Dimethyl(4-vinylphenyl)silane
Description
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Properties
InChI |
InChI=1S/C10H13Si/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8H,1H2,2-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCKABARGIGHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20785327 | |
| Record name | (4-Ethenylphenyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20785327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4556-72-3 | |
| Record name | (4-Ethenylphenyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20785327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Dimethyl(4-vinylphenyl)silane CAS 4556-72-3
An In-depth Technical Guide to Dimethyl(4-vinylphenyl)silane (CAS 4556-72-3)
Authored by a Senior Application Scientist
Introduction: A Molecule of Dual Functionality
This compound, often abbreviated as DVPS, is a bifunctional organosilicon compound that holds a unique position at the intersection of polymer chemistry and materials science. Its structure is deceptively simple, yet it provides a powerful platform for innovation. Comprising a vinyl group susceptible to polymerization, a phenyl ring that imparts thermal and mechanical stability, and a reactive dimethylsilyl (Si-H) group, DVPS serves as a versatile monomer and a crucial building block for advanced materials.[1]
This guide provides an in-depth exploration of this compound, moving beyond basic data to uncover the causality behind its synthesis, reactivity, and applications. For researchers and developers, understanding this molecule is key to unlocking new possibilities in high-performance polymers, surface modification, and composite materials.
Core Physicochemical & Spectroscopic Profile
A molecule's identity is defined by its physical properties and its response to spectroscopic analysis. These data points are not merely numbers; they are the foundational parameters that dictate storage, handling, and reaction conditions.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. These values are critical for experimental design, from calculating molar equivalents to predicting behavior under various process conditions.
| Property | Value | Source |
| CAS Number | 4556-72-3 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₄Si | [2][4] |
| Molecular Weight | 162.30 g/mol | [2][4] |
| Appearance | Colorless, volatile liquid | [3] |
| Boiling Point | 46 °C at 0.7 mmHg | [6] |
| InChIKey | FOCKABARGIGHES-UHFFFAOYSA-N | [4][7] |
Spectroscopic Characterization
Spectroscopy provides an empirical fingerprint of the molecule, confirming its structure and purity. The key reactive groups—vinyl, phenyl, and Si-H—each have distinct signatures.
Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is the most powerful tool for structural confirmation. The spectrum of DVPS in CDCl₃ shows characteristic peaks that correspond directly to its unique structure.[2][6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.51 | Doublet | 2H | Aromatic (ortho to Si) | Deshielded by the silicon atom's inductive effect. |
| 7.41 | Doublet | 2H | Aromatic (ortho to vinyl) | Typical aromatic proton region. |
| 6.72 | Doublet of Doublets | 1H | Vinyl (-CH=) | Complex splitting due to cis and trans coupling with terminal vinyl protons. |
| 5.79 | Doublet of Doublets | 1H | Vinyl (=CH₂, trans) | Large coupling constant (J ≈ 17.6 Hz) indicates a trans relationship. |
| 5.27 | Doublet of Doublets | 1H | Vinyl (=CH₂, cis) | Smaller coupling constant (J ≈ 10.9 Hz) indicates a cis relationship. |
| 4.43 - 4.46 | Heptet / Multiplet | 1H | Si-H | The proton on silicon is split by the six protons of the two methyl groups. |
| 0.31 - 0.35 | Doublet | 6H | Si-(CH₃ )₂ | The methyl protons are split by the single proton on the silicon atom. |
Infrared (IR) Spectroscopy
IR spectroscopy confirms the presence of key functional groups through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Significance |
| ~2120 | Si-H | Hydrosilane | A strong, sharp peak confirming the reactive silyl hydride moiety. |
| 1629 | C=C | Vinyl | Indicates the presence of the polymerizable vinyl group.[6] |
| 1599 | C=C | Aromatic | Phenyl ring stretching vibration.[6] |
| 1250, 881 | Si-CH₃ | Dimethylsilyl | Characteristic vibrations for methyl groups attached to silicon.[6] |
Synthesis Methodologies: A Tale of Two Pathways
The synthesis of this compound is typically achieved via two robust organometallic routes. The choice between them often depends on the availability of starting materials, scale, and desired purity.
Grignard-based Synthesis from 4-Chlorostyrene
This classic organometallic approach utilizes the formation of a Grignard reagent, a workhorse in C-C and C-Si bond formation. It is a reliable method for laboratory-scale synthesis.
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Introduction: A Bifunctional Monomer for Advanced Material Synthesis
An In-depth Technical Guide to Dimethyl(4-vinylphenyl)silane
This compound (DMVPS), identified by its CAS number 4556-72-3, is a unique organosilane compound that serves as a critical building block in materials science and polymer chemistry.[1] Its molecular architecture is distinguished by two primary reactive centers: a polymerizable vinyl group and a reactive silicon-hydride (Si-H) bond. This bifunctionality allows for its incorporation into polymeric structures via the vinyl group, while the silane moiety provides a site for subsequent chemical modifications, such as hydrosilylation, or for imparting specific properties like enhanced thermal stability, controlled refractive index, and improved adhesion to inorganic substrates.[2]
This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, an exploration of its chemical reactivity, and essential guidelines for its safe handling and storage. The content is tailored for researchers and scientists engaged in the development of novel polymers, coatings, and hybrid organic-inorganic materials.
Physicochemical and Spectroscopic Properties
The intrinsic properties of DMVPS dictate its behavior in chemical reactions and its suitability for various applications. These key characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4556-72-3 | [3] |
| Molecular Formula | C₁₀H₁₄Si | [3] |
| Molecular Weight | 162.3 g/mol | [3] |
| Boiling Point | 46 °C at 0.7 mmHg | [4] |
| Appearance | Clear Liquid |
Spectroscopic Profile: Confirming Molecular Identity
Spectroscopic analysis is fundamental to verifying the synthesis and purity of DMVPS. The ¹H NMR spectrum provides a definitive fingerprint of its structure.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.51 (d, J=8.1 Hz, 2H): Aromatic protons ortho to the silyl group.
-
δ 7.41 (d, J=7.9 Hz, 2H): Aromatic protons meta to the silyl group.
-
δ 6.72 (dd, J=17.6, 10.9 Hz, 1H): Vinyl proton alpha to the phenyl ring.
-
δ 5.79 (dd, J=17.6, 0.9 Hz, 1H): Terminal vinyl proton (trans).
-
δ 5.27 (dd, J=10.9, 0.9 Hz, 1H): Terminal vinyl proton (cis).
-
δ 4.43 (hept, J=3.7 Hz, 1H): Silicon-hydride (Si-H) proton.
-
δ 0.35 (d, J=3.8 Hz, 6H): Protons of the two methyl groups attached to silicon.[3]
The distinct chemical shifts and coupling patterns, particularly the heptet for the Si-H proton coupled to the six methyl protons and the characteristic signals of the vinyl group, provide unequivocal confirmation of the target molecule.[3]
Chemical Reactivity and Applications
The utility of DMVPS stems from its dual reactivity. The vinyl and silyl moieties can be addressed independently or in concert to create complex macromolecular structures.
Core Reactivity Sites
-
Vinyl Group Polymerization: The vinyl group readily participates in polymerization reactions, including free-radical, anionic, and coordination polymerization. This allows for the creation of homopolymers or its incorporation as a comonomer with other vinyl monomers like styrene or acrylates. The resulting polymers, poly(this compound), possess a backbone with pendant silyl groups, which can be used for subsequent cross-linking or functionalization.[4]
-
Hydrosilylation of the Si-H Bond: The silicon-hydride bond is a versatile functional group that can undergo hydrosilylation, a reaction where it adds across a double or triple bond, typically catalyzed by platinum-group metals. This enables the grafting of molecules onto the silyl group, providing a powerful method for modifying polymer side chains or creating functional surfaces.
Key Applications
-
Specialty Polymers and Copolymers: DMVPS is a key monomer for producing silicon-containing polymers with high thermal stability, desirable optical properties, and gas permeability.
-
Coupling Agents and Adhesion Promoters: As with many organosilanes, DMVPS can act as a bridge between inorganic materials (like glass or silica) and organic polymer matrices, enhancing adhesion and composite material strength.[2]
-
Organic Electronics: Its unique structure makes it a candidate for research in advanced materials for organic electronics and ceramics.
Synthesis and Characterization Workflow
The synthesis of high-purity DMVPS is crucial for its successful application. A common and effective laboratory-scale method involves the reaction of a vinylphenyl organometallic reagent with chlorodimethylsilane.[3][4]
Experimental Protocol: Synthesis of this compound
This protocol is based on the lithiation of 1-bromo-4-vinylbenzene followed by quenching with chlorodimethylsilane.[3]
Materials:
-
1-bromo-4-vinylbenzene
-
n-Butyllithium (n-BuLi) in hexane (e.g., 1.6 M)
-
Chlorodimethylsilane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Pentane
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-bromo-4-vinylbenzene (1.83 g, 10.0 mmol) in anhydrous THF (15 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to control the exothermic reaction and prevent side reactions associated with the highly reactive n-BuLi.
-
Addition of n-BuLi: Add n-BuLi (7.5 mL of a 1.6 M solution in hexane) dropwise over 30 minutes. Maintain the temperature at -78 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 2 hours to ensure complete formation of the vinylphenyllithium intermediate.
-
Silylation: In a separate flask, prepare a solution of chlorodimethylsilane (1.1 mL, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture at -78 °C.
-
Warming and Reaction: Allow the reaction to slowly warm to room temperature and stir for 8 hours.
-
Quenching: Quench the reaction by carefully adding saturated aqueous NH₄Cl (5 mL). Causality: This step safely neutralizes any unreacted organolithium reagent and protonates the alkoxide intermediates.
-
Extraction: Extract the product with diethyl ether (3 x 15 mL).
-
Washing and Drying: Wash the combined organic layers with water (20 mL) and then brine (20 mL). Dry the organic phase over anhydrous MgSO₄.
-
Solvent Removal: Concentrate the solution under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by silica gel column chromatography using pentane as the eluent to yield the final product.[3]
Workflow for Synthesis and Verification
Safety, Handling, and Storage
As with all organosilane compounds, proper safety protocols are paramount during the handling and storage of this compound.
Handling:
-
Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5][6]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.[5][7]
-
Moisture Sensitivity: Organosilanes can react with moisture.[5] While DMVPS is relatively stable, prolonged exposure to atmospheric moisture should be avoided to prevent slow hydrolysis of the Si-H bond.
-
Spills: Spills should be managed promptly with compatible absorbent materials.[7]
Storage:
-
Container: Store in a tightly sealed, properly labeled container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[7][8]
-
Conditions: The storage area must be a cool, dark, and dry place, away from direct sunlight, heat, and sources of ignition.[5][9] High temperatures and humidity are detrimental to the stability of silane coupling agents.[5]
-
Material Compatibility: Store in corrosion-resistant containers.[7]
Conclusion
This compound is a versatile and valuable monomer whose utility is derived from its dual-functional nature. The ability to undergo both vinyl polymerization and hydrosilylation reactions provides a broad synthetic platform for developing advanced materials with tailored properties. A thorough understanding of its physicochemical characteristics, coupled with meticulous synthesis and handling protocols, enables researchers to fully harness its potential in creating next-generation polymers, composites, and functional coatings.
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Power Chemical Corporation. Silane Coupling Agent Storage & Handling Guide. [Link]
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ResearchGate. (2015). Any advice transferring & storing of organosilane coupling agent?. [Link]
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University of Washington. Standard Operating Procedure for Silanes. [Link]
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PubChem, National Institutes of Health. Dimethyl(vinyl)silane. [Link]
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PubChem, National Institutes of Health. Vinyldimethylphenylsilane. [Link]
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Shin-Etsu Silicone. What precautions should be taken when storing silane coupling agents?. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. [Link]
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Dow Corning. (2017). Limitless Silanes Bonding Organic and Inorganic Materials. [Link]
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An In-Depth Technical Guide to Dimethyl(4-vinylphenyl)silane: Structure, Synthesis, and Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl(4-vinylphenyl)silane is a versatile organosilane compound of significant interest in materials science and synthetic chemistry. Its unique bifunctional nature, featuring a reactive vinyl group and a dimethylsilyl moiety, makes it a valuable building block for the synthesis of polymers, cross-linking agents, and functionalized materials. The vinyl group can participate in polymerization and hydrosilylation reactions, while the silicon-hydride bond offers a site for further chemical modification. This guide provides a comprehensive overview of its structure, detailed synthetic protocols, and a thorough analysis of its spectral data.
Chemical Structure and Properties
This compound possesses a phenyl ring substituted with a vinyl group at the para position, which is in turn bonded to a dimethylsilyl group.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄Si | [1] |
| Molecular Weight | 162.3 g/mol | [1] |
| CAS Number | 4556-72-3 | [1] |
| Appearance | Clear liquid | |
| Boiling Point | 82 °C at 20 mmHg | [2] |
| Density | 0.892 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.507 | [2] |
Molecular Structure Diagram
Caption: 2D structure of this compound.
Synthesis of this compound
Two primary synthetic routes for this compound are presented below, utilizing organolithium and Grignard reagents, respectively. The choice of method may depend on the availability of starting materials and desired scale.
Method 1: Organolithium Route from 1-Bromo-4-vinylbenzene
This method involves the formation of an aryllithium intermediate followed by quenching with chlorodimethylsilane. This approach is often favored for its high yield and clean reaction profile.
Reaction Scheme:
Caption: Synthesis of this compound via an organolithium intermediate.
Experimental Protocol:
-
Reaction Setup: A 100 mL round-bottom flask is flame-dried and equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. The flask is purged with dry nitrogen.
-
Initial Reagents: 1-Bromo-4-vinylbenzene (1.83 g, 10.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 15 mL) and transferred to the reaction flask via syringe. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (n-BuLi, 7.5 mL of a 1.6 M solution in hexane, 12.0 mmol) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise significantly. The resulting mixture is stirred at -78 °C for an additional 2 hours. The formation of the aryllithium intermediate is indicated by a color change.
-
Silylation: A solution of chlorodimethylsilane (1.1 mL, 10.0 mmol) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: The reaction is allowed to gradually warm to room temperature and is stirred for 8 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with water (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate (MgSO₄).
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using pentane as the eluent to afford this compound as a colorless oil (1.29 g, 80% yield).[1]
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The initial lithiation is performed at a very low temperature to prevent side reactions, such as the polymerization of the vinyl group initiated by the highly reactive n-butyllithium.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the organolithium intermediate.
-
Quenching with NH₄Cl: A saturated solution of ammonium chloride is a mild proton source used to quench any remaining organolithium reagent and neutralize the reaction mixture without causing hydrolysis of the desired product.
Method 2: Grignard Route from 4-Chlorostyrene
This alternative synthesis utilizes a Grignard reagent, which is generally less reactive than its organolithium counterpart. This can be advantageous when working with sensitive functional groups.
Reaction Scheme:
Caption: Synthesis of this compound via a Grignard reagent.
Experimental Protocol:
-
Reaction Setup: A three-necked, round-bottomed flask is equipped with a condenser, a nitrogen gas inlet, a pressure-equalizing dropping funnel, and a magnetic stir bar. The apparatus is flame-dried and purged with nitrogen.
-
Grignard Reagent Formation: Magnesium turnings (4.8 g, 0.2 mol) and dry THF (20 mL) are placed in the flask. A solution of 4-chlorostyrene (13.8 g, 0.1 mol) in dry THF (50 mL) is added to the dropping funnel. A small portion of the 4-chlorostyrene solution (approx. 5 mL) is added to the magnesium turnings with vigorous stirring. The reaction is initiated by the addition of 1,2-dibromoethane (1 mL) in THF (5 mL).
-
Addition of 4-Chlorostyrene: After the reaction initiates (indicated by a temperature increase to about 50 °C and bubbling), the remaining 4-chlorostyrene solution is added dropwise at a rate that maintains a gentle reflux. The reaction mixture is then refluxed for an additional 30 minutes and subsequently cooled to room temperature.
-
Silylation: A solution of chlorodimethylsilane (9.5 g, 0.1 mol) in THF (25 mL) is added slowly to the freshly prepared Grignard reagent. The reaction is stirred for 1 hour at room temperature.
-
Workup: Excess Grignard reagent is decomposed by the careful addition of ice water. The reaction mixture is filtered, and the filtrate is extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate overnight.
-
Purification: The solvent is removed by distillation, and the product is purified by vacuum distillation to yield this compound (boiling point 46 °C at 0.7 mmHg; 10.1 g, 62% yield).
Expert Insights on the Grignard Route:
-
Initiation: The initiation of Grignard reagent formation can sometimes be sluggish. The use of a small amount of 1,2-dibromoethane helps to activate the magnesium surface.
-
Solvent Choice: Tetrahydrofuran (THF) is a common solvent for Grignard reactions as it effectively solvates the magnesium species, enhancing its reactivity.[3][4]
-
Self-Validation: The successful formation of the Grignard reagent is visually confirmed by the disappearance of the magnesium turnings and the formation of a cloudy, grayish solution.
Mechanistic Considerations: Nucleophilic Substitution at Silicon
The core of both synthetic methods is a nucleophilic attack of a carbanion (from the organolithium or Grignard reagent) on the electrophilic silicon atom of chlorodimethylsilane. This reaction proceeds via a nucleophilic substitution mechanism. Unlike carbon-centered Sₙ2 reactions which proceed through a trigonal bipyramidal transition state, nucleophilic substitution at a silicon center can proceed through a stable or transient pentacoordinate intermediate. The exact mechanism, whether it's a concerted Sₙ2-like process or a two-step addition-elimination, is a subject of ongoing study and can be influenced by the nature of the nucleophile, leaving group, and substituents on the silicon atom.[5]
Spectral Data and Structural Elucidation
A comprehensive analysis of the spectral data is essential for the unambiguous identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.51 | d | 8.1 | 2H | Aromatic (ortho to Si) |
| 7.41 | d | 7.9 | 2H | Aromatic (ortho to vinyl) |
| 6.72 | dd | 17.6, 10.9 | 1H | Vinylic (-CH=) |
| 5.79 | dd | 17.6, 0.9 | 1H | Vinylic (=CH₂, trans) |
| 5.27 | dd | 10.9, 0.9 | 1H | Vinylic (=CH₂, cis) |
| 4.43 | hept | 3.7 | 1H | Si-H |
| 0.35 | d | 3.8 | 6H | Si-(CH₃)₂ |
Data obtained in CDCl₃ at 400 MHz.[1]
Interpretation:
-
The two doublets in the aromatic region (7.41-7.51 ppm) are characteristic of a para-substituted benzene ring.
-
The three distinct signals in the vinyl region (5.27-6.72 ppm) with their characteristic coupling constants confirm the presence of the -CH=CH₂ group.
-
The heptet at 4.43 ppm is indicative of the proton attached to the silicon atom, being split by the six protons of the two methyl groups.
-
The doublet at 0.35 ppm corresponds to the six protons of the two methyl groups attached to the silicon, which are split by the single proton on the silicon.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms.
| Chemical Shift (δ, ppm) | Assignment |
| 139.5 | Aromatic C-Si |
| 137.2 | Aromatic C-vinyl |
| 136.9 | Vinylic -CH= |
| 133.7 | Aromatic CH (ortho to Si) |
| 126.1 | Aromatic CH (ortho to vinyl) |
| 113.8 | Vinylic =CH₂ |
| -3.9 | Si-CH₃ |
Interpretation:
-
The signals in the aromatic region (126.1-139.5 ppm) correspond to the six carbons of the benzene ring. The quaternary carbons attached to the silicon and vinyl groups are typically deshielded.
-
The peaks at 136.9 ppm and 113.8 ppm are assigned to the carbons of the vinyl group.
-
The upfield signal at -3.9 ppm is characteristic of the methyl carbons directly attached to the silicon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | =C-H stretch (vinyl & aromatic) |
| ~2960 | Medium | C-H stretch (methyl) |
| ~2120 | Strong | Si-H stretch |
| ~1630 | Medium | C=C stretch (vinyl) |
| ~1600, ~1490 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | Si-CH₃ symmetric deformation |
| ~960 | Strong | =C-H out-of-plane bend (trans vinyl) |
| ~900 | Strong | =C-H out-of-plane bend (vinylidene) |
| ~820 | Strong | Si-C stretch |
Interpretation:
-
The strong absorption around 2120 cm⁻¹ is a definitive indicator of the Si-H bond.
-
The peaks in the 1630-1490 cm⁻¹ region confirm the presence of both vinyl and aromatic C=C double bonds.
-
The strong band at approximately 1250 cm⁻¹ is characteristic of the Si-CH₃ group.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 162 | 30 | [M]⁺ (Molecular Ion) |
| 147 | 100 | [M - CH₃]⁺ |
| 133 | 25 | [M - C₂H₅]⁺ |
| 119 | 15 | [M - C₃H₇]⁺ |
| 105 | 40 | [C₇H₇Si]⁺ |
Interpretation:
-
The molecular ion peak at m/z 162 confirms the molecular weight of this compound.
-
The base peak at m/z 147 corresponds to the loss of a methyl group, a common fragmentation pathway for organosilanes, leading to a stable silylium ion.
-
Other significant fragments arise from further cleavages of the alkyl and vinyl substituents.
Conclusion
This compound is a valuable and versatile chemical intermediate. The synthetic routes presented here, via organolithium or Grignard reagents, offer reliable and scalable methods for its preparation. The detailed spectral analysis provides a robust framework for its characterization, ensuring purity and structural integrity for its diverse applications in polymer chemistry and materials science. The understanding of the underlying reaction mechanisms allows for the optimization of synthetic conditions and the potential for the development of novel derivatives.
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De Proft, F., et al. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. [Link]
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Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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A Comprehensive Technical Guide to the Synthesis of (4-vinylphenyl)dimethylsilane from 4-Chlorostyrene
Abstract
This document provides an in-depth technical guide for the synthesis of (4-vinylphenyl)dimethylsilane, a versatile organosilicon monomer. The described pathway utilizes 4-chlorostyrene as a cost-effective starting material, proceeding through a Grignard reaction followed by nucleophilic substitution on chlorodimethylsilane. This guide elucidates the underlying reaction mechanisms, offers a detailed, step-by-step experimental protocol, and discusses critical aspects of process control, safety, and product characterization. The content is tailored for researchers and professionals in chemical synthesis and materials science, providing the necessary expertise to reliably execute this transformation and understand the causality behind each procedural step.
Introduction
The Versatility of (4-vinylphenyl)dimethylsilane
(4-vinylphenyl)dimethylsilane (VPDS) is a bifunctional molecule of significant interest in polymer and materials science.[1] Its structure incorporates a polymerizable vinyl group and a reactive silyl hydride (Si-H) moiety. The vinyl group enables its participation in various polymerization reactions, including atom transfer radical polymerization (ATRP), to create silicon-containing polymers with tailored properties.[2][3] The phenyl ring enhances the thermal stability and mechanical properties of the resulting polymers.[1] Concurrently, the dimethylsilyl group serves as a site for post-polymerization modification via hydrosilylation, allowing for the introduction of a wide range of functional groups.[2] This dual reactivity makes VPDS a valuable monomer for high-performance coatings, advanced composites, and as a coupling agent to improve the interface between organic polymers and inorganic fillers.[1][4]
Synthetic Strategy: The Grignard Pathway
Several routes can be envisioned for the synthesis of aryl-silanes. This guide focuses on the Grignard-mediated pathway starting from 4-chlorostyrene. This approach is selected for its robustness, scalability, and the economic advantage of using an aryl chloride precursor. The core of this synthesis involves two fundamental steps:
-
Formation of the Grignard Reagent : 4-chlorostyrene is reacted with magnesium metal in an ethereal solvent to form 4-vinylphenylmagnesium chloride.
-
Silylation : The resulting organometallic intermediate acts as a potent nucleophile, attacking the electrophilic silicon center of chlorodimethylsilane to form the desired carbon-silicon bond.
While seemingly straightforward, this synthesis requires meticulous control over reaction conditions to prevent undesired side reactions, such as polymerization of the styrene moiety and homocoupling of the Grignard reagent.[5] This guide provides the necessary field-proven insights to navigate these challenges effectively.
Reaction Mechanism and Key Considerations
The synthesis is a classic example of organometallic chemistry, leveraging the polarity reversal (umpolung) of the aromatic carbon atom.
Formation of 4-vinylphenylmagnesium chloride
The formation of a Grignard reagent from an aryl chloride is often more challenging than from its bromide or iodide counterparts due to the stronger carbon-chlorine bond. The reaction is initiated on the surface of the magnesium metal.
Caption: Formation of the Grignard Reagent.
Success hinges on activating the magnesium surface to remove the passivating magnesium oxide layer. This is typically achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The reaction is highly exothermic and must be carefully controlled.[6] The Grignard reagent exists in solution in a complex equilibrium, known as the Schlenk equilibrium, between the organomagnesium halide (RMgX) and the diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species.[7]
Nucleophilic Attack on Chlorodimethylsilane
The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic. It readily attacks the electrophilic silicon atom of chlorodimethylsilane, displacing the chloride leaving group in an Sₙ2-type reaction at the silicon center.
Caption: Nucleophilic substitution at the silicon center.
The choice of solvent is crucial; tetrahydrofuran (THF) is preferred over diethyl ether as it better solvates the magnesium species, leading to a faster reaction.[7][8] To maximize the yield of the desired monosubstituted product, the Grignard reagent is typically added slowly to a solution of the chlorosilane (reverse addition).[8] However, for this specific synthesis, a normal addition of the silylating agent to the pre-formed Grignard reagent is also effective and described herein.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Notes |
| Magnesium Turnings | Mg | 24.31 | >99.5% | Must be dry. |
| Iodine | I₂ | 253.81 | ACS Grade | Used as an initiator. |
| 4-Chlorostyrene | C₈H₇Cl | 138.59 | >98% | Stabilized, inhibitor should be removed if necessary. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Distilled from Na/benzophenone. |
| Chlorodimethylsilane | C₂H₇ClSi | 94.62 | >98% | Highly flammable and corrosive. Handle with extreme care. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | For extraction. |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | For quenching the reaction. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | For drying the organic phase. |
Safety Precautions
-
Inert Atmosphere: The Grignard reagent is highly reactive towards oxygen and moisture. The entire procedure must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[6] All glassware must be flame-dried or oven-dried before use.
-
Exothermic Reactions: Both the formation of the Grignard reagent and its reaction with chlorodimethylsilane are exothermic. Maintain proper cooling and ensure controlled, dropwise addition of reagents to manage the reaction temperature.[6]
-
Chlorodimethylsilane Handling: Chlorodimethylsilane is highly flammable, corrosive, and reacts violently with water to release HCl gas.[9][10][11][12] It is also toxic if inhaled.[12] All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a flame-retardant lab coat.[10][13] Ensure grounding of equipment to prevent static discharge.[9][13]
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of (4-vinylphenyl)dimethylsilane.
Part A: Formation of 4-vinylphenylmagnesium chloride
-
Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all openings are sealed and the system is under a positive pressure of dry nitrogen.
-
To the flask, add magnesium turnings (2.67 g, 0.11 mol).
-
Add a single crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 4-chlorostyrene (13.86 g, 0.10 mol) in 100 mL of anhydrous THF.
-
Add approximately 10 mL of the 4-chlorostyrene solution to the magnesium turnings. The reaction mixture may need gentle warming to initiate, which is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Once the reaction has started, add the remaining 4-chlorostyrene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish, cloudy suspension.
Part B: Silylation, Work-up, and Purification
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
In the dropping funnel, prepare a solution of chlorodimethylsilane (10.41 g, 0.11 mol) in 50 mL of anhydrous THF.
-
Add the chlorodimethylsilane solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction will occur. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.
-
Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield (4-vinylphenyl)dimethylsilane as a clear liquid. A similar procedure starting from the bromo-analogue reports a yield of around 80%.[14]
Characterization and Quality Control
NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation. Expected chemical shifts (δ) are:
-
Aromatic Protons: ~7.51 (d, 2H) and ~7.41 (d, 2H).
-
Vinyl Protons: ~6.72 (dd, 1H), ~5.79 (d, 1H), and ~5.27 (d, 1H).
-
Silyl Hydride (Si-H): A characteristic septet at ~4.43 (1H).
-
Silyl Methyls (Si-CH₃): A doublet at ~0.35 (6H) due to coupling with the silyl proton. (Reference data adapted from a similar synthesis[14]).
-
FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the presence of key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| Si-H Stretch | ~2116 | Strong, sharp |
| C=C Stretch (Vinyl) | ~1630 | Medium |
| C-H Stretch (Aromatic) | >3000 | Medium |
| C-H Stretch (Aliphatic) | <3000 | Medium |
The presence of a strong, sharp peak around 2116 cm⁻¹ is definitive evidence for the Si-H bond.[2]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Grignard reaction fails to initiate. | Passivated magnesium surface; wet solvent or glassware. | Add another small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all reagents and glassware are scrupulously dry. |
| Low yield of product. | Incomplete Grignard formation; side reactions (e.g., homocoupling). | Extend the Grignard formation time. Ensure slow, controlled addition of reagents at the correct temperature. |
| Polymerization of the reaction mixture. | High reaction temperature; presence of radical initiators. | Maintain strict temperature control, especially during Grignard formation. Ensure the starting 4-chlorostyrene is properly stabilized or use it fresh. |
| Product is contaminated with disilylated species. | Incorrect stoichiometry or addition mode. | Use a slight excess of the Grignard reagent or consider a "reverse addition" where the Grignard is added to the chlorosilane.[8] |
Conclusion
The synthesis of (4-vinylphenyl)dimethylsilane from 4-chlorostyrene via a Grignard pathway is a robust and scalable method for producing this valuable bifunctional monomer. Success relies on a foundational understanding of organometallic principles and meticulous attention to experimental detail, particularly the maintenance of an inert atmosphere and strict temperature control. The stringent safety protocols outlined for handling pyrophoric and corrosive reagents are non-negotiable for a safe and successful outcome. The detailed protocol and characterization data provided in this guide serve as a self-validating system, equipping researchers with the necessary tools to confidently synthesize, purify, and verify this versatile chemical building block for applications in advanced materials and polymer chemistry.
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- Ramakrishnan, S., & Tamilselvan, S. (2019). Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)
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Key characteristics and molecular weight of p-vinylphenyl dimethylsilane
An In-Depth Technical Guide to p-Vinylphenyl Dimethylsilane
Executive Summary
p-Vinylphenyl dimethylsilane (CAS No. 4556-72-3) is a bifunctional organosilane monomer of significant interest in advanced materials science. Possessing both a polymerizable vinyl group and a reactive dimethylsilyl moiety, it serves as a critical building block for sophisticated silicone-based polymers and as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its core characteristics, synthesis, characterization, and applications, with a focus on insights relevant to researchers in materials science and drug development.
Introduction: A Versatile Bifunctional Monomer
Organosilicon compounds have carved a unique niche in chemical research and industrial applications, primarily due to the distinct properties imparted by the silicon atom, such as thermal stability, chemical inertness, and biocompatibility. Within this class, p-vinylphenyl dimethylsilane emerges as a particularly valuable monomer. Its structure uniquely combines two key functional groups:
-
A Polymerizable Vinyl Group (-CH=CH₂): This moiety allows the molecule to participate in various polymerization reactions, such as free-radical or hydrosilylation processes, enabling its incorporation into polymer backbones or as a pendant group.[1][2]
-
A Hydridic Dimethylsilyl Group (-SiH(CH₃)₂): The silicon-hydride bond is a reactive site for hydrosilylation, a powerful reaction for forming stable silicon-carbon bonds. This allows for grafting onto other molecules or surfaces, or for creating specific cross-linking points in a polymer network.
This dual functionality makes p-vinylphenyl dimethylsilane a strategic component for designing polymers with tailored properties, including enhanced thermal stability and mechanical strength, making it suitable for high-performance coatings, adhesives, and advanced composites.[1]
Core Physicochemical Characteristics
The fundamental properties of p-vinylphenyl dimethylsilane are summarized below. This data is essential for designing experimental conditions, from reaction setup to purification and storage.
| Property | Value | Source(s) |
| CAS Number | 4556-72-3 | [3][4][5] |
| Molecular Formula | C₁₀H₁₄Si | [3][4] |
| Molecular Weight | 162.3 g/mol | [3][4][6] |
| Appearance | Colorless to light yellow liquid | [3][7] |
| Boiling Point | 91 °C @ 0.14 Torr; 82 °C @ 20 mmHg | [3][7] |
| Density | 0.8818 - 0.892 g/cm³ at 25°C | [3][7] |
| Refractive Index (n₂₀/D) | 1.507 | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [3][7] |
Molecular Structure
The structure of p-vinylphenyl dimethylsilane is key to its reactivity.
Caption: Molecular structure of p-vinylphenyl dimethylsilane.
Synthesis and Mechanism
The synthesis of p-vinylphenyl dimethylsilane is reliably achieved through the reaction of a vinylphenyl Grignard or organolithium reagent with chlorodimethylsilane.[1][4] This approach offers good yields and high purity.
The underlying mechanism involves two key steps:
-
Metallation: 1-bromo-4-vinylbenzene is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (-78°C) to form the highly reactive 4-vinylphenyllithium intermediate via lithium-halogen exchange. The low temperature is critical to prevent side reactions involving the vinyl group.
-
Nucleophilic Substitution: The anionic carbon of the 4-vinylphenyllithium acts as a potent nucleophile, attacking the electrophilic silicon atom of chlorodimethylsilane. This results in the displacement of the chloride leaving group and the formation of the desired silicon-carbon bond.
Synthesis Workflow Diagram
Caption: Synthesis workflow for p-vinylphenyl dimethylsilane.
Spectroscopic Characterization
Confirmation of the structure and purity of synthesized p-vinylphenyl dimethylsilane is typically achieved using standard spectroscopic methods.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the molecule. Based on literature data, the expected chemical shifts (in CDCl₃) are:[4]
-
δ 7.51 (d, 2H): Aromatic protons ortho to the silicon group.
-
δ 7.41 (d, 2H): Aromatic protons meta to the silicon group.
-
δ 6.72 (dd, 1H): The alpha-proton of the vinyl group.
-
δ 5.79 (dd, 1H): The trans-beta-proton of the vinyl group.
-
δ 5.27 (dd, 1H): The cis-beta-proton of the vinyl group.
-
δ 4.43 (hept, 1H): The silicon-hydride (Si-H) proton.
-
δ 0.35 (d, 6H): The protons of the two methyl groups attached to silicon.
The characteristic heptet for the Si-H proton and the doublet for the Si-CH₃ protons are due to coupling with each other.
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight. The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of 162.3 g/mol .[8]
Key Applications in Research and Development
The dual reactivity of p-vinylphenyl dimethylsilane makes it a valuable component in materials science, with direct relevance to the interests of drug development professionals.
-
Polymer Synthesis: It is a key monomer for producing advanced silicone-based polymers.[1] The vinyl group allows it to be incorporated into polymethylsiloxane chains, while the phenyl group enhances thermal stability.[1]
-
Cross-linking and Curing: The Si-H group can react with vinyl groups on other polymer chains (via hydrosilylation), acting as an effective cross-linker to form stable silicone elastomers and resins. This is fundamental to creating materials with controlled mechanical properties, from soft gels to rigid plastics.
-
Surface Modification: The reactive silane moiety can be used to functionalize surfaces, such as silica or glass, to alter their properties or to anchor other molecules.
-
Drug Delivery Systems: In the context of drug development, silicone-based materials are widely used for controlled release matrices and medical device coatings due to their biocompatibility and tunable permeability.[9] p-Vinylphenyl dimethylsilane can be used to synthesize custom polymers for such applications, where the polymer's mechanical integrity and release kinetics can be precisely controlled.
-
Pharmaceutical Intermediates: It serves as a chemical intermediate in the synthesis of more complex silicone compounds and potentially in the preparation of active pharmaceutical ingredients.[10]
Conceptual Role in Polymerization
Caption: Role as a functional monomer in polymer synthesis.
Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis and characterization.
Protocol 1: Synthesis of p-Vinylphenyl Dimethylsilane
This protocol is adapted from established literature procedures.[4]
Materials:
-
1-bromo-4-vinylbenzene (10.0 mmol, 1.83 g)
-
Anhydrous Tetrahydrofuran (THF, 35 mL)
-
n-Butyllithium (n-BuLi, 1.6 M in hexane, 7.5 mL)
-
Chlorodimethylsilane (10.0 mmol, 1.1 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Pentane
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-4-vinylbenzene (1.83 g) in THF (15 mL).
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Add n-BuLi (7.5 mL) dropwise over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Stir the resulting mixture at -78°C for 2 hours to ensure complete formation of the organolithium intermediate.
-
In a separate flask, dissolve chlorodimethylsilane (1.1 mL) in THF (20 mL). Add this solution dropwise to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for 8 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl (5 mL).
-
Transfer the mixture to a separatory funnel and extract the product with Et₂O (3 x 15 mL).
-
Wash the combined organic layers with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica column chromatography using pentane as the eluent to yield the final product.
Protocol 2: Sample Preparation for ¹H NMR Analysis
-
Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz).
Safety and Handling
p-Vinylphenyl dimethylsilane is a combustible liquid and requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[11] Keep away from heat, sparks, open flames, and hot surfaces.[12] Use spark-proof tools and take precautionary measures against static discharge.[12]
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[3][10]
Conclusion and Future Outlook
p-Vinylphenyl dimethylsilane is a high-value chemical building block whose unique bifunctional nature provides a gateway to a wide array of functional materials. Its role in creating thermally stable and mechanically robust silicone polymers makes it indispensable in materials science. For researchers in drug development, its potential for synthesizing biocompatible polymers for controlled release applications and medical device coatings represents a promising area for future innovation. As the demand for "smart" materials with precisely engineered properties continues to grow, the importance of versatile monomers like p-vinylphenyl dimethylsilane is set to increase.
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¹H NMR and ²⁹Si NMR spectra of (p-vinylbenzyl) methyldichlorosilane (M2) - ResearchGate. [Link]
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An In-depth Technical Guide to the Safe Handling, Storage, and Use of Dimethyl(4-vinylphenyl)silane
Introduction: Understanding Dimethyl(4-vinylphenyl)silane
This compound (CAS No. 4556-72-3) is an organosilane compound of significant interest in materials science and pharmaceutical development.[1][2] Its unique bifunctional nature, possessing both a reactive vinyl group and a dimethylsilyl moiety, makes it a valuable intermediate and monomer.[3] It is utilized in the synthesis of specialized polymers, as a reagent for creating complex organometallic compounds, and in the development of novel materials for optoelectronics.[4] However, its chemical properties, particularly its flammability and potential as an irritant, necessitate a thorough understanding and strict adherence to safety protocols to mitigate risks in a research and development environment.
This guide provides a comprehensive overview of the essential safety, handling, and storage requirements for this compound, grounding procedural recommendations in the physicochemical properties of the compound. The focus is on providing a self-validating system of protocols where the rationale behind each step is clearly articulated, ensuring a culture of safety and scientific integrity.
Section 1: Core Hazard Profile and Physicochemical Characteristics
A foundational aspect of safe handling is a complete understanding of the compound's intrinsic properties. These characteristics dictate its behavior under various conditions and inform every aspect of risk assessment and control.
Key Physicochemical Data
The following table summarizes the critical physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 4556-72-3 | [1] |
| Molecular Formula | C₁₀H₁₄Si | [5][6] |
| Molecular Weight | 162.30 g/mol | [5][6] |
| Appearance | Colorless clear liquid | [4][7] |
| Boiling Point | 82 °C @ 20 mmHg | [4][5] |
| Density | 0.892 g/mL at 25 °C | [4][5] |
| Flash Point | ~59.4 °C (138.9 °F) - Closed Cup | [5] |
| Solubility | Soluble in Chloroform, Ethyl Acetate (Slightly) | [4] |
| Hydrolytic Sensitivity | No significant reaction with aqueous systems reported, but moisture sensitivity is a general concern for many silanes. | [4][7] |
GHS Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| Pictogram | GHS Code | Signal Word | Hazard Statement |
| GHS02 | Warning | H226: Flammable liquid and vapor | |
| GHS07 | Warning | Causes serious eye irritation |
Expert Analysis: The flash point of ~59°C indicates that at temperatures at or above this point, the liquid can produce sufficient vapor to form an ignitable mixture with air.[5] This is a critical consideration in a laboratory environment where ignition sources (hot plates, spark-producing equipment) are common. The vapor is also denser than air, meaning it can accumulate in low-lying areas and travel a considerable distance to an ignition source, leading to a "flashback" event. The designation as a serious eye irritant underscores the absolute necessity of appropriate eye protection during all handling operations.[7][8]
Section 2: Risk Assessment and Control Workflow
A systematic approach to risk management is essential. The following workflow provides a logical framework for evaluating and mitigating the hazards associated with this compound before any experimental work begins.
Caption: Risk assessment and control workflow for this compound.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Direct handling of this compound requires meticulous attention to detail to prevent ignition events and personal exposure.
Standard Operating Procedure for Laboratory Handling
This protocol is designed for handling quantities typically found in a research setting.
-
Preparation and Pre-Check:
-
Causality: To ensure all safety systems are functional before introducing the hazard.
-
Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Ensure an ABC-type dry chemical fire extinguisher is accessible.
-
Locate the nearest safety shower and eyewash station and confirm the access path is unobstructed.[9]
-
Assemble all necessary glassware and equipment within the fume hood.
-
-
Engineering Controls:
-
Causality: To contain vapors at the source and prevent the buildup of flammable concentrations.
-
All handling of the liquid must be performed inside a certified chemical fume hood.[10]
-
When transferring quantities greater than 50 mL, ensure both the source and receiving containers are bonded and grounded to a common point to dissipate static electricity.[7][11]
-
Use only spark-proof tools and explosion-proof electrical equipment (e.g., stir plates, heating mantles) within the fume hood.[7][11]
-
-
Chemical Transfer:
-
Post-Handling and Decontamination:
-
Causality: To prevent accumulation of hazardous residues.
-
Wipe down the work surface within the fume hood with an appropriate solvent and absorbent pads.[10]
-
Properly seal and label all waste containers. Contaminated materials should be disposed of as hazardous waste according to institutional guidelines.[10]
-
Wash hands and arms thoroughly with soap and water after completing the work and removing PPE.[8]
-
Personal Protective Equipment (PPE) Mandates
The use of appropriate PPE is the final barrier of protection and is non-negotiable.[13]
| PPE Category | Specification | Rationale and Field Insight |
| Hand Protection | Nitrile or Neoprene gloves. | Provides adequate protection against incidental splashes. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for tears or pinholes before use.[12] |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified). | Protects against splashes and vapors that can cause serious eye irritation. Standard safety glasses do not provide a sufficient seal and are inadequate.[5][7] |
| Face Protection | Face shield worn over chemical splash goggles. | Mandatory when handling larger quantities (>100 mL) or when there is a significant risk of splashing. Protects the entire face from direct contact.[5] |
| Body Protection | Flame-resistant (FR) lab coat. | Standard cotton or polyester lab coats can ignite and continue to burn. An FR lab coat provides critical protection in the event of a flash fire.[9] Wear long pants and closed-toe shoes. |
| Respiratory | Not typically required for small-scale use in a functioning fume hood. | A risk assessment may indicate the need for a respirator (e.g., organic vapor cartridge) if engineering controls are insufficient or during a large-scale spill cleanup.[5] |
Section 4: Storage and Stability Management
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.
-
Location: Store in a dedicated, approved flammables safety cabinet. The cabinet should be located away from heat, sources of ignition, and exit paths.[7][11]
-
Atmosphere: For long-term stability and to prevent potential reactions with atmospheric moisture, store the container under a dry, inert atmosphere (e.g., nitrogen or argon).[12] The container must be kept tightly closed.[7]
-
Temperature: Store in a cool, dry, and well-ventilated area.[7][14] Some suppliers recommend refrigerated storage (2-8°C), which can help reduce vapor pressure.[4] If refrigerated, the refrigerator must be certified as explosion-proof or flammables-safe.
-
Incompatible Materials: Segregate from strong oxidizing agents, acids, and bases.[12] Contact with these materials can lead to vigorous, exothermic reactions.
-
Container Integrity: Use only the original supplier container or a compatible, properly labeled secondary container. Regularly inspect containers for signs of damage or leakage.
Section 5: Emergency and Spill Response Protocols
Rapid and correct response during an emergency is crucial to minimizing harm to personnel and property.
Spill Response Workflow
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- 1. (4 - vinyl phenyl) dimethyl silane | 4556-72-3 [chemicalbook.com]
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- 6. Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Navigating the Procurement and Quality Control of Dimethyl(4-vinylphenyl)silane: A Technical Guide
Abstract
Dimethyl(4-vinylphenyl)silane (DMVPS) is a pivotal organosilane monomer increasingly utilized in the synthesis of advanced polymers, specialty silanes, and as a coupling agent in composite materials. Its unique molecular architecture, featuring both a reactive vinyl group for polymerization and a dimethylsilyl moiety, imparts desirable properties such as enhanced thermal stability and mechanical strength to the resulting polymers.[1] The successful application of DMVPS in research, development, and manufacturing is critically dependent on sourcing high-purity material and employing rigorous analytical methods for its characterization. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, available purity grades, and robust, field-proven methodologies for the precise determination of DMVPS purity.
Introduction to this compound
This compound, with the CAS number 4556-72-3, is a colorless to light yellow liquid.[2] Its molecular structure consists of a phenyl ring substituted with a vinyl group and a dimethylsilyl group. This bifunctionality makes it a versatile building block in materials science. The vinyl group can readily participate in polymerization reactions, while the silane functionality can be leveraged for surface modification or as a reactive site for further chemical transformations.[1] Key applications include its use as a monomer for silicone-based polymers, a coupling agent to improve the interface between organic polymers and inorganic fillers, and in the development of materials for organic electronics and advanced ceramics.[1] Given its role in high-performance applications, the purity of DMVPS is a paramount concern, as impurities can significantly impact polymerization kinetics, polymer properties, and overall material performance.
Commercial Availability and Purity Grades
A variety of chemical suppliers offer this compound in purities suitable for both research and bulk manufacturing. The stated purity levels typically range from 95% to over 99%. It is crucial for the end-user to critically evaluate the supplier's analytical data and, where necessary, perform independent verification. The choice of supplier and purity grade should be guided by the specific requirements of the intended application.
Below is a summary of representative commercial suppliers and their offered purities for this compound:
| Supplier | Stated Purity | Analysis Method |
| Alfa Chemistry | 95% | Not Specified |
| ChemUniverse | 95% | Not Specified |
| Amadis Chemical | 97% | Not Specified |
| Henan Alfa Chemical Co., Ltd | 97%+ | Not Specified |
| Aladdin Scientific | 98% | Not Specified |
| career henan chemical co | Min 98% | HPLC |
| Shanghai Gileader Advanced Material Technology | 98% | Not Specified |
| ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD | 99% min | Not Specified |
| Apollo Scientific | 99% | Not Specified |
Analytical Methodologies for Purity Determination
A multi-faceted analytical approach is recommended for the comprehensive assessment of this compound purity. This typically involves a primary quantification method, such as quantitative Nuclear Magnetic Resonance (qNMR), and chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be employed as an orthogonal method.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a primary analytical technique that allows for the direct quantification of a substance without the need for a chemically identical reference standard. The integrated area of a specific resonance in the ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined with high accuracy and precision.[3][4]
Causality of Method Choice: qNMR is particularly well-suited for the purity determination of this compound as it provides structural confirmation and quantification in a single experiment. It is a non-destructive technique and can detect a wide range of impurities, including those that may not be volatile or UV-active for GC or HPLC analysis, respectively. The presence of distinct and well-resolved signals in the ¹H NMR spectrum of DMVPS makes this technique highly reliable.
Experimental Protocol: Absolute Purity Determination by qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube using a calibrated analytical balance (to 0.01 mg).
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) of known, high purity into the same NMR tube. The standard should have resonances that do not overlap with the analyte signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube to dissolve both the analyte and the internal standard completely.
-
Cap the NMR tube and vortex gently to ensure a homogeneous solution.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used:
-
A sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified. A D1 of 30-60 seconds is generally sufficient.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).[4]
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For DMVPS, the signals corresponding to the vinyl protons or the dimethylsilyl protons are suitable for integration. A known ¹H NMR spectrum of this compound in CDCl₃ shows characteristic peaks at approximately δ 7.51 (d, 2H), 7.41 (d, 2H), 6.72 (dd, 1H), 5.79 (dd, 1H), 5.27 (dd, 1H), 4.43 (m, 1H), and 0.35 (d, 6H).[5]
-
Calculate the purity of the this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (DMVPS = 162.31 g/mol )
-
m = mass
-
P = Purity of the internal standard
-
-
Workflow for qNMR Purity Determination
Sources
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. (4 - vinyl phenyl) dimethyl silane CAS#: 4556-72-3 [m.chemicalbook.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to (4-Ethenylphenyl)(dimethyl)silane: Synthesis, Controlled Polymerization, and Advanced Applications
This guide provides an in-depth technical overview of (4-Ethenylphenyl)(dimethyl)silane, also known as p-dimethylsilylstyrene, a functionalized styrene monomer of significant interest in materials science and biomedical engineering. We will explore its synthesis, unique chemical properties, and its behavior in controlled polymerization reactions. Furthermore, this guide will delve into the emerging applications of the resulting silicon-containing polymers, particularly in the realm of drug delivery and advanced materials.
Introduction to a Versatile Silicon-Containing Monomer
(4-Ethenylphenyl)(dimethyl)silane is an organosilicon compound that merges the reactivity of a vinyl group and the stability of a phenyl ring with the unique properties of silicon.[1] This distinct molecular architecture makes it a valuable monomer for creating specialized silicone-based polymers with tailored characteristics.[2] The presence of the vinyl group allows for polymerization through various mechanisms, while the dimethylsilyl functionality imparts properties such as thermal stability, hydrophobicity, and biocompatibility to the resulting polymer.
The incorporation of silicon into polymer structures has garnered considerable attention, especially for biomedical applications. Silicon and its oxides are known for their high biocompatibility and can be surface functionalized.[3][4] Polymers derived from monomers like (4-Ethenylphenyl)(dimethyl)silane are being explored for their potential in creating novel hybrid materials for applications such as localized and systemic drug delivery.[3][4]
Physicochemical Properties
A clear understanding of the monomer's physical and chemical properties is crucial for its effective use in synthesis and polymerization.
| Property | Value | Source |
| Molecular Formula | C10H14Si | [5] |
| Molecular Weight | 162.3 g/mol | [5] |
| CAS Number | 4556-72-3 | [5] |
| Appearance | Clear liquid | [2] |
Synthesis of (4-Ethenylphenyl)(dimethyl)silane
The synthesis of (4-Ethenylphenyl)(dimethyl)silane can be achieved through a Grignard reaction or, more commonly, via a lithium-halogen exchange followed by quenching with a chlorosilane. The latter method generally offers high yields and purity.
Experimental Protocol: Synthesis via Lithium-Halogen Exchange
This protocol is adapted from established literature procedures.[5]
Materials:
-
1-bromo-4-vinylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane (typically 1.6 M)
-
Chlorodimethylsilane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Pentane
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-vinylbenzene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise to the solution over a period of 30 minutes.
-
Stir the resulting mixture at -78 °C for 2 hours.
-
In a separate flask, prepare a solution of chlorodimethylsilane in anhydrous THF.
-
Add the chlorodimethylsilane solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 8 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica column chromatography using pentane as the eluent to yield (4-Ethenylphenyl)(dimethyl)silane.
Characterization: The final product can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum in CDCl₃ should show characteristic peaks corresponding to the vinyl, phenyl, and dimethylsilyl protons.[5]
Controlled Polymerization
One of the most significant aspects of (4-Ethenylphenyl)(dimethyl)silane is its ability to undergo living anionic polymerization. This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity).[6]
Anionic Polymerization: A Pathway to Precision
Anionic polymerization is initiated by a nucleophile, such as an organolithium compound (e.g., sec-butyllithium), which adds to the vinyl group of the monomer.[7] In the absence of terminating agents, the growing polymer chains remain active, a characteristic referred to as "living" polymerization.[7] This "living" nature enables the synthesis of block copolymers by the sequential addition of different monomers.[8]
Experimental Protocol: Anionic Polymerization of (4-Ethenylphenyl)(dimethyl)silane
This protocol requires high-vacuum techniques to ensure the absence of impurities that could terminate the living polymerization.[9]
Materials:
-
(4-Ethenylphenyl)(dimethyl)silane (purified)
-
Anhydrous benzene or cyclohexane (as solvent)
-
sec-Butyllithium (sec-BuLi) (as initiator)
-
Anhydrous methanol (as terminating agent)
Procedure:
-
Under high-vacuum conditions, purify the solvent and monomer by distillation over appropriate drying agents.
-
In a flamed and evacuated glass reactor, introduce the desired amount of solvent and monomer via distillation.
-
Add the initiator (sec-BuLi) to the solution at the desired temperature (e.g., 25°C). The appearance of a characteristic color may indicate the formation of the living anionic species.[6]
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding a small amount of anhydrous methanol.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Molecular Characterization: The resulting poly(p-dimethylsilylstyrene) can be characterized by:
-
Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn) and polydispersity index (PDI).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.[9]
Applications in Drug Delivery and Beyond
The unique properties of silicon-containing polymers make them highly attractive for various applications, especially in the biomedical field.
Drug Delivery Systems
Silicon-polymer hybrid materials are being extensively researched for drug delivery applications.[3][4] The biocompatibility and the potential for surface functionalization of these materials are key advantages.[3] Polymers derived from (4-Ethenylphenyl)(dimethyl)silane can be used to create:
-
Nanoparticles: For targeted drug delivery.
-
Coatings for medical devices: To improve biocompatibility and control drug release.[3]
-
Stimuli-responsive materials: The incorporation of specific functional groups can enable environmentally triggered drug release.[3]
Other Advanced Applications
The properties of poly(p-dimethylsilylstyrene) also make it suitable for other high-performance applications, including:
-
Gas separation membranes: Due to the high free volume often associated with silicon-containing polymers.
-
Photoresists in microelectronics: The silicon content can impart resistance to oxygen plasma etching.
-
Precursors to ceramics: Pyrolysis of these polymers can yield silicon carbide-based materials.
Conclusion
(4-Ethenylphenyl)(dimethyl)silane is a monomer with significant potential for the development of advanced materials. Its ability to undergo controlled polymerization allows for the creation of well-defined polymers with tailored properties. The resulting silicon-containing polymers are finding applications in diverse fields, from sophisticated drug delivery systems to high-performance materials for electronics and separations. As research in this area continues, we can expect to see even more innovative applications of this versatile building block.
References
- Silicon-polymer hybrid m
- (4 - vinyl phenyl) dimethyl silane synthesis. ChemicalBook.
- Synthesis and Molecular and Morphological Characterization of Poly(p-Trimethylsilyl Styrene) and Diblock Copolymers with Poly(1,3-Cyclohexadiene).
- Silicon–Polymer Hybrid Materials for Drug Delivery.
- Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI.
- Anionic polymerization of p-(2,2′-diphenylethyl)styrene and applications to graft copolymers. Taylor & Francis Online.
- ANIONIC POLYMERIZATION OF STYRENE. University of Southern Mississippi.
- Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. NINGBO INNO PHARMCHEM CO.,LTD..
- Vinyl Phenyl Dimethylsilane: A Key Component in Silicone Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..
Sources
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- 2. nbinno.com [nbinno.com]
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- 4. researchgate.net [researchgate.net]
- 5. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. pslc.ws [pslc.ws]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Dimethyl(4-vinylphenyl)silane in Common Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of dimethyl(4-vinylphenyl)silane, a key organosilane monomer in materials science. Recognizing the scarcity of specific, publicly available solubility data, this document emphasizes predictive principles based on molecular structure and furnishes a detailed experimental protocol for the systematic determination of its solubility in various common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's behavior in solution for applications ranging from polymer synthesis to surface modification.
Introduction: The Significance of this compound Solubility
This compound is a bifunctional organosilane monomer featuring a vinyl group amenable to polymerization and a dimethylsilyl group that imparts unique properties to the resulting materials. Its utility in the synthesis of advanced polymers, coatings, and as a coupling agent is well-established. A fundamental understanding of its solubility is paramount for a multitude of applications, including:
-
Reaction Kinetics and Process Control: The solubility of monomers in a reaction solvent directly influences reaction rates, conversion efficiency, and the molecular weight distribution of the resulting polymers.
-
Formulation and Coating Uniformity: In the formulation of coatings and thin films, the solubility of this compound in the chosen solvent system is critical for achieving homogeneous solutions and uniform deposition.
-
Purification and Extraction: Post-synthesis purification protocols, such as precipitation and recrystallization, are contingent on the differential solubility of the product and impurities in various solvents.
Theoretical Framework for Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound provides key insights into its expected solubility behavior.
Molecular Structure Analysis:
This compound (C₁₀H₁₄Si) possesses a distinct combination of nonpolar and weakly polar features:
-
Nonpolar Phenyl and Vinyl Groups: The phenyl ring and the vinyl group are predominantly nonpolar, suggesting good solubility in nonpolar and weakly polar solvents due to favorable van der Waals interactions.
-
Dimethylsilyl Group: The silicon-carbon and silicon-hydrogen bonds are less polar than carbon-oxygen or nitrogen-hydrogen bonds. The dimethylsilyl moiety contributes to the overall nonpolar character of the molecule, though the Si-H bond has some hydridic character.
Based on this structure, we can predict its solubility in different classes of organic solvents.
Predicted Solubility in Common Organic Solvents:
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | High | The nonpolar nature of both the solute and the solvent allows for strong van der Waals interactions, leading to favorable dissolution. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate | High to Moderate | These solvents have a dipole moment and can engage in dipole-dipole interactions. The aromatic ring and vinyl group of the silane can be polarized, facilitating dissolution. Some sources indicate slight solubility in Chloroform and Ethyl Acetate[1]. |
| Polar Protic | Methanol, Ethanol, Water | Low to Insoluble | The presence of strong hydrogen bonding in protic solvents makes it energetically unfavorable to disrupt the solvent-solvent interactions to accommodate a largely nonpolar solute. Organoalkoxysilanes are generally not soluble in water[2]. |
It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.
Experimental Determination of Solubility: A Standardized Protocol
The following protocol outlines a reliable method for the quantitative determination of the solubility of this compound in a given organic solvent. This method is adapted from general principles of solubility measurement, such as those described in ASTM E1148 for aqueous solubility, but is tailored for organic solvents.[3][4][5][6]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (purity ≥98%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Micropipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)
-
Volumetric flasks
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed micropipette to avoid precipitation due to temperature changes.
-
Immediately transfer the aliquot to a volumetric flask and dilute with a known volume of the same solvent. This prevents the solute from coming out of solution during analysis.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (GC-FID or HPLC-UV).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Self-Validating System and Trustworthiness:
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples should be taken at different time points (e.g., 24, 36, and 48 hours). The solubility should be constant across the later time points.
-
Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Purity of Materials: The purity of both the this compound and the solvents should be high to avoid erroneous results.
Factors Influencing Solubility
Several physical parameters can influence the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature.[7][8] The relationship between temperature and solubility can be described by the van't Hoff equation. It is crucial to control the temperature during solubility determination.
-
Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible under standard laboratory conditions.
-
Presence of Impurities: Impurities in either the solute or the solvent can alter the measured solubility.
Conclusion and Future Directions
While specific quantitative data on the solubility of this compound is limited, a predictive understanding based on its molecular structure can guide solvent selection. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination.
Future research should focus on generating a comprehensive database of the solubility of this compound in a wide array of organic solvents at various temperatures. Such data would be invaluable for the materials science community, enabling more precise control over polymerization processes and the formulation of advanced materials. Additionally, computational approaches, such as quantitative structure-property relationship (QSPR) models and molecular dynamics simulations, could be employed to predict solubility with increasing accuracy.[8][9]
References
-
ASTM E1148-02(2008) Standard Test Method for Measurements of Aqueous Solubility. ASTM International. [Link]
-
ASTM-E1148 PDF - PDF Standards Store. [Link]
-
ASTM E1148-2002(R2008)(PDF)Standard Test Method for Measurements of Aqueous Solubility. Russian regulatory documents in English. [Link]
-
ASTM 1148 Solubilidad en Agua. Scribd. [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. MDPI. [Link]
-
The measured water solubility of. Regulations.gov. [Link]
-
Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]
-
How To Predict Solubility Of Organic Compounds?. YouTube. [Link]
-
Preparation of Organosilane Coatings via Chemically Pre-conjugated Graphene Oxides for Enhanced Dispersion and Hardness. ResearchGate. [Link]
-
Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV. [Link]
-
Determination of Silicon in Organosilicon Compounds. ResearchGate. [Link]
-
Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. MDPI. [Link]
-
The Experimental Determination of Solubilities. ResearchGate. [Link]
-
Physics-based solubility prediction for organic molecules. [Link]
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- 4. livewell.ae [livewell.ae]
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- 9. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatility of Dimethyl(4-vinylphenyl)silane: A Monomer for Advanced Functional Polymers
Introduction: The Strategic Advantage of a Silicon-Containing Styrenic Monomer
In the landscape of functional polymers, Dimethyl(4-vinylphenyl)silane (DMVPS) emerges as a monomer of significant interest for researchers, scientists, and drug development professionals. Its unique molecular architecture, which combines a polymerizable vinyl group with a reactive dimethylsilyl moiety on a stable phenyl ring, offers a versatile platform for the synthesis of well-defined polymers with tunable properties and a broad spectrum of applications.[1][2] The presence of the silicon-hydrogen (Si-H) bond is the cornerstone of its utility, providing a gateway for a multitude of post-polymerization modification reactions, most notably hydrosilylation.[3][4] This allows for the introduction of a wide array of functional groups along the polymer backbone, transforming a seemingly simple polystyrene derivative into a sophisticated macromolecular tool.
This application note provides a comprehensive guide to leveraging DMVPS in the synthesis of functional polymers. We will explore various controlled polymerization techniques, delve into the nuances of post-polymerization modification, and highlight key applications, particularly in the realm of biomaterials and drug delivery. The protocols and insights provided herein are designed to be both instructional and explanatory, empowering researchers to harness the full potential of this remarkable monomer.
Polymerization of this compound: Precision in Macromolecular Design
The choice of polymerization technique is paramount in dictating the final properties of the resulting polymer, such as molecular weight, polydispersity, and architecture. DMVPS is amenable to several controlled polymerization methods, each offering distinct advantages.
Anionic Living Polymerization: The Gold Standard for Control
Anionic polymerization is a powerful technique for achieving polymers with precisely controlled molecular weights and narrow molecular weight distributions.[5][6][7] This method is particularly well-suited for DMVPS as the styrenic vinyl group readily undergoes anionic polymerization while the silyl group remains intact.[8][9]
Causality in Experimental Choices: The use of a high-purity initiator, such as sec-butyllithium or cumyl potassium, is crucial to ensure efficient initiation and minimize side reactions.[9] The polymerization is typically conducted in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) to suppress chain termination and transfer reactions, thereby maintaining the "living" nature of the polymer chains.[8][9]
Experimental Protocol: Anionic Polymerization of DMVPS
Materials:
-
This compound (DMVPS), freshly distilled
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
sec-Butyllithium (s-BuLi) in cyclohexane, titrated
-
Methanol, degassed
Procedure:
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer under a high-purity argon atmosphere.
-
Solvent Addition: Introduce the required volume of anhydrous THF into the reactor via cannula.
-
Initiator Addition: Cool the reactor to -78 °C (dry ice/acetone bath) and add the calculated amount of s-BuLi initiator dropwise. A faint yellow color should persist, indicating the absence of impurities.
-
Monomer Addition: Slowly add the purified DMVPS monomer to the reactor. The solution will typically develop a characteristic orange-red color, indicative of the polystyryl anion.
-
Polymerization: Allow the reaction to proceed at -78 °C for the desired time (e.g., 1-2 hours) to ensure complete monomer conversion.
-
Termination: Quench the polymerization by adding a small amount of degassed methanol. The color of the solution will disappear.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Purification: Filter the precipitated polymer and wash it with fresh methanol.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Characterization: The resulting poly(this compound) (PDMVS) should be characterized by size exclusion chromatography (SEC) to determine its molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR and FTIR spectroscopy to confirm its chemical structure and the presence of the Si-H bond.
Atom Transfer Radical Polymerization (ATRP): Robustness and Functional Group Tolerance
ATRP is a versatile controlled radical polymerization technique that offers excellent control over polymer architecture and is tolerant to a wider range of functional groups compared to anionic polymerization.[10] The copolymerization of DMVPS with other monomers, such as methyl methacrylate (MMA), has been successfully achieved using ATRP.[3][4]
Causality in Experimental Choices: The choice of catalyst system (e.g., CuBr/ligand) and initiator is critical for achieving a well-controlled polymerization. The ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), solubilizes the copper catalyst and tunes its reactivity. The reaction temperature is also a key parameter that influences the polymerization rate and control.
Experimental Protocol: ATRP of DMVPS with Methyl Methacrylate (MMA)
Materials:
-
This compound (DMVPS), passed through a basic alumina column
-
Methyl methacrylate (MMA), passed through a basic alumina column
-
Ethyl α-bromoisobutyrate (EBiB), initiator
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand
-
Toluene, anhydrous
Procedure:
-
Reactor Setup: To a Schlenk flask, add CuBr and a magnetic stir bar.
-
Reagent Addition: Add the desired amounts of DMVPS, MMA, EBiB, and PMDETA to the flask.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring: Periodically take samples to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC).
-
Termination: After reaching the desired conversion, cool the reaction mixture to room temperature and expose it to air to quench the polymerization.
-
Purification: Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.
-
Polymer Isolation: Precipitate the polymer in a suitable non-solvent, such as methanol or hexane.
-
Drying: Dry the polymer under vacuum.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: Versatility Across Monomer Families
RAFT polymerization is another powerful controlled radical polymerization method known for its compatibility with a vast array of monomers and reaction conditions.[11][12] While specific examples for DMVPS are less common in the literature, the principles of RAFT can be readily applied.
Causality in Experimental Choices: The selection of the RAFT agent is crucial and depends on the monomer being polymerized. For styrenic monomers like DMVPS, dithiobenzoates or trithiocarbonates are typically effective.[11] The choice of initiator (e.g., AIBN or V-70) and its concentration relative to the RAFT agent will influence the polymerization rate and the livingness of the system.
Post-Polymerization Modification: Unleashing the Functional Potential
The true power of using DMVPS as a monomer lies in the ability to functionalize the resulting polymer through reactions of the Si-H bond.[13][14] This post-polymerization modification approach allows for the synthesis of a library of functional polymers from a single precursor polymer.[14][15][16]
Hydrosilylation: A Gateway to Diverse Functionalities
Hydrosilylation is the most prominent reaction for modifying PDMVS. It involves the addition of the Si-H bond across a carbon-carbon double or triple bond, typically catalyzed by a platinum complex such as Karstedt's catalyst.[3][4]
Causality in Experimental Choices: The choice of the unsaturated compound dictates the functionality introduced. For example, reacting PDMVS with allyl alcohol introduces hydroxyl groups, while reaction with an allylamine introduces primary amine functionalities. The catalyst concentration must be carefully controlled to ensure efficient reaction without causing side reactions like cross-linking.
Experimental Protocol: Hydrosilylation of PDMVS with Allyl Alcohol
Materials:
-
Poly(this compound) (PDMVS)
-
Allyl alcohol, freshly distilled
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) in xylene
-
Toluene, anhydrous
Procedure:
-
Dissolution: Dissolve the PDMVS in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add an excess of allyl alcohol to the polymer solution.
-
Catalyst Addition: Add a catalytic amount of Karstedt's catalyst to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the disappearance of the Si-H peak (around 2100-2200 cm⁻¹) by FTIR spectroscopy.
-
Purification: Once the reaction is complete, the functionalized polymer can be purified by precipitation in a suitable non-solvent (e.g., hexane) to remove the excess allyl alcohol and catalyst residues.
-
Drying: Dry the functionalized polymer under vacuum.
Visualizing the Synthetic Pathways
To better illustrate the synthetic strategies discussed, the following diagrams outline the polymerization and functionalization workflows.
Caption: Synthetic routes from DMVPS monomer to functional polymers.
Applications in Drug Development and Biomaterials
The ability to introduce a wide range of functional groups onto a well-defined polymer backbone makes DMVPS-derived polymers highly attractive for biomedical applications.[17][18][19]
Drug Delivery Systems
Functionalized polymers can be designed to self-assemble into nanoparticles, micelles, or vesicles for encapsulating and delivering therapeutic agents.[20][21] For instance, polymers bearing hydroxyl groups can enhance water solubility and biocompatibility, while polymers with amine groups can be used for conjugating drugs or targeting ligands. The Si-O backbone in some silicon-containing polymers is known for its flexibility and biocompatibility.[20] The ability to precisely control the type and density of functional groups allows for the fine-tuning of drug loading capacity, release kinetics, and interactions with biological systems.[22][23]
Caption: Workflow for developing DMVPS-based drug delivery systems.
Biomaterials and Surface Modification
Polymers derived from DMVPS can be used to modify the surfaces of medical devices and implants to improve their biocompatibility and performance.[24] For example, grafting hydrophilic polymers onto a surface can reduce protein adsorption and prevent biofouling. The reactive nature of the functional groups can also be exploited to immobilize bioactive molecules, such as peptides or enzymes, to promote specific cellular responses.[18][25]
Quantitative Data Summary
The following table summarizes typical characteristics of PDMVS synthesized by different methods.
| Polymerization Method | Typical Initiator/Catalyst | Typical PDI | Key Advantages |
| Anionic Polymerization | s-BuLi, n-BuLi | < 1.1 | Excellent control over Mn and PDI |
| ATRP | CuBr/PMDETA | 1.1 - 1.3 | Good control, tolerant to various monomers |
| RAFT Polymerization | Dithiobenzoates | 1.1 - 1.3 | Versatile for a wide range of monomers |
Conclusion: A Building Block for Innovation
This compound is more than just a monomer; it is a strategic building block for the creation of advanced functional polymers. Its amenability to controlled polymerization techniques and the versatility of post-polymerization modification via the Si-H bond provide an unparalleled level of control over macromolecular design. For researchers in drug development and biomaterials science, DMVPS offers a robust platform to develop novel materials with tailored properties to address complex biological challenges. By understanding the underlying principles of its polymerization and functionalization, scientists can unlock a vast design space for creating the next generation of smart and effective biomedical polymers.
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Application Notes and Protocols: Synthesis of Triblock Copolymers with Dimethyl(4-vinylphenyl)dimethylsilane
Introduction: The Strategic Incorporation of Silicon for Advanced Polymer Architectures
Triblock copolymers, composed of three distinct polymer chains linked together, represent a cornerstone of modern materials science. Their ability to self-assemble into diverse nanostructures offers unparalleled control over the macroscopic properties of materials, enabling applications ranging from thermoplastic elastomers and drug delivery vehicles to advanced coatings and separation membranes.[1][2] The strategic incorporation of silicon-containing monomers, such as Dimethyl(4-vinylphenyl)dimethylsilane (DVS), into these architectures introduces a unique set of properties, including enhanced thermal stability, low surface energy, high gas permeability, and biocompatibility.[3][4]
This guide provides a comprehensive overview of the synthesis of triblock copolymers incorporating DVS. We will delve into the underlying principles of living polymerization techniques, which are essential for the precise control over polymer architecture, and provide detailed, field-proven protocols for their synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of silicon-containing block copolymers in their respective fields.
Synthetic Strategies: Mastering Control with Living Polymerization
The synthesis of well-defined triblock copolymers hinges on the use of living polymerization techniques.[5][6] Unlike conventional polymerization methods that are plagued by termination and chain-transfer reactions, living polymerizations proceed with a negligible occurrence of these events.[5][6] This allows for the sequential addition of different monomers to create block copolymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity).[5]
For the synthesis of triblock copolymers containing DVS, two primary living polymerization methods are particularly well-suited:
-
Living Anionic Polymerization: This technique is renowned for its ability to produce polymers with exceptionally well-defined architectures.[7][8] It involves the use of highly reactive anionic initiators, such as organolithium compounds, to polymerize monomers with electron-withdrawing groups.[7] The polymerization of styrenic and diene monomers, which often form the other blocks in DVS-containing triblock copolymers, is well-established using this method. The DVS monomer itself has been shown to undergo living anionic polymerization, enabling the synthesis of well-defined block copolymers.[9][10]
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a versatile controlled/living radical polymerization technique that can be applied to a wide range of monomers under less stringent conditions than anionic polymerization.[11][12] It employs a chain transfer agent to mediate the polymerization, allowing for the synthesis of polymers with controlled molecular weights and low polydispersity.[11][12][13] The RAFT polymerization of vinyl monomers makes it a suitable method for creating DVS-containing triblock copolymers.[14][15]
The choice between these methods depends on the specific monomers being used, the desired polymer architecture, and the available experimental infrastructure. Anionic polymerization generally offers a higher degree of control but requires rigorous purification of reagents and an inert atmosphere.[8] RAFT polymerization is more tolerant of impurities and functional groups but may require careful optimization of the chain transfer agent and reaction conditions to achieve optimal control.[11]
Caption: General workflow for the synthesis of triblock copolymers.
Detailed Protocol: Synthesis of Poly(styrene-b-isoprene-b-dimethyl(4-vinylphenyl)dimethylsilane) via Living Anionic Polymerization
This protocol outlines the synthesis of a model triblock copolymer, poly(styrene-b-isoprene-b-dimethyl(4-vinylphenyl)dimethylsilane) (PS-b-PI-b-PDVS), using high-vacuum anionic polymerization techniques. This method ensures the highest level of control over the polymer architecture.
Materials:
-
Styrene (purified by stirring over CaH₂ followed by distillation under vacuum)
-
Isoprene (purified by stirring over CaH₂ followed by distillation under vacuum)
-
Dimethyl(4-vinylphenyl)dimethylsilane (DVS) (purified by stirring over CaH₂ followed by distillation under vacuum)
-
Tetrahydrofuran (THF) (freshly distilled from sodium/benzophenone ketyl under an argon atmosphere)
-
sec-Butyllithium (sec-BuLi) in cyclohexane (titrated before use)
-
Methanol (degassed)
-
Argon (high purity)
Equipment:
-
High-vacuum line
-
Schlenk flasks and glassware (oven-dried and cooled under vacuum)
-
Magnetic stirrer and stir bars
-
Syringes and needles (oven-dried)
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a high-vacuum line. Evacuate and backfill with high-purity argon three times to ensure an inert atmosphere.
-
Solvent and First Monomer Addition: Transfer the desired amount of freshly distilled THF into the reaction flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath. Add the calculated amount of purified styrene monomer to the flask via syringe.
-
Initiation of the First Block (Polystyrene): Add the calculated amount of sec-BuLi initiator to the stirred solution via syringe. The solution should immediately turn a characteristic orange-red color, indicating the formation of the polystyryl anion. Allow the polymerization to proceed for the desired time (typically 1-2 hours) to ensure complete conversion of the styrene monomer.
-
Addition of the Second Monomer (Isoprene): After the complete polymerization of styrene, add the calculated amount of purified isoprene monomer to the living polystyryl anion solution via syringe. The color of the solution will fade as the isoprene polymerizes. Allow the polymerization to proceed for the desired time (typically 2-4 hours).
-
Addition of the Third Monomer (DVS): Once the isoprene polymerization is complete, add the calculated amount of purified DVS monomer to the living poly(styrene-b-isoprene) dianion solution via syringe. The polymerization of DVS will proceed, and the reaction can be monitored by the disappearance of the monomer.[9]
-
Termination: After the complete polymerization of the DVS block, terminate the living polymer chains by adding a small amount of degassed methanol. The color of the solution will disappear, indicating the termination of the anionic centers.
-
Polymer Precipitation and Purification: Warm the reaction mixture to room temperature. Precipitate the triblock copolymer by slowly pouring the polymer solution into a large excess of a non-solvent, such as methanol. Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomers and initiator residues.
-
Drying: Dry the purified triblock copolymer under vacuum at room temperature until a constant weight is achieved.
Table 1: Example Experimental Parameters for PS-b-PI-b-PDVS Synthesis
| Parameter | Value | Purpose |
| Solvent | Tetrahydrofuran (THF) | Polar solvent to solvate the growing polymer chains and initiator.[7] |
| Initiator | sec-Butyllithium (sec-BuLi) | Initiates the anionic polymerization of styrene.[16] |
| Temperature | -78 °C | Low temperature to minimize side reactions and ensure living polymerization.[17] |
| Monomer 1 | Styrene | Forms the first block of the triblock copolymer. |
| Monomer 2 | Isoprene | Forms the middle block of the triblock copolymer. |
| Monomer 3 | DVS | Forms the final block, incorporating the silane functionality. |
| Termination Agent | Methanol | Quenches the living anionic chain ends to stop the polymerization. |
Characterization of the Triblock Copolymer
Thorough characterization is crucial to confirm the successful synthesis of the desired triblock copolymer and to determine its molecular characteristics.
Caption: Workflow for the characterization of triblock copolymers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is a powerful tool for determining the composition and microstructure of the triblock copolymer.[18][19][20]
-
Protocol: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃). Record the ¹H NMR spectrum.
-
Data Interpretation:
-
The aromatic protons of the polystyrene block will appear in the range of 6.3-7.5 ppm.
-
The vinyl and aliphatic protons of the polyisoprene block will appear in the range of 4.5-5.5 ppm and 1.0-2.5 ppm, respectively.
-
The aromatic protons of the PDVS block will appear in the range of 6.5-7.5 ppm, and the dimethylsilyl protons will appear as a sharp singlet around 0.2-0.3 ppm.
-
By integrating the characteristic peaks of each block, the molar ratio of the three monomers in the copolymer can be calculated.[21]
-
2. Gel Permeation Chromatography (GPC):
GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ) of the polymer.[18]
-
Protocol: Dissolve the polymer in a suitable solvent (e.g., THF) and inject it into the GPC system.
-
Data Interpretation:
-
A narrow and symmetrical peak in the GPC chromatogram indicates a low polydispersity, which is a hallmark of a successful living polymerization.
-
The molecular weight of the polymer can be determined by comparing its elution time to that of known polymer standards.
-
3. Differential Scanning Calorimetry (DSC):
DSC is used to determine the thermal properties of the triblock copolymer, specifically the glass transition temperatures (T₉) of each block.[20][22]
-
Protocol: Place a small amount of the polymer in a DSC pan and heat it at a controlled rate under an inert atmosphere.
-
Data Interpretation:
-
The DSC thermogram will show distinct glass transition temperatures corresponding to each of the three blocks (PS, PI, and PDVS). The presence of three distinct T₉ values confirms the microphase-separated morphology of the triblock copolymer.
-
Conclusion and Future Directions
The synthesis of triblock copolymers incorporating Dimethyl(4-vinylphenyl)dimethylsilane offers a versatile platform for the development of advanced materials with tailored properties. The protocols detailed in this guide, based on living anionic polymerization, provide a robust methodology for producing well-defined polymers with precise control over their architecture. The unique combination of properties imparted by the DVS block opens up exciting possibilities in various fields, including stimuli-responsive materials, advanced membranes, and biomedical applications. Future research will likely focus on exploring the self-assembly behavior of these novel triblock copolymers and harnessing their unique properties for the creation of next-generation functional materials.
References
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ResearchGate. (2025). Polysiloxane containing copolymers: A survey of recent developments. Retrieved from [Link]
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-
Yilgor, E., & Yilgor, I. (n.d.). Silicone containing copolymers: Synthesis, properties and applications. Retrieved from [Link]
-
ACS Publications. (n.d.). Polymerization of monomers containing functional silyl groups. 3. Anionic living polymerization of (4-vinylphenyl)dimethylsilane | Macromolecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1. 1 H NMR and GPC characterization of the block copolymer. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Spirocyclic Mid-Block Containing Triblock Copolymer. Retrieved from [Link]
-
ACS Publications. (2023). Characterization of Controlled-Distribution Hydrogenated Styrenic Block Copolymers by Nuclear Magnetic Resonance Spectroscopy | ACS Applied Polymer Materials. Retrieved from [Link]
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-
ResearchGate. (n.d.). Polymers characterization by 1H NMR, DSC and GPC. Retrieved from [Link]
-
MDPI. (2020). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Living anionic polymerization of vinyl monomers using benzyltrimethylsilane‐metal alkoxide initiator systems. Retrieved from [Link]
-
Gutenberg Open Science. (n.d.). Functional silicones and silicone-containing block copolymers. Retrieved from [Link]
-
PubMed. (2012). Polysiloxane-backbone block copolymers in a one-pot synthesis: a silicone platform for facile functionalization. Retrieved from [Link]
-
YouTube. (2025). What Are Living Polymerization Techniques And How Do They Work? - Chemistry For Everyone. Retrieved from [Link]
-
ResearchGate. (2016). Controlled/Living Polymerization Towards Functional Poly(p-phenylene vinylene) Materials. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Living polymerization – Knowledge and References. Retrieved from [Link]
-
Magritek. (2020). Determination of copolymer composition by benchtop NMR. Retrieved from [Link]
-
Wiley. (n.d.). Anionic Vinyl Polymerization. Retrieved from [Link]
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ACS Publications. (n.d.). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Triblock-Copolymer-Directed Syntheses of Large-Pore Mesoporous Silica Fibers. Retrieved from [Link]
-
PubMed. (n.d.). Triblock copolymer syntheses of mesoporous silica with periodic 50 to 300 angstrom pores. Retrieved from [Link]
-
Semantic Scholar. (2013). RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate and its phosphonic acid derivative: a new opportunity for phosphorus-based materials. Retrieved from [Link]
-
Wiley Online Library. (2020). Surface-Initiated RAFT Polymerization of 2,3-Dimethyl-1,3-butadiene on Silica Nanoparticles for Matrix-free. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Retrieved from [Link]
-
OSTI.GOV. (2008). Controlled RAFT Polymerization of 2-Vinyl-4,4-Dimethylazlactone (VDMA): A Facile Route to Bio-Inspired Polymer Surfaces (Journal Article). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate and its phosphonic acid derivative: a new opportunity for phosphorus-based materials. Retrieved from [Link]
-
ResearchGate. (2009). Controlled RAFT Polymerization of 2Vinyl4,4-Dimethylazlactone (VDMA): A Facile Route to Bio-Inspired Polymer Surfaces | Request PDF. Retrieved from [Link]
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Application Notes & Protocols: Dimethyl(4-vinylphenyl)silane for Advanced Surface Modification and as a High-Performance Coupling Agent
Executive Summary: The Dual-Functionality Advantage
Dimethyl(4-vinylphenyl)silane (DMVPS) is a uniquely versatile organosilane molecule engineered for advanced materials science and biotechnology applications. Its distinct molecular architecture, featuring a reactive hydrosilane group (Si-H) and a polymerizable vinyl group (-CH=CH₂), offers a powerful two-stage functionalization capability. The hydrosilane moiety serves as a robust anchor for covalent attachment to hydroxylated surfaces such as silica, glass, and metal oxides. Concurrently, the terminal vinyl group acts as a versatile chemical handle for subsequent covalent immobilization of polymers, biomolecules, or the initiation of in-situ polymerizations.
This guide provides researchers, materials scientists, and drug development professionals with a comprehensive understanding of the mechanisms, protocols, and characterization techniques associated with DMVPS. We move beyond simple procedural lists to explain the underlying chemical principles, enabling users to adapt and troubleshoot these protocols for their specific research needs.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 4556-72-3 | [1][2] |
| Molecular Formula | C₁₀H₁₄Si | [1] |
| Molecular Weight | 162.3 g/mol | [1] |
| Appearance | Clear Liquid | [3] |
| Boiling Point | 85-87 °C at 11 mmHg | [2] |
| Density | 0.889 g/mL at 25 °C | [2] |
| Synonyms | p-Vinylphenyl Dimethylsilane, (4-Ethenylphenyl)dimethylsilane | [4] |
Core Mechanisms: Anchoring and Coupling
The efficacy of DMVPS stems from its two distinct reactive sites, which can be addressed sequentially to build complex surface architectures.
Mechanism I: Surface Anchoring via Dehydrogenative Silanization
The primary function of DMVPS is to form a stable, covalent self-assembled monolayer (SAM) on a substrate. Unlike common trialkoxysilanes that react via a hydrolysis and condensation pathway, the hydrosilane group of DMVPS attaches to surface silanol (Si-OH) or metal hydroxyl (M-OH) groups through a dehydrogenative coupling reaction. This process involves the formation of a strong, stable siloxane bond (Si-O-Substrate) and the release of hydrogen gas. This method offers a more direct attachment pathway with fewer byproducts compared to traditional silanization.[5][6]
Caption: Mechanism of DMVPS anchoring onto a hydroxylated surface.
Mechanism II: Secondary Reactions of the Vinyl Group
Once the DMVPS monolayer is formed, the outward-facing vinyl groups provide a reactive platform for a multitude of secondary modification strategies. This "coupling" capability is what makes DMVPS a powerful tool for interfacing inorganic substrates with organic materials.[3][7]
-
Hydrosilylation: The vinyl group can readily react with other hydrosilane-containing molecules in the presence of a platinum catalyst (e.g., Karstedt's or Speier's catalyst).[8][9] This is a highly efficient method for cross-linking silicone resins or attaching other silane-based functional molecules. The reaction proceeds via an anti-Markovnikov addition, placing the silicon atom at the terminal carbon.[8]
-
Surface-Initiated Polymerization: The vinyl group serves as a monomer unit for growing polymer chains directly from the surface, creating what are known as "polymer brushes".[10][11] This can be achieved through various polymerization techniques, including free-radical polymerization, to graft materials like polystyrene or polyacrylates, fundamentally altering surface properties like wettability and biocompatibility.[12][13][14][15]
Caption: Key reaction pathways for the surface-bound vinyl group.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Anhydrous solvents are flammable and moisture-sensitive. Piranha solution is extremely corrosive and explosive when mixed with organic solvents; handle with extreme caution.
Protocol 1: Formation of a DMVPS Monolayer on Silicon/Glass
This protocol details the foundational step of creating a DMVPS-functionalized surface. The causality is simple: a pristine, highly hydroxylated surface is required for a dense, uniform monolayer.
Materials:
-
This compound (DMVPS)
-
Anhydrous Toluene (or other anhydrous, aprotic solvent)
-
Silicon wafers or glass slides
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) OR UV/Ozone cleaner
-
Isopropanol, Acetone (reagent grade)
-
Deionized (DI) water
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning (Critical Step):
-
a. Sonicate substrates in acetone for 15 minutes, followed by isopropanol for 15 minutes to remove organic residues.
-
b. Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
c. Hydroxylation: Expose the clean, dry substrates to a UV/Ozone cleaner for 15-20 minutes. (Alternative: Immerse in freshly prepared, hot Piranha solution for 30 minutes. EXTREME CAUTION ). This step generates a high density of surface hydroxyl (-OH) groups, essential for the silanization reaction.
-
d. Rinse copiously with DI water and dry completely with nitrogen. Use the substrate immediately.
-
-
Silanization:
-
a. Prepare a 1-2% (v/v) solution of DMVPS in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
b. Immerse the freshly cleaned and hydroxylated substrates into the DMVPS solution.
-
c. Allow the reaction to proceed for 2-4 hours at room temperature, or for 1 hour at 60 °C, with gentle agitation. The reaction time influences monolayer density.[16]
-
d. Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane.
-
-
Curing and Stabilization:
-
a. After rinsing, sonicate the substrates briefly (1-2 minutes) in toluene to dislodge loosely bound molecules.
-
b. Dry the substrates under a nitrogen stream.
-
c. Bake the coated substrates in an oven at 110-120 °C for 1 hour. This curing step drives the reaction to completion and forms stable, covalent Si-O-Si bonds.[6]
-
d. The surface is now functionalized with DMVPS and ready for characterization or subsequent reactions.
-
Protocol 2: Grafting Polystyrene Brushes from a DMVPS-Modified Surface
This protocol demonstrates how to leverage the vinyl group to initiate a free-radical polymerization, fundamentally changing the surface's properties.
Materials:
-
DMVPS-modified substrate (from Protocol 1)
-
Styrene monomer (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) or other free-radical initiator
-
Anhydrous Toluene
-
Methanol, Dichloromethane
Procedure:
-
Prepare Polymerization Solution:
-
a. In a reaction flask suitable for inert atmosphere techniques (e.g., a Schlenk flask), prepare a solution of styrene monomer (e.g., 2 M) and AIBN (e.g., 10 mM) in anhydrous toluene.
-
b. De-gas the solution thoroughly via several freeze-pump-thaw cycles or by bubbling with nitrogen for 30 minutes to remove oxygen, which inhibits radical polymerization.
-
-
Surface-Initiated Polymerization:
-
a. Place the DMVPS-modified substrate into the reaction flask under a positive pressure of nitrogen.
-
b. Immerse the substrate in the de-gassed polymerization solution.
-
c. Heat the reaction to 60-70 °C (the optimal temperature depends on the initiator's half-life) and maintain for 4-24 hours. The thickness of the polymer brush is a function of time and monomer concentration.
-
d. After the desired time, cool the reaction to room temperature.
-
-
Cleaning and Purification:
-
a. Remove the substrate and rinse it extensively with toluene and dichloromethane to wash away the bulk polymer solution and any non-grafted polymer chains.
-
b. Perform a Soxhlet extraction with toluene for 24 hours. This is the authoritative step to ensure only covalently surface-bound polymer brushes remain.
-
c. Dry the substrate with nitrogen. The surface is now coated with end-grafted polystyrene brushes.
-
Validation: Characterization of Modified Surfaces
Protocols must be validated. The following techniques are essential for confirming the success of each modification step.
| Technique | Purpose & Expected Outcome |
| Contact Angle Goniometry | Measures surface wettability. After DMVPS silanization, the surface should become more hydrophobic (higher water contact angle) compared to the clean, hydrophilic substrate.[14][16][17] |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms elemental composition. A successful DMVPS coating will show characteristic Si 2p and C 1s peaks. After polymer grafting, the C 1s signal will increase dramatically relative to the substrate Si 2p signal.[18][19] |
| Ellipsometry | Provides a highly accurate measurement of the organic layer's thickness. Expect a thickness of ~1-2 nm for a DMVPS monolayer and 5-100+ nm for polymer brushes, depending on polymerization time.[12] |
| Atomic Force Microscopy (AFM) | Assesses surface topography and roughness. A well-formed monolayer should result in a smooth surface. Polymer brushes will increase surface roughness. Can also be used to estimate layer thickness via scratch tests.[20] |
| Attenuated Total Reflectance-FTIR (ATR-FTIR) | Identifies chemical bonds at the surface. Can be used to track the disappearance of surface Si-OH groups and the appearance of Si-O-Si and aromatic C-H stretches from DMVPS.[6] |
Authoritative Grounding & Applications
The dual-functionality of DMVPS makes it a cornerstone reagent in several advanced applications:
-
Composite Materials: DMVPS serves as a superior coupling agent, or "molecular bridge," between inorganic fillers (like silica nanoparticles) and organic polymer matrices.[3][21] The silane end binds to the filler, while the vinyl end co-polymerizes with the matrix resin, leading to dramatically improved mechanical strength and durability.[7]
-
Smart Surfaces: By grafting stimuli-responsive polymer brushes (e.g., pH- or thermo-responsive polymers), surfaces can be created that change their wettability or adhesion properties on demand.[13][14][15]
-
Biomaterials and Biosensors: The vinyl group can be further functionalized to attach biomolecules like DNA or proteins. This allows for the creation of biocompatible coatings on implants or for the fabrication of high-sensitivity biosensor chips.[5][22]
-
Microelectronics and Patterning: DMVPS monolayers can be selectively applied to create patterns of reactivity on a surface, guiding the subsequent attachment of other materials for fabricating microelectronic circuits or microfluidic devices.
By understanding the fundamental chemistry and following robust, validated protocols, researchers can effectively harness the power of this compound to engineer novel materials and interfaces with precisely controlled properties.
References
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. [Link]
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Research Article. surface modification of silica nanoparticles by means of silanes: effect of various parameters on the. [Link]
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ProQuest. Polymer Brushes from and to Polymer Crystals: Harnessing the Conformational Similarity. [Link]
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Qingdao Hengda New Material Technology Co., Ltd. Vinyl Silane. [Link]
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ResearchGate. Mechanism of the silanization process. [Link]
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Scientific Spectator. Silica-supported Karstedt-type catalyst for hydrosilylation reactions. [Link]
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qualitas1998.net. Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. [Link]
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PubMed. Preparation of end-grafted polymer brushes by nitroxide-mediated free radical polymerization of vaporized vinyl monomers. [Link]
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Controlled Radical Polymerization. Polymer brushes: surface-immobilized macromolecules. [Link]
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MDPI. Hydrosilylation Reactions Catalyzed by Rhenium. [Link]
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Organic Chemistry Portal. Vinylsilane synthesis. [Link]
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Semantic Scholar. Synthesis of High Molecular Weight Vinylphenyl-Con Taining MQ Silicone Resin via Hydrosilylation Reaction. [Link]
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MDPI. A Review of Methods to Modify the PDMS Surface Wettability and Their Applications. [Link]
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NIH National Center for Biotechnology Information. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. [Link]
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ResearchGate. Synthesis of silane oligomers containing vinyl and epoxy group for improving the adhesion of addition-cure silicone encapsulant | Request PDF. [Link]
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Minds@UW. High grafting density polydimethylsiloxane polymer brushes: Synthesis and Characterization. [Link]
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ResearchGate. Controlled Surface Wettability by Plasma Polymer Surface Modification. [Link]
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Jiancheng. Understanding Dimethylvinylmethoxysilane: A Key Component in Innovative Chemical Materials. [Link]
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ResearchGate. Hydrophobization of Inorganic Oxide Surfaces Using Dimethylsilanediol | Request PDF. [Link]
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PubMed. The effects of poly(dimethylsiloxane) surface silanization on the mesenchymal stem cell fate. [Link]
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Preparation of Organic-Inorganic Hybrid Materials with Vinylsilanes: A Senior Application Scientist's Guide
An Application Guide for Researchers
Foundational Principles: The Vinylsilane Advantage
Organic-inorganic hybrid materials represent a frontier in materials science, offering a synergistic combination of properties that are unattainable by the individual components alone.[1] These materials merge the flexibility, processability, and functionality of organic polymers with the rigidity, thermal stability, and durability of inorganic glasses or ceramics.[2] At the heart of many of these advanced materials lies a unique class of molecules: vinylsilanes .
Vinylsilanes are powerful bifunctional molecules that act as molecular bridges, covalently linking the organic and inorganic realms.[3][4] Their structure is the key to their utility:
-
The Vinyl Group (-CH=CH₂): This unsaturated organic moiety is a reactive handle for a multitude of organic polymerization and addition reactions, including free-radical polymerization and thiol-ene click chemistry.[3][5] This is the "hook" that connects to the organic phase.
-
The Silane Headgroup (-Si(OR)₃): Typically featuring hydrolyzable alkoxy groups (e.g., methoxy, ethoxy), this inorganic part undergoes hydrolysis and condensation reactions. This process, known as the sol-gel transition, forms a stable, cross-linked inorganic siloxane (Si-O-Si) network, the backbone of glass and ceramics.[6][7]
This dual reactivity allows for the creation of true nanocomposites where the organic and inorganic phases are linked by strong covalent bonds, ensuring exceptional interfacial adhesion and material integrity.[8][9] This guide details the primary synthetic strategies for harnessing the power of vinylsilanes, providing not just the protocols but the scientific rationale behind the experimental choices.
Figure 1: The dual-reactivity concept of a vinylsilane precursor, enabling the formation of a covalently integrated hybrid material.
Synthesis Methodology I: Sol-Gel Co-Condensation
The sol-gel process is the most fundamental and widely used method for creating the inorganic framework of hybrid materials from vinylsilane precursors.[10][11] It involves the simultaneous hydrolysis and condensation of a vinylsilane (e.g., vinyltrimethoxysilane, VTMS) and often an inorganic cross-linker (e.g., tetraethoxysilane, TEOS).[6]
2.1 Scientific Principle & Causality
The process unfolds in two primary stages:
-
Hydrolysis: The alkoxy groups (-OR) on the silicon precursors react with water to form silanol groups (Si-OH). The rate of this reaction is highly dependent on pH. Acidic conditions catalyze the reaction by protonating the alkoxy group, making it a better leaving group. Basic conditions proceed via nucleophilic attack of hydroxide ions on the silicon atom.
-
Condensation: The newly formed silanol groups react with each other (water condensation) or with remaining alkoxy groups (alcohol condensation) to form stable siloxane (Si-O-Si) bonds.[12]
The choice of catalyst is critical as it dictates the final structure of the inorganic network.
-
Acid Catalysis: Tends to produce linear or lightly branched polymer-like chains, resulting in a less dense network upon gelation.
-
Base Catalysis: Promotes a more particle-like growth, leading to highly branched clusters that form a dense, particulate network.
By co-condensing a vinylsilane with TEOS, the vinyl groups become distributed throughout the resulting silica network, making them available for subsequent organic reactions. The ratio of VTMS to TEOS is a key parameter for controlling the density of organic functionality and the mechanical properties of the final material.[6]
Figure 2: Workflow for the sol-gel synthesis of a vinyl-functionalized silica network.
2.2 Application Protocol: Preparation of a Vinyl-Functionalized Silica Coating
This protocol describes the preparation of a hybrid sol-gel coating on a glass substrate, suitable for further modification.[6][12]
| Parameter | Value | Rationale |
| Precursors | VTMS, TEOS | VTMS provides the organic vinyl functionality. TEOS acts as an inorganic cross-linker to enhance network rigidity and coating integrity.[6] |
| Molar Ratio (VTMS:TEOS) | 1:1 | A 1:1 ratio provides a good balance of organic functionality and inorganic network strength for many applications.[6] |
| Solvent | Ethanol | Acts as a co-solvent to homogenize the aqueous and alkoxide phases, preventing premature, uncontrolled precipitation. |
| Catalyst | 0.1 M Hydrochloric Acid (HCl) | Acid catalysis promotes slower, more controlled gelation, leading to more uniform films, which is desirable for coatings. |
| Water:Silane Ratio | 4:1 | Ensures complete hydrolysis of the alkoxide groups. Excess water can be detrimental, leading to faster gelation and potential cracking. |
Step-by-Step Methodology:
-
Substrate Preparation: Thoroughly clean glass slides by sonicating in acetone, followed by ethanol, and finally deionized water (15 minutes each). Dry the slides under a stream of nitrogen and treat with an oxygen plasma cleaner for 5 minutes to ensure a hydrophilic surface with abundant hydroxyl groups for bonding.
-
Sol Preparation: In a clean glass beaker, combine 10 mL of ethanol, 1.5 mL of deionized water, and 0.2 mL of 0.1 M HCl. Stir for 5 minutes.
-
Precursor Addition: While stirring, add 1.34 mL of TEOS to the solution. After 20 minutes of stirring (pre-hydrolysis of TEOS), add 1.25 mL of VTMS.
-
Hydrolysis & Condensation: Seal the beaker and stir the solution at room temperature for 24 hours to allow for complete hydrolysis and initial condensation. The solution should remain clear.
-
Coating Deposition (Dip-Coating): Immerse the cleaned glass slides into the prepared sol. Withdraw the slides at a constant vertical speed of 2 mm/s. The film thickness is controlled by the withdrawal speed and sol viscosity.
-
Drying and Curing: Allow the coated slides to air-dry in a desiccator for 24 hours to slowly evaporate the solvent and continue the condensation process.[12] Subsequently, cure the coatings in an oven at 80°C for 2 hours to complete the formation of the siloxane network.
Synthesis Methodology II: Free Radical Polymerization
Once a vinyl-functionalized inorganic network is established, the vinyl groups can be polymerized to form an interpenetrating or covalently bound organic polymer phase. This is most commonly achieved via free-radical polymerization, which can be initiated thermally or with UV light.[3]
3.1 Scientific Principle & Causality
The process involves three canonical steps:
-
Initiation: A free radical initiator (e.g., dicumyl peroxide (DCP) for thermal curing, or a photoinitiator for UV curing) is decomposed by heat or light to generate primary free radicals.[13][14]
-
Propagation: A primary radical adds to the double bond of a vinyl group, creating a new, larger radical. This new radical then adds to another vinyl group, propagating the polymer chain.
-
Termination: The reaction stops when two radicals combine or disproportionate.
In a hybrid material, this polymerization creates long-chain organic polymers (e.g., polyvinyl) that are entangled with and bonded to the inorganic silica network. This dramatically enhances the material's toughness, flexibility, and mechanical strength. The choice of initiator is critical: thermal initiators require heating, which also advances the sol-gel condensation, while photoinitiators allow for polymerization at room temperature, offering spatial and temporal control over the curing process.[14]
Figure 3: Workflow for free radical polymerization within a vinyl-siloxane matrix.
3.2 Application Protocol: Thermal Cross-linking of a Vinyl-LDPE Composite
This protocol describes the preparation of a cross-linked low-density polyethylene (LDPE) composite using vinyltriethoxysilane (VTES) as a grafting agent and dicumyl peroxide (DCP) as a radical initiator.[13]
| Parameter | Value | Rationale |
| Polymer Matrix | Low-Density Polyethylene (LDPE) | A common thermoplastic polymer. |
| Vinylsilane | Vinyltriethoxysilane (VTES) | The vinyl group will graft onto the LDPE backbone, while the ethoxy groups can later react with moisture to form cross-links. |
| Initiator | Dicumyl Peroxide (DCP) | A thermal initiator that decomposes at the processing temperature of LDPE to create radicals, initiating the grafting reaction.[13] |
| Processing Method | Melt Mixing (Internal Mixer) | Ensures homogeneous distribution of the silane and initiator within the molten polymer matrix. |
Step-by-Step Methodology:
-
Pre-treatment: Dry the LDPE powder and any fillers (e.g., nano clays) in an oven at 80°C for 12 hours to remove adsorbed moisture, which could prematurely hydrolyze the silane.[13]
-
Solution Preparation: In a small vial, dissolve 0.2 parts per hundred rubber (phr) of DCP into 3 phr of VTES.
-
Grafting: Add 100 phr of dried LDPE powder to an internal mixer (e.g., Brabender) set to 170°C and 60 rpm. Once the LDPE is molten and a stable torque is observed, add the DCP/VTES solution dropwise.
-
Melt Mixing: Mix for 10 minutes to ensure the free-radical grafting of VTES onto the LDPE chains is complete.
-
Cross-linking (Moisture Curing): The grafted LDPE can be compression molded into sheets. The cross-linking occurs upon exposure to moisture (either ambient humidity or a water bath) where the ethoxy groups on the grafted silane hydrolyze and condense to form Si-O-Si cross-links between polymer chains.
-
Characterization: The extent of cross-linking can be determined by measuring the gel content of the final material.
Synthesis Methodology III: Thiol-Ene "Click" Chemistry
For applications requiring the precise attachment of functional molecules (e.g., biomolecules, dyes) to a vinyl-silane-derived material, thiol-ene click chemistry is an exceptionally powerful tool.[15] It is a photoinitiated reaction between a thiol (R-SH) and the vinyl group (-CH=CH₂).
4.1 Scientific Principle & Causality
The term "click chemistry" refers to reactions that are high-yielding, wide in scope, create no byproducts, and are easy to perform.[16] The radical-mediated thiol-ene reaction fits this description perfectly.[5] The mechanism is a radical chain reaction:
-
Initiation: A photoinitiator absorbs UV light and generates a radical.
-
Chain Transfer: The initiator radical abstracts a hydrogen atom from a thiol (R-SH), creating a thiyl radical (R-S•).
-
Propagation: The thiyl radical adds across the vinyl double bond. This creates a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and completing the addition product.
This cycle repeats rapidly, leading to quantitative conversion under mild, room-temperature conditions.[17] Its key advantage is orthogonality ; the reaction is highly specific to the thiol and vinyl groups and does not interfere with other functional groups present on the substrate or the molecule being attached. This makes it ideal for functionalizing sensitive biological molecules.
Figure 4: Workflow for surface functionalization via thiol-ene click chemistry.
4.2 Application Protocol: Fluorescent Labeling of Vinyl-Silica Nanoparticles
This protocol describes how to attach a thiol-containing fluorescent dye to vinyl-functionalized silica nanoparticles (VSNPs), prepared via a modified Stöber method.[18][19]
| Parameter | Value | Rationale |
| Substrate | Vinyl-functionalized Silica Nanoparticles (VSNPs) | Provides the "ene" component for the click reaction. Can be synthesized via co-condensation of VTMS and TEOS.[18] |
| Functional Molecule | 3-Mercaptopropionic acid labeled with Fluorescein | A model thiol-containing fluorescent dye. |
| Photoinitiator | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | A common and efficient radical photoinitiator for thiol-ene reactions. |
| Solvent | Tetrahydrofuran (THF) | Anhydrous THF is a good solvent for the reactants and is transparent to the UV wavelengths used. |
| UV Source | 365 nm UV lamp | The wavelength corresponds to the absorption maximum of many common photoinitiators like DMPA. |
Step-by-Step Methodology:
-
Preparation: In a quartz reaction vessel, disperse 100 mg of dry VSNPs in 10 mL of anhydrous THF via sonication for 10 minutes.
-
Reactant Addition: To the dispersion, add the thiol-dye (1.1 molar equivalents relative to the estimated vinyl content of the VSNPs) and DMPA (5 mol% relative to the thiol).
-
Degassing: Bubble argon through the suspension for 20 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Photo-reaction: Seal the vessel and place it under a 365 nm UV lamp with constant stirring. Irradiate for 1 hour.
-
Purification: After the reaction, protect the vessel from light. Centrifuge the nanoparticles to collect them from the solution.
-
Washing: Re-disperse the nanoparticle pellet in fresh THF and centrifuge again. Repeat this washing step three times to remove any unreacted dye and initiator.
-
Final Product: Dry the resulting fluorescently-labeled nanoparticles under vacuum. Characterize using fluorescence spectroscopy to confirm successful labeling.
Essential Characterization Techniques
Validating the synthesis of organic-inorganic hybrid materials requires a suite of analytical techniques to probe both the inorganic network and the organic components.
| Technique | Information Provided |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups. Essential for verifying the formation of the Si-O-Si network (broad peak ~1000-1100 cm⁻¹), the presence of vinyl groups (C=C stretch ~1600 cm⁻¹), and the successful attachment of organic moieties.[6][18] |
| Thermogravimetric Analysis (TGA) | Quantifies the organic content of the hybrid material by measuring weight loss as a function of temperature. The inorganic silica component is stable at high temperatures, while the organic part decomposes.[18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ²⁹Si NMR provides detailed information about the condensation degree of the silica network (T and Q structures). ¹H and ¹³C NMR confirm the structure of the organic components and can be used to follow reaction kinetics.[7] |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Visualizes the morphology, particle size, and dispersion of the hybrid material at the micro- and nanoscale. SEM is used for surface topography, while TEM provides information on internal structure.[18][19] |
Conclusion
Vinylsilanes are exceptionally versatile precursors for the synthesis of advanced organic-inorganic hybrid materials. By leveraging a combination of sol-gel chemistry, free-radical polymerization, and thiol-ene click chemistry, researchers can design and fabricate materials with precisely tailored properties. The key to success lies not only in following established protocols but in understanding the underlying chemical principles that govern the reactions. By carefully selecting precursors, catalysts, and reaction conditions, it is possible to control the structure and function of these materials at the molecular level, opening doors to innovations in coatings, composites, electronics, and medicine.[20]
References
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- Vertex AI Search. (2025). Boosting Composite Performance: The Role of Vinyl Silanes.
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- ResearchGate. (n.d.). (a) Synthesis of vinyl-functionalized silica nanoparticles (VSNPs) from...
- ResearchGate. (2025). Preparation of sol-gel hybrid materials from γ- methacryloxypropyltrimethoxysilane and tetramethyl orthosilicate: Study of the hydrolysis and condensation reactions.
- National Institutes of Health (NIH). (n.d.). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. PMC.
- Bowman, C. N., & Hoyle, C. E. (n.d.). Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis.
- Progress in Chemistry. (n.d.). Synthesis of Organic/Inorganic Hybrid Materials via Thiol-Ene/Yne Click Chemistry.
- RSC Publishing. (n.d.). A thiol–ene click reaction with preservation of the Si–H bond: a new approach for the synthesis of functional organosilicon compounds.
- Sanchez, C., et al. (n.d.). Applications of hybrid organic–inorganic nanocomposites. Journal of Materials Chemistry (RSC Publishing).
- Bae, B.-S. (2021). Sol–gel synthesized siloxane hybrid materials for display and optoelectronic applications.
- ResearchGate. (2025). Silane coupling agents – Benevolent binders in composites.
- Indian Academy of Sciences. (n.d.). Sol-gel synthesis of hybrid materials.
- MDPI. (n.d.). Hybrid Materials Based on Nanoparticles Functionalized with Alkylsilanes Covalently Anchored to Epoxy Matrices.
- Daken Chemical. (2023). Silane Coupling Agents In Dentistry.
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- ResearchGate. (2025). Preparation and characterisation of vinylsilane crosslinked low-density polyethylene composites filled with nano clays.
- ResearchGate. (n.d.). poly(vinylsilane) : Synthesis, characterization, and utilization as a preceramic polymer.
- ResearchGate. (2025). Synthesis and properties of vinyl silane grafted styrene butadiene rubber through atom transfer radical polymerization in latex.
- MDPI. (n.d.). The Power of Non-Hydrolytic Sol-Gel Chemistry: A Review.
- ResearchGate. (2025). Synthesis and Properties of Vinyl Silane Grafted Styrene Butadiene Rubber through Atom Transfer Radical Polymerization in Latex.
- MDPI. (n.d.). Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization.
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- National Institutes of Health (NIH). (2021). Characterization of Hybrid Materials Prepared by Sol-Gel Method for Biomedical Implementations. A Critical Review. PMC.
- Theseus. (n.d.). UV curing of hybrid coatings The sol-gel process.
- Sangermano, M., & Malucelli, G. (n.d.). Epoxy-siloxane hybrid coatings by a dual-curing process.
- MDPI. (n.d.). A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films.
- ResearchGate. (n.d.). Hydrolytic and non-hydrolytic sol-gel routes.
- Shintani, R., & Nozaki, K. (n.d.). Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers. Chemical Communications (RSC Publishing).
- PubMed. (2024). Organic-Inorganic Hybrid Materials from Vegetable Oils.
- National Institutes of Health (NIH). (2022). Grafting Going Green: Toward a Sustainable Preparation of Organic–Inorganic Hybrid Materials. PMC.
- ResearchGate. (n.d.). Hybrid Materials (Organic–Inorganic).
- Wikipedia. (n.d.). Sol–gel process.
- Co-Formula. (n.d.). Vinyl Silane.
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1H NMR characterization and peak assignment for Dimethyl(4-vinylphenyl)silane
An Application Guide to the ¹H NMR Spectroscopic Characterization of Dimethyl(4-vinylphenyl)silane
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal bifunctional monomer utilized in the synthesis of advanced silicon-containing polymers and organic-inorganic hybrid materials. Its unique structure, featuring both a reactive vinyl group for polymerization and a hydrosilane moiety for hydrosilylation or sol-gel processes, demands precise structural verification. This application note provides a comprehensive guide to the definitive characterization of this compound using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind the observed chemical shifts and coupling patterns, present a detailed experimental protocol, and offer a complete peak assignment validated by spectral data.
Introduction: The Structural Significance of this compound
The utility of a monomer in polymer synthesis is directly contingent on its structural integrity and purity. This compound serves as a critical building block for materials in fields ranging from electronics to biomedical devices. The presence of the vinyl group allows for its incorporation into polymer chains via free-radical or controlled polymerization techniques, while the dimethylsilane group (-SiH(CH₃)₂) offers a secondary reactive site.
¹H NMR spectroscopy is an indispensable, non-destructive analytical technique that provides granular insight into the molecular structure. By analyzing the chemical environment of every proton in the molecule, we can confirm the successful synthesis of the target compound and identify any potential impurities. This guide establishes a validated protocol and reference for researchers working with this versatile silane monomer.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The quality of the NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The protocol below outlines a field-proven method for obtaining a high-resolution spectrum.
Materials and Reagents
-
Analyte: this compound (approx. 5-10 mg)
-
Deuterated Solvent: Chloroform-d (CDCl₃, 99.8%+ D)
-
Internal Standard: Tetramethylsilane (TMS) is often present in commercial CDCl₃ (0.03% v/v). If not, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ = 7.26 ppm).[1][2][3]
-
Equipment: High-quality 5 mm NMR tube, Pasteur pipette, analytical balance.
Sample Preparation Procedure
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial. The precise mass is not critical for routine characterization but should be recorded.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Chloroform-d is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[4]
-
Transfer: Gently swirl the vial to ensure complete dissolution. Using a clean Pasteur pipette, transfer the solution into the 5 mm NMR tube.
-
Finalization: Cap the NMR tube securely. If the solution appears cloudy, it may be necessary to filter it through a small plug of glass wool placed inside the pipette.
NMR Instrument Parameters (400 MHz Spectrometer)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Number of Scans (NS): 8 to 16 scans. This provides an excellent signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (D1): 2-5 seconds. A sufficient delay ensures that all protons have fully relaxed before the next pulse, allowing for accurate integration.
-
Acquisition Time (AQ): 3-4 seconds. This determines the digital resolution of the spectrum.
-
Spectral Width (SW): A range of -2 to 12 ppm is appropriate to capture all signals from the upfield silane protons to the downfield aromatic protons.
The workflow for this process is visualized below.
Caption: Experimental workflow from sample preparation to final data analysis.
¹H NMR Spectrum: Analysis and Peak Assignment
The ¹H NMR spectrum of this compound presents four distinct regions of interest: the aromatic region, the vinyl (olefinic) region, the silyl-hydride region, and the silyl-methyl region. The molecular structure with proton labels is shown below for clarity.
Caption: Structure of this compound with proton labeling.
The following table summarizes the experimentally observed ¹H NMR data in CDCl₃ at 400 MHz.[5]
| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Hₐ | 7.51 | Doublet (d) | Jₐₑ = 8.1 | 2H | Aromatic (ortho to -SiH(CH₃)₂) |
| Hₑ | 7.41 | Doublet (d) | Jₑₐ = 7.9 | 2H | Aromatic (ortho to -CH=CH₂) |
| Hₑ | 6.72 | Doublet of Doublets (dd) | Jcd = 17.6, Jce = 10.9 | 1H | Vinyl (=CH-) |
| Hₑ | 5.79 | Doublet of Doublets (dd) | Jdc = 17.6, Jde = 0.9 | 1H | Vinyl (=CH₂, trans to Hc) |
| Hₑ | 5.27 | Doublet of Doublets (dd) | Jec = 10.9, Jed = 0.9 | 1H | Vinyl (=CH₂, cis to Hc) |
| Hₑ | 4.43 | Heptet | Jfg = 3.7 | 1H | Silyl Hydride (Si-H) |
| Hₑ | 0.35 | Doublet (d) | Jgf = 3.8 | 6H | Silyl Methyl (Si-(CH₃)₂) |
Detailed Spectral Interpretation
-
Aromatic Region (δ 7.41-7.51 ppm): The two signals at δ 7.51 and 7.41 ppm, each integrating to 2H, are characteristic of a 1,4-disubstituted (para) aromatic ring. They appear as two distinct doublets due to coupling only with their ortho neighbors (³JHH ≈ 8 Hz). The protons Hₐ, being ortho to the electropositive silicon atom, are slightly deshielded compared to protons Hₑ, which are ortho to the vinyl group.
-
Vinyl Region (δ 5.27-6.72 ppm): This region displays a classic AMX spin system for the three vinyl protons.
-
The proton Hₑ at δ 6.72 ppm is the furthest downfield due to its position on the substituted carbon of the double bond. It is split into a doublet of doublets by coupling to both Hₑ and Hₑ .
-
The large coupling constant (³Jcd = 17.6 Hz) is indicative of a trans relationship between Hₑ and Hₑ .[6]
-
The smaller coupling constant (³Jce = 10.9 Hz) corresponds to the cis relationship between Hₑ and Hₑ .[6]
-
The terminal vinyl protons, Hₑ (δ 5.79 ppm) and Hₑ (δ 5.27 ppm), are diastereotopic and thus have different chemical shifts. Each appears as a doublet of doublets. They couple with Hₑ (trans and cis, respectively) and also to each other with a very small geminal coupling constant (²Jde = 0.9 Hz), which is often observed in terminal alkenes.
-
-
Silyl Hydride and Methyl Region (δ 0.35-4.43 ppm):
-
The signal at δ 4.43 ppm, integrating to 1H, is assigned to the silyl hydride proton (Hₑ ). Its multiplicity is a heptet, which arises from being coupled to the six equivalent protons of the two adjacent methyl groups (n+1 rule, 6+1=7). The coupling constant is ³Jfg = 3.7 Hz.
-
Conversely, the signal for the six methyl protons (Hₑ ) at δ 0.35 ppm appears as a sharp doublet. This is because all six protons are chemically equivalent and are coupled to the single silyl hydride proton (n+1 rule, 1+1=2) with a coupling constant of Jgf = 3.8 Hz. This upfield chemical shift is a hallmark of protons on methyl groups attached to silicon.
-
Conclusion: A Self-Validating System
The ¹H NMR characterization of this compound provides a self-validating confirmation of its structure. The combination of chemical shift, integration, multiplicity, and coupling constants forms a unique fingerprint for the molecule. The observed integration ratio of 4 (Aromatic) : 3 (Vinyl) : 1 (Si-H) : 6 (Si-CH₃) is in perfect agreement with the molecular formula. The distinct splitting patterns—from the aromatic doublets to the complex vinyl doublet of doublets and the characteristic silyl heptet/doublet pair—leave no ambiguity in the structural assignment. This application note serves as a robust reference for the routine and reliable characterization of this important monomer.
References
-
Barrett, A. G. M., et al. Vinyl coupling constants in the 1H NMR relevant to the constitution of dimer 63. ResearchGate. [Link]
-
PubChem. Dimethyl(vinyl)silane. National Institutes of Health. [Link]
-
The Royal Society of Chemistry. Rhodium Catalysts Supported on Phosphorus-Rich Covalent Organic Polymers for Sustainable Hydrosilylation of Alkynes. [Link]
-
MDPI. Synthesis of High Molecular Weight Vinylphenyl-Containing MQ Silicone Resin via Hydrosilylation Reaction. [Link]
-
ResearchGate. Alkynylsilanes and Alkynyl(vinyl)silanes. Synthesis, Molecular Structures and Multinuclear Magnetic Resonance Study. [Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]
-
ResearchGate. ¹H-NMR spectra of polymethyl(dimethylvinylsiloxy)siloxane with.... [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
Sources
Application Notes and Protocols for Silyl Hydride Functional Polymers in Subsequent Reactions
Introduction: The Versatility of Silyl Hydride Functional Polymers
Silyl hydride (Si-H) functional polymers are a cornerstone of modern polymer chemistry, offering a highly versatile platform for material synthesis and modification. The reactivity of the Si-H bond allows for a variety of subsequent chemical transformations, most notably hydrosilylation, which enables the formation of stable silicon-carbon and silicon-oxygen bonds. This unique reactivity has positioned silyl hydride polymers as critical components in the development of advanced materials, including elastomers, coatings, adhesives, and sophisticated biomaterials for drug delivery.[1][2]
This guide provides an in-depth exploration of the synthesis, characterization, and application of silyl hydride functional polymers. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific principles that govern these powerful chemical tools.
I. Synthesis of Silyl Hydride Functional Polymers
The creation of polymers bearing Si-H functionalities can be achieved through several synthetic routes. The choice of method depends on the desired polymer architecture, molecular weight, and the distribution of the silyl hydride groups (e.g., pendant, in-chain, or telechelic).
One common approach involves the ring-opening polymerization of cyclic siloxanes. For instance, silicone hydride copolymers can be synthesized via a cationic equilibrium ring-opening polymerization of monomers like octamethylcyclotetrasiloxane (D4) and 1,3,5,7-tetramethylcyclotetrasiloxane (D4H) under acidic conditions.[3] This method allows for the incorporation of Si-H units along the polymer backbone.
Another powerful technique is living anionic polymerization, which offers precise control over molecular weight and architecture. This method can be used to synthesize copolymers with in-chain silyl hydride groups by using specifically designed monomers.[4] Post-polymerization modification is also a viable strategy, where a pre-formed polymer is functionalized with silyl hydride groups.[5][6]
II. Characterization of Silyl Hydride Functional Polymers
Thorough characterization is paramount to ensure the successful synthesis and subsequent application of silyl hydride polymers. A combination of spectroscopic and chromatographic techniques is typically employed to elucidate the polymer's structure, molecular weight, and the concentration of reactive Si-H groups.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the polymer. The protons attached to silicon in silyl hydride groups typically appear in a characteristic region of the spectrum (around 4.7-4.8 ppm), allowing for their identification and quantification.[7][8]
-
¹³C NMR: Used to analyze the carbon backbone of the polymer.[8]
-
²⁹Si NMR: A powerful tool for directly probing the silicon environment. It can distinguish between different types of silicon atoms (e.g., those with and without hydride substituents) and is invaluable for determining the degree of functionalization.[9][10]
-
-
Infrared (IR) Spectroscopy:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
Table 1: Summary of Key Characterization Data
| Technique | Parameter Measured | Typical Signal/Observation for Silyl Hydride Polymers |
| ¹H NMR | Presence and quantity of Si-H groups | Signal around 4.7-4.8 ppm |
| ²⁹Si NMR | Silicon environment and degree of functionalization | Distinct signals for Si-H containing units |
| IR Spectroscopy | Presence of Si-H bonds | Strong absorbance band at 2100-2200 cm⁻¹ |
| GPC/SEC | Molecular weight and polydispersity | Provides Mn, Mw, and PDI values |
III. Subsequent Reactions of Silyl Hydride Functional Polymers: Hydrosilylation
The most prominent reaction of silyl hydride functional polymers is hydrosilylation, which involves the addition of the Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond.[11][12] This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts.[13][14]
Catalysts for Hydrosilylation
A variety of catalysts are available for hydrosilylation, each with its own advantages in terms of activity, selectivity, and reaction conditions.
-
Karstedt's Catalyst: A highly active and widely used platinum(0) complex. It facilitates rapid curing at low temperatures and is soluble in many organic and silicone-based systems.[11][13][15]
-
Speier's Catalyst (H₂PtCl₆): One of the earliest and still relevant catalysts for hydrosilylation.[12][14]
-
Ashby's Catalyst: Suitable for high-temperature curing applications.[13]
-
Lamoreaux's Catalyst: Used in specific applications, such as for silicone rubbers with improved fire-retardant properties.[13]
-
UV-Activated Catalysts: For applications where thermal curing is not desirable, photoactive catalysts like (MeCp)PtMe₃ can be employed, allowing for UV-curing of the hydrosilylation reaction.[13]
Hydrosilylation Reaction Workflow
The following diagram illustrates a typical workflow for a hydrosilylation reaction involving a silyl hydride functional polymer and an alkene.
Caption: A generalized workflow for the hydrosilylation of a silyl hydride functional polymer.
Protocol: Hydrosilylation of a Silyl Hydride Functional Polymer with an Allyl-Terminated Molecule
This protocol provides a general procedure for the platinum-catalyzed hydrosilylation of a silyl hydride-functionalized polymer with an allyl-terminated molecule.
Materials:
-
Silyl hydride functional polymer (e.g., polymethylhydrosiloxane - PMHS)
-
Allyl-terminated molecule (e.g., allyl methacrylate)[3]
-
Karstedt's catalyst (e.g., platinum-divinyltetramethyldisiloxane complex in xylene)[15]
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
Dissolve the silyl hydride functional polymer (1 equivalent of Si-H groups) in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar. The concentration should be adjusted based on the polymer's viscosity and solubility.
-
Add the allyl-terminated molecule (1.1 equivalents) to the polymer solution. The slight excess of the allyl-terminated molecule ensures complete consumption of the Si-H groups.
-
-
Reaction:
-
Place the flask under a positive pressure of inert gas and place it in a pre-heated oil bath at the desired reaction temperature (typically between room temperature and 80 °C, depending on the catalyst and reactants).[15]
-
While stirring, add a catalytic amount of Karstedt's catalyst solution (typically 10-100 ppm of Pt relative to the reactants).[13] The solution may change color upon addition of the catalyst.
-
Allow the reaction to proceed with continuous stirring.
-
-
Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing them by IR spectroscopy. The reaction is considered complete when the Si-H stretching band at ~2160 cm⁻¹ disappears.[8] ¹H NMR can also be used to monitor the disappearance of the Si-H proton signal.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The catalyst can often be left in the final product in very low concentrations.[13] If removal is necessary, specific adsorbents can be used.
-
The modified polymer can be purified by precipitation in a non-solvent (e.g., methanol or hexane, depending on the polymer's solubility) to remove any unreacted starting materials and catalyst residues.
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Characterize the final product using ¹H NMR, IR, and GPC to confirm the successful modification and determine the properties of the new polymer.
-
IV. Applications in Research and Drug Development
The ability to precisely modify polymers using silyl hydride chemistry has significant implications for various fields, including drug development.
-
Crosslinking of Polymers: Hydrosilylation is a common method for crosslinking silicone polymers to form elastomers and gels.[13][16] This is crucial in the manufacturing of medical-grade silicones for implants and other devices.[17]
-
Surface Modification: The reactivity of silyl hydrides allows for the modification of surfaces to impart desired properties such as hydrophobicity.[18]
-
Drug Delivery: Silyl hydride functional polymers can be used to create sophisticated drug delivery systems. For instance, drugs can be attached to the polymer backbone via hydrosilylation, and the properties of the polymer can be tuned to control the release of the therapeutic agent.[1][2]
V. Safety and Handling Considerations
Silyl hydride-containing compounds require careful handling due to their reactivity.
-
Hydrogen Gas Evolution: Silyl hydrides can react with water, alcohols, and other protic sources to generate flammable hydrogen gas.[19][20] This can lead to a pressure buildup in sealed containers.[20] All reactions should be carried out in a well-ventilated fume hood and under an inert atmosphere.
-
Catalyst Handling: Platinum catalysts are potent and should be handled with care.
-
Pyrophoric Nature: Some simple silanes are pyrophoric and ignite spontaneously in air.[19][21] While polymeric silyl hydrides are generally less reactive, caution should always be exercised.
-
Chlorosilanes: If working with chlorosilane precursors, be aware that they react vigorously with water to produce hydrogen chloride gas.[22]
Always consult the Safety Data Sheet (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[21][23]
VI. Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Presence of inhibitors (e.g., water, sulfur compounds)- Insufficient reaction time or temperature | - Use fresh catalyst- Ensure all reactants and solvents are anhydrous and pure- Increase reaction time and/or temperature |
| Side Reactions | - Catalyst-induced isomerization of alkenes- Dehydrogenative silylation | - Optimize catalyst choice and concentration- Adjust reaction temperature |
| Gelation (Uncontrolled Crosslinking) | - Presence of difunctional or multifunctional impurities- High reaction concentration | - Purify starting materials- Perform the reaction at a lower concentration |
References
- Johnson Matthey.
- Heraeus Precious Metals.
- Wikipedia.
- National Institutes of Health.
- OUCI.
- MDPI.
- ACS Publications. New Selective Method for Quantification of Organosilanol Groups in Silicone Pre-elastomers.
- OSTI.GOV. Poly(cyclosilane)
- Royal Society of Chemistry.
- Royal Society of Chemistry.
- Royal Society of Chemistry. Advances in the synthesis of silyl-modified polymers (SMPs).
- National Center for Biotechnology Information. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers.
- ResearchGate.
- ResearchGate.
- ResearchGate. Synthesis and characterization of in-chain silyl-hydride functional SBR and self-crosslinking elastomer.
- Gelest, Inc. SILANES.
- ResearchGate. Analysis of silica hydride and surface hydrosilation reactions by solid-state NMR in the preparation of p-chlorobenzamide bonded silica phase.
- CES Silicones Europe. Materials Handling Guide: Hydrogen-Bonded Silicon Compounds.
- ResearchGate.
- Penumbra, Inc. Epoxy Silane Polymer MSDS/SDS.
- Gelest. Hydride-Functional Silicones.
- ACS Publications.
- Airgas.
- Global Silicones Council. GLOBAL SAFE HANDLING OF CHLOROSILANES.
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- 14. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Improving yield in Dimethyl(4-vinylphenyl)silane synthesis via Grignard reaction
Welcome to the technical support resource for the synthesis of Dimethyl(4-vinylphenyl)silane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the Grignard reaction pathway for this specific molecule. Here, we move beyond simple protocols to address the underlying chemistry, helping you troubleshoot common issues and optimize your reaction for higher yields and purity.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequent challenges encountered during the synthesis of this compound via the Grignard reaction, which typically involves reacting a 4-vinylphenylmagnesium halide with a dichlorodimethylsilane electrophile.
Question 1: My Grignard reaction fails to initiate. What are the likely causes and how can I fix it?
Answer:
Failure to initiate is the most common hurdle in Grignard synthesis. The reaction is heterogeneous, occurring on the surface of the magnesium metal, and is highly sensitive to reaction conditions.
Core Causalities & Solutions:
-
Magnesium Passivation: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reaching the metal surface.[1]
-
Solution: Activate the magnesium. Mechanically, you can crush the turnings with a dry glass rod inside the reaction flask (under an inert atmosphere) to expose a fresh surface.[1] Chemically, adding a small crystal of iodine or a few drops of 1,2-dibromoethane are common and effective methods.[1][2] The disappearance of the iodine's purple color or the evolution of gas bubbles indicates successful activation.
-
-
Presence of Water: Grignard reagents are potent bases and will be instantly quenched by even trace amounts of water or other protic sources (e.g., alcohols).[3][4] This is often the primary culprit.
-
Solution: Ensure strictly anhydrous conditions. All glassware must be flame-dried or oven-dried (and cooled under an inert gas like argon or nitrogen) immediately before use.[1] Solvents like Tetrahydrofuran (THF) or diethyl ether must be anhydrous grade, preferably freshly distilled from a drying agent (e.g., sodium/benzophenone).
-
-
Halide Reactivity: The reactivity of the aryl halide is critical.
-
Solution: While 4-chlorostyrene is often used, it is the least reactive of the common halides.[1] If initiation is a persistent issue, switching to 4-bromostyrene will significantly facilitate the reaction. 4-Iodostyrene is the most reactive but is generally less common and more expensive.
-
Question 2: The reaction initiated, but my final yield of this compound is disappointingly low. Where might I be losing product?
Answer:
Low yield can stem from several factors, from incomplete reagent formation to competing side reactions.
Core Causalities & Solutions:
-
Wurtz-Coupling Side Reaction: This is a major competing pathway where two organic halide molecules couple in the presence of the metal, forming a biphenyl derivative (e.g., 4,4'-divinylbiphenyl). This is favored by high local concentrations of the halide and higher temperatures.
-
Solution: Add the 4-vinylphenyl halide solution dropwise and slowly to the magnesium suspension. This keeps the halide concentration low at any given moment. Maintain a gentle reflux; excessive heating can promote coupling.[5]
-
-
Reaction with Dichlorodimethylsilane: Dichlorodimethylsilane is a difunctional electrophile. The desired reaction is the mono-substitution to form chlorothis compound, which is then often hydrolyzed or reduced in subsequent steps not covered here, or the disubstitution if that is the target. However, if the Grignard reagent is added too quickly or in excess, you can form the double-addition product, bis(4-vinylphenyl)dimethylsilane.
-
Solution (for mono-substitution): Employ "reverse addition." Slowly add the prepared Grignard reagent to a cooled solution of excess dichlorodimethylsilane.[6] This ensures the Grignard reagent always encounters an excess of the electrophile, minimizing the chance of a second addition.
-
-
Solvent-Induced Side Reactions: Chlorosilanes can react with THF, especially in the presence of magnesium halides.[6][7][8] This involves ring-opening of the THF and can be a significant source of yield loss.
-
Solution: Keep the reaction temperature as low as reasonably possible, especially during the addition of the Grignard reagent to the chlorosilane. While THF is excellent for Grignard formation due to its solvating properties,[9][10] consider using diethyl ether if this side reaction is suspected, as it is less prone to this specific reaction pathway.[6]
-
-
Inaccurate Stoichiometry: An unknown concentration of your Grignard reagent will lead to incorrect stoichiometry.
-
Solution: Before adding it to the dichlorodimethylsilane, titrate a small aliquot of your Grignard reagent (e.g., against a solution of I2 or a known acid with an indicator) to determine its exact molarity.[5] This allows for precise stoichiometric control.
-
Question 3: My reaction mixture turned dark brown or black during Grignard formation. Is this normal, and should I be concerned?
Answer:
A color change to gray or light brown is normal as the magnesium is consumed. However, a very dark brown or black color can indicate decomposition or significant side reactions.[1]
Core Causalities & Solutions:
-
Formation of Finely Divided Metal: Side reactions like Wurtz coupling can produce finely divided, colloidal metal particles that darken the solution.[1]
-
Solution: This reinforces the need for slow, controlled addition of the halide and maintaining gentle reflux to minimize these side reactions.
-
-
Impurities: Impurities in the magnesium or the aryl halide can catalyze decomposition pathways.
-
Solution: Use high-purity magnesium turnings. If your aryl halide has been stored for a long time, consider passing it through a short column of activated alumina to remove potential polymeric impurities or inhibitors.[11]
-
-
Prolonged Heating: Heating the Grignard reagent for an extended period after its formation is complete can lead to thermal decomposition.
-
Solution: Once the magnesium is consumed (which can be visually assessed), proceed to the next step without unnecessary delay. Refluxing for hours after formation is complete is often counterproductive.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction, THF or diethyl ether?
A1: Both are effective, but THF is generally preferred for forming aryl Grignard reagents from less reactive chlorides or bromides.[10][12] Its higher boiling point allows for gentle reflux to aid initiation, and its superior solvating power (due to the chelation of magnesium by oxygen lone pairs) stabilizes the Grignard reagent in solution.[9] However, as noted in the troubleshooting section, THF can undergo ring-opening with chlorosilanes.[6] Diethyl ether is a viable alternative with a lower risk of reacting with the silane but may result in slower Grignard formation.
| Solvent | Boiling Point (°C) | Grignard Formation | Stability/Reactivity |
| Tetrahydrofuran (THF) | 66 °C | Generally faster, better for less reactive halides.[12] | Excellent reagent stabilization, but can react with chlorosilanes.[6][7][8] |
| Diethyl Ether | 34.6 °C | Slower, may require more reactive halides (e.g., bromides). | Less likely to react with chlorosilanes. More flammable. |
Q2: What are the critical safety precautions for handling dichlorodimethylsilane?
A2: Dichlorodimethylsilane is a hazardous chemical that requires careful handling in a chemical fume hood.[13]
-
Flammability: It is a highly flammable liquid.[14] Keep it away from all ignition sources and use non-sparking tools.[13][15]
-
Reactivity with Water: It reacts violently with water and moisture to release corrosive hydrogen chloride (HCl) gas.[13][16] This reaction is highly exothermic. All operations must be conducted under strictly anhydrous conditions.
-
Corrosivity: It causes severe skin burns and serious eye damage.[14] Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and gloves resistant to corrosive chemicals.[15]
-
Toxicity: It is toxic if inhaled and may cause respiratory irritation.[14]
Q3: How do I properly purify the final this compound product?
A3: Purification is critical to remove unreacted starting materials, salts, and side products.
-
Workup: After the reaction, the mixture is typically quenched by slowly pouring it over an iced saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates and dissolves the magnesium salts without using a strong acid that could potentially polymerize the vinyl group.
-
Extraction: The product is then extracted into a nonpolar organic solvent like diethyl ether or pentane. The organic layer is washed with water and brine to remove residual salts.[17]
-
Drying & Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed via rotary evaporation.[17]
-
Final Purification: The crude product can be purified by either vacuum distillation or silica gel column chromatography.[17][18] Distillation is effective for larger scales, while chromatography provides higher purity for smaller scales, typically using a nonpolar eluent like pentane or hexanes.[17]
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be adapted based on stoichiometry calculations and laboratory safety procedures.
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under a constant, gentle flow of inert gas.
-
Grignard Formation:
-
Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 4-bromostyrene (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~10%) of the 4-bromostyrene solution to the magnesium. The reaction should initiate, evidenced by heat evolution and the disappearance of the iodine color. If it doesn't, gently warm the flask with a heat gun.
-
Once initiated, add the remaining 4-bromostyrene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium is consumed. The solution should appear grey and slightly cloudy.
-
-
Reaction with Silane (Reverse Addition):
-
In a separate, flame-dried, three-necked flask under inert gas, prepare a solution of dichlorodimethylsilane (2.0-3.0 equivalents) in anhydrous THF. Cool this solution to 0 °C using an ice bath.
-
Slowly transfer the prepared Grignard reagent via cannula or dropping funnel into the cooled dichlorodimethylsilane solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction flask back to 0 °C and slowly pour the mixture into a beaker containing a stirred, saturated aqueous solution of NH₄Cl on an ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or column chromatography (eluting with pentane) to yield pure this compound.[17]
-
Visual Workflow: Synthesis Pathway
Sources
- 1. benchchem.com [benchchem.com]
- 2. US2959597A - Vinyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. reddit.com [reddit.com]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00244A [pubs.rsc.org]
- 9. quora.com [quora.com]
- 10. Question: Why can the Grignard reagent of C6H5Cl be prepared in THF but n.. [askfilo.com]
- 11. quora.com [quora.com]
- 12. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abdurrahmanince.net [abdurrahmanince.net]
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- 15. fishersci.com [fishersci.com]
- 16. DIMETHYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Polymerization of Dimethyl(4-vinylphenyl)silane (DMVPS)
Welcome to the technical support center for the polymerization of Dimethyl(4-vinylphenyl)silane (DMVPS). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile yet challenging monomer. Our goal is to provide in-depth, field-proven insights into the common side reactions encountered during the polymerization of DMVPS and to offer robust troubleshooting strategies to achieve well-defined polymers.
Section 1: General FAQs - Understanding the Core Chemistry of DMVPS
This section provides a foundational understanding of the DMVPS monomer and the inherent chemical properties that influence its polymerization behavior.
Q1: What is this compound (DMVPS) and what makes it a valuable monomer?
This compound, also known as (4-vinylphenyl)dimethylsilane, is a functionalized styrene monomer. It possesses a standard vinyl group amenable to various polymerization techniques and a reactive silyl hydride (Si-H) functional group. This dual reactivity makes it highly valuable for creating polymers that can be synthesized and then subsequently modified or cross-linked through hydrosilylation reactions.[1] The resulting polysiloxane-containing materials have applications in areas ranging from advanced lithography to biomaterials and specialized elastomers.
Q2: Which polymerization methods are typically used for DMVPS, and what are the primary challenges?
DMVPS can be polymerized via anionic, cationic, and radical polymerization methods.[2] The primary challenge across all methods is controlling the reactivity of the silyl hydride group, which can participate in undesirable side reactions. The choice of polymerization technique significantly impacts the type and extent of these side reactions.
-
Anionic Polymerization: Offers excellent control for producing well-defined polymers with narrow molecular weight distributions, but the propagating carbanion is highly reactive and can attack the Si-H bond.[3][4]
-
Cationic Polymerization: Prone to chain transfer reactions, which can be exacerbated by the presence of the Si-H group, leading to polymers with low molecular weights and broad dispersity.[5][6]
-
Radical Polymerization: While generally more tolerant of functional groups, conventional free-radical polymerization offers poor control over polymer architecture. Controlled radical techniques like Atom Transfer Radical Polymerization (ATRP) have been shown to be more effective, preserving the Si-H bond for post-polymerization modification.[1]
Q3: Why is the silyl hydride (Si-H) bond in DMVPS so susceptible to side reactions?
The Si-H bond is a reactive functional group. The silicon atom is more electropositive than hydrogen, leading to a polarized bond that can react with both nucleophiles and electrophiles.
-
Nucleophilic Attack: Strong nucleophiles, such as the carbanions generated during anionic polymerization, can attack the electrophilic silicon atom.
-
Electrophilic Attack/Hydride Abstraction: Strong electrophiles or carbocations, present in cationic polymerization, can abstract the hydride (H⁻), leading to chain transfer.
-
Reaction with Impurities: The Si-H bond is sensitive to moisture and can react with water, especially in the presence of a catalyst, to form silanols (Si-OH) and hydrogen gas.
Understanding this reactivity is the first step in designing a successful polymerization strategy.
Section 2: Troubleshooting Side Reactions by Polymerization Method
This core section provides detailed troubleshooting guides for specific issues encountered with different polymerization techniques.
2.1 Anionic Polymerization of DMVPS
Anionic polymerization is a powerful method for creating well-defined polymers, but it demands stringent experimental conditions to avoid side reactions.[3]
FAQ 1: During the anionic polymerization of DMVPS, I'm observing a loss of the characteristic color of the living carbanions and my final polymer has a broad, sometimes multimodal, molecular weight distribution. What is the likely cause?
Root Cause Analysis: This is a classic symptom of premature termination or a chain transfer reaction. In the case of DMVPS, the most probable cause is the nucleophilic attack of the propagating styryllithium (or other carbanion) chain end on the electrophilic silicon atom of another monomer or polymer chain. This can lead to the cleavage of the Si-H bond, effectively terminating one chain and creating a new reactive species that may initiate another, leading to a broadening of the molecular weight distribution.[4][7] This issue is exacerbated at higher temperatures where the activation energy for this side reaction can be more easily overcome.
Troubleshooting Protocol: Minimizing Si-H Bond Interference
-
Lower the Reaction Temperature: Conduct the polymerization at low temperatures, typically -78 °C (a dry ice/acetone bath), to drastically reduce the rate of the side reaction relative to the rate of vinyl propagation.[4]
-
Optimize Initiator and Solvent: The choice of initiator and solvent affects the reactivity of the propagating ion pair.[4]
-
In non-polar solvents like cyclohexane, the alkyllithium initiator and propagating species are heavily aggregated, which can sometimes temper reactivity.
-
In polar solvents like tetrahydrofuran (THF), the species are more separated and highly reactive. While this speeds up polymerization, it can also accelerate side reactions. A mixed solvent system (e.g., cyclohexane with a small amount of THF) can offer a compromise.[3]
-
-
Ensure Rigorous Purification: Anionic polymerization is extremely sensitive to protic impurities like water or alcohols.[8] These impurities will instantly quench the living carbanions.
-
Solvent: Distill from a suitable drying agent (e.g., sodium/benzophenone ketyl for THF).
-
Monomer: Purify the DMVPS monomer by distillation from a mild drying agent like calcium hydride (CaH₂).
-
Glassware: Flame-dry all glassware under high vacuum immediately before use to remove adsorbed moisture.
-
-
Controlled Monomer Addition: Add the monomer slowly to the initiator solution at low temperature. This keeps the instantaneous monomer concentration low, favoring propagation over side reactions.
Data Summary: Effect of Conditions on Anionic Polymerization of DMVPS
| Parameter | Condition | Expected Outcome on Side Reactions | Rationale |
| Temperature | -78 °C | Minimized | Reduces the rate of nucleophilic attack on the Si-H bond. |
| Room Temp. | Significant | Higher thermal energy increases the rate of side reactions. | |
| Solvent | THF (Polar) | Moderate to High | Increases reactivity of carbanions, accelerating both propagation and side reactions.[4] |
| Cyclohexane | Low | Aggregation of ion pairs reduces overall reactivity. | |
| Impurities | High Purity | Minimized | Eliminates premature termination by protic species.[8] |
| (H₂O, O₂) | Present | Catastrophic | Rapidly quenches living anionic centers. |
Workflow: Anionic Propagation vs. Side Reaction
Caption: Desired propagation vs. nucleophilic side reaction in anionic polymerization.
2.2 Cationic Polymerization of DMVPS
Cationic polymerization is notoriously difficult to control due to the high reactivity of the propagating carbocation, which readily undergoes chain transfer and termination reactions.[6]
FAQ 2: I am attempting the cationic polymerization of DMVPS, but the reaction is extremely fast, and I only obtain low molecular weight oligomers with a very broad molecular weight distribution (PDI > 2). Why is this happening?
Root Cause Analysis: The primary issue in cationic polymerization of styrenic monomers is frequent chain transfer.[5] For DMVPS, there are two main chain transfer pathways:
-
Chain Transfer to Monomer: The propagating carbocation can abstract a hydrogen from the vinyl group or aromatic ring of an incoming monomer molecule.
-
Chain Transfer via Si-H: The highly electrophilic propagating carbocation can abstract a hydride (H⁻) from the silyl hydride group of a monomer or another polymer chain. This terminates the growing chain and creates a new silylium cation that can initiate a new, shorter chain. This process severely limits the achievable molecular weight.[5]
Troubleshooting Protocol: Suppressing Chain Transfer
-
Use a Modern Initiator System: Move beyond simple Lewis acids like TiCl₄. Use initiating systems known to provide better control, such as a combination of a weak proton source with a Lewis acid (e.g., HCl/TiCl₄) or specialized organic catalysts.[9][10]
-
Employ Low Temperatures: As with anionic polymerization, operating at very low temperatures (-80 °C to -40 °C) is critical. This increases the energy barrier for chain transfer reactions more than it does for propagation.[6]
-
Add a Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) can scavenge stray protons that initiate uncontrolled polymerization, leading to a more controlled process.
-
Solvent Choice: Use non-polar solvents like hexane or dichloromethane. Polar solvents can react with the carbocation.
Workflow: Cationic Propagation vs. Chain Transfer
Caption: Desired propagation vs. chain transfer via hydride abstraction in cationic polymerization.
2.3 Radical Polymerization of DMVPS
Radical polymerization is often more robust, but control over the final polymer is key.
FAQ 3: I am using conventional free-radical polymerization (e.g., with AIBN or BPO) and notice my polymer's molecular weight is lower than theoretically predicted. Is chain transfer to the Si-H bond a problem?
Root Cause Analysis: Yes, chain transfer to the Si-H bond can occur in radical polymerization, although it may be less severe than the side reactions in ionic methods. The propagating radical can abstract the hydrogen atom from the Si-H bond.[11][12] This terminates the growing polymer chain and creates a silyl radical (-Si•), which may or may not efficiently re-initiate a new chain. This "degradative" chain transfer leads to a reduction in the average molecular weight.[13]
Troubleshooting Protocol: Achieving Control with "Living" Radical Methods
For applications requiring well-defined polymers with preserved Si-H functionality, switching to a controlled or "living" radical polymerization (CRP) technique is strongly recommended.
-
Utilize Atom Transfer Radical Polymerization (ATRP): ATRP is an excellent method for polymerizing styrenic monomers while preserving sensitive functional groups. Studies have shown that the Si-H bond in DMVPS is well-tolerated under typical ATRP conditions.[1]
-
Key ATRP Experimental Setup:
-
Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB).
-
Catalyst: A copper(I) halide complexed with a nitrogen-based ligand (e.g., CuBr/PMDETA).
-
Solvent: Toluene or anisole.
-
Temperature: Typically 90-110 °C.
-
Procedure: The reaction must be thoroughly deoxygenated via freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen), as oxygen will terminate the radical polymerization.
-
Data Summary: Comparison of Radical Polymerization Methods for DMVPS
| Method | Control over MW | Polydispersity (PDI) | Si-H Group Preservation | Key Disadvantage |
| Conventional Free Radical | Poor | High (>1.8) | Moderate (some chain transfer) | Lack of control over architecture.[14] |
| ATRP / RAFT | Excellent | Low (1.1 - 1.4) | Excellent | Requires catalyst, ligands, and strict deoxygenation.[1][15] |
Section 3: Post-Polymerization Analysis - Identifying Side Reactions
Q4: How can I use analytical techniques to confirm that side reactions involving the Si-H group have occurred?
Analytical Workflow:
-
Gel Permeation/Size Exclusion Chromatography (GPC/SEC): This is your first check. A broad or multimodal peak indicates a lack of control, often due to chain transfer or termination side reactions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The Si-H bond has a very distinct, sharp stretching vibration peak around 2100-2200 cm⁻¹ . A significant decrease in the intensity of this peak relative to other peaks (like the aromatic C-H stretches) after polymerization is direct evidence that the Si-H group has reacted.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the silicon atom (Si-H) typically appears as a characteristic multiplet between 4.0 and 5.0 ppm . A decrease in the integration of this signal relative to the polymer backbone signals confirms its consumption.
-
²⁹Si NMR: This powerful technique can directly probe the silicon environment. The signal for the starting Si-H group will decrease, and new signals corresponding to Si-O (if reacted with water), Si-C (if involved in coupling), or other species will appear.
-
By combining these techniques, you can build a comprehensive picture of your polymerization and effectively troubleshoot any undesirable side reactions.
References
-
ResearchGate. (n.d.). Scheme 1. Possible Side Reactions in the Polymerization of VPyOzP 14,17,55. Retrieved from ResearchGate. [Link]
-
1 Anionic Vinyl Polymerization. (n.d.). Source not specified. [Link]
-
Liu, P., et al. (2017). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). Polymers, 9(5), 171. [Link]
-
Goh, Y. K., et al. (2011). Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization. Polymer Chemistry. [Link]
-
Hadhj-Tayeb, L. (n.d.). ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE. Source not specified. [Link]
- Google Patents. (n.d.). US6399731B2 - Chain transfer agents and its use in polymer synthesis.
-
Bijoy P MATHEW. (2020). Chain Transfer Reaction (Free-Radical Polymerisation). YouTube. [Link]
-
Polymer and Biomaterials Chemistry Laboratories. (n.d.). Vinyl Polymer Synthesis. [Link]
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Hirao, A., et al. (1986). Polymerization of monomers containing functional silyl groups. 3. Anionic living polymerization of (4-vinylphenyl)dimethylsilane. Macromolecules. [Link]
-
NIH. (n.d.). Mechanically induced cationic reversible addition–fragmentation chain transfer polymerization of vinyl ethers. [Link]
-
Polymer Science Learning Center. (n.d.). Anionic vinyl polymerization. [Link]
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Wang, L., et al. (2020). Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms. Polymers, 12(1), 201. [Link]
-
ResearchGate. (n.d.). Radical emulsion polymerization with chain transfer monomer: An approach to branched vinyl polymers with high molecular weight and relatively narrow polydispersity. [Link]
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He, T., et al. (2017). Recent Progress on Hyperbranched Polymers Synthesized via Radical-Based Self-Condensing Vinyl Polymerization. Polymers, 9(12), 188. [Link]
-
NIH. (n.d.). Recent Developments on Cationic Polymerization of Vinyl Ethers. [Link]
-
Qingdao Hengda New Material Technology Co., Ltd. (n.d.). Vinyl Silane. [Link]
-
Semantic Scholar. (n.d.). Recent Developments on Cationic Polymerization of Vinyl Ethers. [Link]
-
Chemical Papers. (n.d.). Radical Polymerization of -Vinylcaprolactam in the Presence of Chain-Transfer Agents. [Link]
-
NIH. (n.d.). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Vinyl-Terminated Poly(dimethyl-co-methylvinyl)siloxane by Ring Opening Polymerization. [Link]
-
ResearchGate. (n.d.). Effect of trace impurities on propylene polymerization. [Link]
-
Semantic Scholar. (n.d.). Effect of impurities in vinyl chloride on the kinetics of its polymerization and on degradation of PVC. [Link]
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- 6. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
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Controlling molecular weight and polydispersity in poly[(4-vinylphenyl)dimethylsilane] synthesis
Technical Support Center: Synthesis of Poly[(4-vinylphenyl)dimethylsilane]
A Guide for Researchers on Controlling Molecular Weight and Polydispersity
Welcome to the technical support center for the synthesis of poly[(4-vinylphenyl)dimethylsilane] (PVPDS). This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve precise control over molecular weight (Mn) and polydispersity (Đ), also known as the polydispersity index (PDI).
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of PVPDS.
Q1: What is poly[(4-vinylphenyl)dimethylsilane] and why is precise synthesis important?
Poly[(4-vinylphenyl)dimethylsilane] is a unique polymer featuring a silicon-hydride (Si-H) group on each repeating unit. This functional handle allows for post-polymerization modification via hydrosilylation, making it a versatile platform for creating functional materials with applications in biomaterials, sensors, and microelectronics.[1][2] Controlling the polymer's molecular weight and ensuring a narrow molecular weight distribution (low polydispersity) is critical because these characteristics directly influence the material's bulk properties, such as its thermal stability, mechanical strength, and solution viscosity.[3][4]
Q2: What are the primary methods for achieving a controlled synthesis of PVPDS?
The most effective methods for synthesizing well-defined PVPDS are living anionic polymerization and controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][5]
-
Anionic Polymerization: Offers excellent control, leading to very low polydispersity (Đ ≈ 1.05-1.1), but requires stringent reaction conditions, including high-purity reagents and an inert atmosphere.[5][6]
-
ATRP: Provides good control over molecular weight and polydispersity (Đ ≈ 1.2-1.4) and is more tolerant of functional groups than anionic polymerization.[2]
-
RAFT Polymerization: A versatile CRP method that works for a wide range of monomers and allows for the synthesis of complex architectures with good control over molar mass and dispersity.[7][8]
Q3: What does a low polydispersity index (Đ or PDI) signify, and why is it desirable?
The polydispersity index (Đ = Mw/Mn) is a measure of the uniformity of chain lengths in a polymer sample.[9] A value of Đ = 1.0 indicates that all polymer chains are of the same length. In living polymerizations, a low Đ (typically < 1.2) signifies a well-controlled process where all chains are initiated at the same time and grow at a similar rate, with minimal termination or chain transfer side reactions.[9] This uniformity is crucial for applications where predictable and consistent material properties are required.[3]
Q4: How is the molecular weight of the polymer controlled in these systems?
In a living or controlled polymerization, the number-average molecular weight (Mn) is primarily determined by the molar ratio of the monomer to the initiator ([M]/[I]) and the monomer conversion (p). The theoretical molecular weight can be calculated as:
Mn (theoretical) = ([M]₀ / [I]₀) * p * (Monomer Molecular Weight) + (Initiator Molecular Weight)
Therefore, to achieve a higher molecular weight, one would use a lower concentration of the initiator relative to the monomer.[10]
Troubleshooting Guides
This section provides solutions to specific experimental problems you may encounter.
Problem 1: My polydispersity is high (Đ > 1.3) in an anionic polymerization.
-
Potential Cause A: Presence of Protic Impurities.
-
Explanation: Anionic polymerization is extremely sensitive to impurities like water, oxygen, or acidic protons. These impurities can act as terminating agents, killing growing polymer chains prematurely and leading to a broad distribution of chain lengths.[11]
-
Solution:
-
Monomer Purification: Distill (4-vinylphenyl)dimethylsilane from a suitable drying agent (e.g., CaH₂) immediately before use.
-
Solvent Purification: Ensure the solvent (typically THF) is rigorously dried and deoxygenated. Passing it through an alumina column or distilling from a sodium/benzophenone ketyl is standard practice.
-
Glassware: All glassware must be flame-dried under vacuum or oven-dried and cooled under a stream of dry, inert gas (Argon or Nitrogen).
-
Inert Atmosphere: Perform the entire reaction using Schlenk line or glovebox techniques to exclude air and moisture.
-
-
-
Potential Cause B: Slow Initiation.
-
Explanation: For a narrow polydispersity, the rate of initiation must be much faster than the rate of propagation (kᵢ >> kₚ). If initiation is slow, new chains are formed throughout the reaction, resulting in a wide range of chain lengths.[11]
-
Solution:
-
Initiator Choice: Use a highly efficient initiator like oligo(α-methylstyryl)dipotassium or -disodium, which provides rapid initiation.[5] While n-BuLi is common, its initiation can be sluggish in hydrocarbon solvents due to aggregation.[11]
-
Temperature: Conduct the initiation at the optimal temperature for your chosen system. For (4-vinylphenyl)dimethylsilane, -78 °C is typically used to control the highly exothermic propagation and prevent side reactions.[5][12]
-
-
-
Potential Cause C: Temperature Fluctuations.
-
Explanation: The rate of propagation is temperature-dependent. Inconsistent temperature control can cause different chains to grow at different rates, broadening the polydispersity.[13]
-
Solution: Use a well-insulated bath (e.g., a dry ice/acetone slush bath) and maintain a consistent temperature throughout the polymerization.
-
Problem 2: The experimental molecular weight (Mn) does not match the theoretical value.
-
Potential Cause A: Inaccurate Reagent Stoichiometry.
-
Explanation: The theoretical Mn is directly calculated from the [Monomer]/[Initiator] ratio. Inaccurate measurements of either will lead to a discrepancy. Organometallic initiators like n-BuLi can degrade over time, reducing their active concentration.
-
Solution:
-
Use calibrated syringes or gravimetric methods for precise measurement of monomer and initiator.
-
Titrate the initiator solution (e.g., using the Gilman double titration method for organolithiums) before use to determine its exact molarity.
-
-
-
Potential Cause B: Incomplete Monomer Conversion.
-
Explanation: The calculation for theoretical Mn assumes 100% conversion (or the measured conversion value). If the reaction is stopped prematurely, the experimental Mn will be lower than the target.
-
Solution: Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or GC to confirm monomer consumption before terminating the reaction.
-
-
Potential Cause C: Chain Transfer Reactions.
-
Explanation: Unwanted transfer of the active center to the solvent, monomer, or an impurity creates a new, shorter chain and terminates the original one, leading to lower Mn than expected and higher Đ.
-
Solution: Choose a solvent that is inert under anionic conditions (e.g., THF, toluene). Ensure all reagents are free from potential chain transfer agents.
-
Problem 3: My ATRP reaction has poor control (high Đ, stalled conversion).
-
Potential Cause A: Oxygen Contamination.
-
Explanation: ATRP relies on a delicate equilibrium between Cu(I) (activator) and Cu(II) (deactivator). Oxygen will irreversibly oxidize the Cu(I) catalyst to Cu(II), shutting down the activation pathway and stopping the polymerization.
-
Solution: Thoroughly degas all reagents (monomer, solvent, initiator solution) using several freeze-pump-thaw cycles or by sparging with an inert gas. Assemble the reaction under a positive pressure of argon or nitrogen.
-
-
Potential Cause B: Incorrect Catalyst/Ligand/Initiator Ratio.
-
Explanation: The ratio of components is critical. Too little catalyst leads to a slow reaction. An incorrect Cu(I)/Cu(II) ratio disrupts the activation/deactivation equilibrium. The ligand is essential to solubilize the copper salt and tune its reactivity.[14]
-
Solution: A typical starting ratio for ATRP of vinyl monomers is [Monomer]:[Initiator]:[Cu(I)]:[Ligand] = 100:1:1:2. This may require optimization. Adding a small amount of Cu(II) initially (5-10 mol% relative to Cu(I)) can help establish control from the start.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for high polydispersity.
Detailed Experimental Protocols
These protocols provide a starting point for synthesizing well-defined PVPDS. Safety Note: Always consult the Safety Data Sheet (SDS) for all chemicals and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Operations involving organolithium reagents are hazardous and must be performed by trained personnel in a fume hood.
Protocol 1: Living Anionic Polymerization of (4-vinylphenyl)dimethylsilane
This method is adapted from the work of Hirao et al. and is capable of producing polymers with very low polydispersity (Đ < 1.1).[5][15]
Materials:
-
(4-vinylphenyl)dimethylsilane (VPDS), purified
-
Tetrahydrofuran (THF), anhydrous
-
Oligo(α-methylstyryl)dipotassium initiator in THF
-
Methanol, degassed
-
Argon or Nitrogen gas, high purity
Procedure:
-
Purification:
-
Dry THF by refluxing over sodium/benzophenone ketyl until a persistent deep purple color is observed, then distill under argon directly into the reaction flask.
-
Purify VPDS by stirring over CaH₂ for 24 hours, then vacuum distill into a cooled receiver. Store under argon.
-
-
Reaction Setup:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septa, and an argon inlet.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Transfer the desired amount of anhydrous THF to the flask via cannula.
-
-
Initiation:
-
Inject the calculated volume of oligo(α-methylstyryl)dipotassium initiator solution into the stirred THF. A characteristic red color should appear.
-
-
Polymerization:
-
Slowly add the purified VPDS monomer to the initiator solution dropwise via a gas-tight syringe. The red color of the living anionic chain ends should persist.
-
Allow the reaction to stir at -78 °C for the desired time (e.g., 1-2 hours). Monitor conversion by taking aliquots for analysis if desired.
-
-
Termination:
-
Quench the polymerization by injecting a small amount of degassed methanol. The red color should disappear instantly.
-
-
Isolation:
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol.
-
Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Protocol 2: ATRP of (4-vinylphenyl)dimethylsilane
This protocol provides a general method for a controlled radical polymerization.[1][2]
Materials:
-
(4-vinylphenyl)dimethylsilane (VPDS), passed through basic alumina to remove inhibitor
-
Ethyl α-bromoisobutyrate (EBiB), initiator
-
Copper(I) bromide (CuBr), catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand
-
Anisole or Toluene, solvent
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
-
Reagent Preparation:
-
In a separate, dry flask, prepare a solution of the VPDS monomer, EBiB initiator, and solvent.
-
Degas this solution by performing three freeze-pump-thaw cycles.
-
Degas the PMDETA ligand separately by bubbling with argon for 20-30 minutes.
-
-
Initiation & Polymerization:
-
Using an argon-purged syringe, add the degassed PMDETA to the Schlenk flask containing CuBr. The mixture should become a colored, homogeneous solution upon stirring.
-
Transfer the degassed monomer/initiator solution to the catalyst solution via cannula.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).
-
-
Monitoring & Termination:
-
Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
To stop the reaction, cool the flask and expose the mixture to air. The green color of the oxidized copper complex will intensify.
-
-
Isolation:
-
Dilute the reaction mixture with a suitable solvent (e.g., THF).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Concentrate the solution and precipitate the polymer in a non-solvent like cold hexanes or methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
Characterization Techniques
Verifying the success of your synthesis requires proper characterization.
| Technique | Purpose | Expected Outcome for Controlled Polymerization |
| Gel Permeation Chromatography (GPC/SEC) | Measures molecular weight (Mn, Mw) and polydispersity (Đ).[4][16] | A narrow, monomodal peak in the chromatogram. The experimental Mn should be close to the theoretical value, and Đ should be low (e.g., < 1.2). |
| Nuclear Magnetic Resonance (¹H and ²⁹Si NMR) | Confirms polymer structure and can be used to determine monomer conversion.[17][18] | ¹H NMR will show characteristic broad peaks for the polymer backbone and the disappearance of sharp vinyl proton signals from the monomer. The Si-H proton signal should be visible. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups. | A strong peak corresponding to the Si-H stretch (around 2100-2200 cm⁻¹) should be present. |
Polymerization Method Comparison
Caption: Key features of polymerization methods for PVPDS.
References
-
Chavan, V., Seo, K. S., Wesdemiotis, C., & Quirk, R. P. (2020). Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization. Polymer Chemistry, 11(5), 876-881. ([Link])
-
Chavan, V., Seo, K. S., Wesdemiotis, C., & Quirk, R. P. (2020). Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization. RSC Publishing. ([Link])
-
Hirao, A., Hatayama, T., & Nakahama, S. (1987). Polymerization of monomers containing functional silyl groups. 3. Anionic living polymerization of (4-vinylphenyl)dimethylsilane. Macromolecules, 20(7), 1505–1509. ([Link])
-
Hirao, A., Hatayama, T., & Nakahama, S. (1987). Polymerization of monomers containing functional silyl groups. 3. Anionic living polymerization of (4-vinylphenyl)dimethylsilane. ACS Publications. ([Link])
-
ResearchGate. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules. ([Link])
-
ResearchGate. (n.d.). Synthesis of linear poly(4‐vinylbenzaldehyde) by means of anionic living polymerization of 1,3‐dimethyl‐2‐(4‐vinylphenyl)imidazolidine and subsequent hydrolysis. ([Link])
-
Boyer, C., et al. (2017). Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending. PMC - NIH. ([Link])
-
Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Additional Monomers. ([Link])
-
Ji, J., et al. (2019). Synthesis of High Molecular Weight Vinylphenyl-Containing MQ Silicone Resin via Hydrosilylation Reaction. MDPI. ([Link])
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. ([Link])
-
Chemical Science (RSC Publishing). (2023). Controlling primary chain dispersity in network polymers: elucidating the effect of dispersity on degradation. ([Link])
-
ACS Publications. (2021). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. ([Link])
-
MDPI. (2018). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. ([Link])
- Müller, A. H. E., & Matyjaszewski, K. (Eds.). (2009).
-
MDPI. (2020). Polysiloxane Hybrids via Sol-Gel Process: Effect of Temperature on Network Formation. ([Link])
-
Quora. (2020). How does the polydispersity index modify the aggregation of a polymer?. ([Link])
-
Chemistry For Everyone. (2023). What Is The Polydispersity Index In Living Polymerization?. YouTube. ([Link])
-
E-RESEARCHCO. (n.d.). Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups. ([Link])
-
ResolveMass Laboratories Inc. (n.d.). Key Challenges and Solutions in Polymer Analysis. ([Link])
-
MDPI. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. ([Link])
-
Wiley Online Library. (2021). Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. ([Link])
-
ResearchGate. (n.d.). The four strategies by which the dispersity of a polymer can be... ([Link])
-
ACS Publications. (2000). The Synthesis of Hybrid Polymers Using Atom Transfer Radical Polymerization: Homopolymers and Block Copolymers from Polyhedral Oligomeric Silsesquioxane (POSS) Monomers. ([Link])
-
NIH. (2023). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. ([Link])
-
ResearchGate. (n.d.). NMR Applications for Polymer Characterisation. ([Link])
-
ACS Publications. (2002). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. ([Link])
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Preventing premature cross-linking and insolubilization of silanol polymers
Technical Support Center: Silanol Polymer Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for silanol-functionalized polymers. As a Senior Application Scientist, I've designed this guide to move beyond simple instructions and provide you with the foundational knowledge and practical troubleshooting strategies required to prevent premature cross-linking and insolubilization in your experiments. This resource is structured as a series of questions that progress from fundamental principles to specific, actionable protocols.
Frequently Asked Questions (FAQs)
Level 1: The Fundamentals
Question 1: What is premature cross-linking and why does it happen to my silanol polymers?
Answer: Premature cross-linking, or gelation, is the uncontrolled formation of a three-dimensional polymer network in your solution, leading to insolubilization and loss of processability. This occurs via a condensation reaction between two silanol (Si-OH) groups, which form a stable siloxane bond (Si-O-Si) and release a water molecule as a byproduct.[1]
While this reaction is essential for curing applications like room-temperature vulcanizable (RTV) silicones, its premature onset during storage or experimentation is a common challenge.[2] The terminal silanol groups on your polymers are inherently reactive and susceptible to condensation under various conditions, making the polymer's molecular weight unstable and prone to gradual increases over time.[2][3]
Question 2: What are the primary factors that trigger this unwanted condensation reaction?
Answer: The stability of silanol polymers is a delicate balance influenced by several key environmental and chemical factors. Understanding these triggers is the first step toward controlling them.
-
pH: This is arguably the most critical factor. The condensation reaction is catalyzed by both acids and bases.[4][5] The reaction rate is at its minimum near the isoelectric point of silica, which is typically between pH 2 and 4.[4][6] Outside this range, the rate of condensation increases significantly.[7]
-
Water Content: Water is a double-edged sword. While necessary for the initial hydrolysis of alkoxysilane precursors to form silanols, excess water can accelerate the subsequent condensation of those silanols into oligomers and networks.[8][9][10]
-
Temperature: Higher temperatures increase the kinetic energy of the polymer chains, accelerating the rate of condensation reactions.[9][11] Above certain temperatures (e.g., >180-250°C), thermal decomposition and depolymerization can also occur, leading to the formation of volatile cyclic siloxanes.[12][13]
-
Catalysts: Trace amounts of catalysts can dramatically speed up cross-linking. These can be residual catalysts from synthesis (e.g., acids, bases, organometallics like tin compounds) or unintentional contaminants.[4][14][15]
-
Solvent: The choice of solvent can influence stability. Aprotic solvents may increase reaction rates compared to protic solvents, and certain polar solvents can help stabilize the polymer solution.[3][4]
-
Concentration: Higher concentrations of the silanol polymer increase the probability of intermolecular reactions, leading to a faster build-up of molecular weight and potential gelation.
Level 2: Troubleshooting Common Scenarios
Question 3: My silanol polymer solution became viscous and hazy overnight. What happened and how can I fix it?
Answer: This is a classic sign of the initial stages of premature cross-linking. The increased viscosity is due to a rise in the polymer's average molecular weight, and the haziness indicates the formation of insoluble, high-molecular-weight oligomers or micro-gels that are phase-separating from the solvent.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and address the issue.
Caption: Troubleshooting flowchart for increased viscosity and haziness.
Can the gelled polymer be recovered? Unfortunately, once a macroscopic gel has formed, the cross-linking is irreversible. The best approach is prevention. If the solution is merely viscous or hazy, immediate action as outlined above (especially pH adjustment and cooling) may halt the progression and salvage the material for some applications, but its molecular weight distribution will have been altered.
Question 4: How does pH control the condensation mechanism, and why is the pH 2-4 range the most stable?
Answer: The pH of the solution directly dictates the dominant reaction mechanism for silanol condensation, as it controls the protonation state of the silanol group.
-
Acid-Catalyzed Condensation (pH < 2): The reaction begins with the rapid protonation of a silanol's hydroxyl group, forming a "good leaving group" (water).[5] This makes the silicon atom highly electrophilic and vulnerable to nucleophilic attack by another neutral silanol molecule.[16] This mechanism leads to the formation of less branched, more linear polymer chains.[16]
-
Base-Catalyzed Condensation (pH > 4): Under basic conditions, a silanol group is deprotonated to form a highly reactive, nucleophilic silanolate anion (Si-O⁻).[4][16] This anion then attacks the silicon atom of a neutral silanol molecule. This mechanism favors attack on more acidic silanols, leading to more highly branched and condensed clusters.[16]
The minimum condensation rate occurs at the isoelectric point (around pH 2-4), where the silanol group is least likely to be either protonated or deprotonated, minimizing the concentration of reactive species and thus slowing the condensation reaction significantly.[4][6]
Caption: Acid- and base-catalyzed silanol condensation mechanisms.
Level 3: Proactive Prevention & Advanced Techniques
Question 5: I need to store a solution of a silanol-terminated polymer for several weeks. What is the best protocol to ensure its stability?
Answer: Long-term stability requires a multi-faceted approach that addresses all the key triggers of condensation.
Protocol: Stabilizing a Silanol Polymer Solution for Storage
-
Solvent Selection:
-
Begin by dissolving the polymer in a high-purity, anhydrous aprotic solvent (e.g., toluene, THF).
-
For enhanced stability, consider using a co-solvent. The addition of an alcohol solvent, particularly a polyhydric alcohol monoether like propylene glycol monomethyl ether (PGME), has been shown to improve storage stability.[3] A typical starting ratio might be 4:1 aprotic solvent to PGME.
-
-
pH Adjustment & Control:
-
Removal of Catalytic Impurities:
-
If you suspect residual metal or acid/base catalysts from the synthesis, treat the solution with a cation exchange resin.[3] Gently stir the solution with the resin for several hours, then filter to remove the resin beads.
-
-
Inert Atmosphere & Low Temperature Storage:
-
Handle the final solution under an inert atmosphere (Nitrogen or Argon) to prevent exposure to atmospheric moisture.[9]
-
Store the solution in a tightly sealed container at a reduced temperature (e.g., 4°C). Do not freeze unless the solvent system is designed for it, as this can cause phase separation.
-
-
Validation:
-
Before storage, take an aliquot for molecular weight analysis (e.g., via Gel Permeation Chromatography - GPC).
-
After the storage period, re-analyze the molecular weight. A stable solution will show minimal change in its molecular weight and polydispersity index (PDI).
-
Question 6: Can I chemically modify my polymer to make it more stable?
Answer: Yes. A powerful technique for preventing condensation is end-capping . This involves reacting the terminal silanol groups with a monofunctional reagent to convert them into a non-reactive, stable group.[18][19] This effectively "caps" the reactive ends of the polymer chains, preventing them from linking together.
Common End-Capping Strategies:
| End-Capping Reagent | Resulting End Group | Key Features & Considerations |
| Hexamethyldisilazane (HMDS) | Trimethylsilyl (-Si(CH₃)₃) | Highly effective and common. Reacts with silanols to produce a stable trimethylsilyl ether and ammonia as a byproduct. |
| Trimethylchlorosilane (TMCS) | Trimethylsilyl (-Si(CH₃)₃) | Also very effective. Produces HCl as a byproduct, which must be neutralized or removed. Often used with a base scavenger like pyridine. |
| Hexamethyldisiloxane (HMDSO) | Trimethylsilyl (-Si(CH₃)₃) | A less reactive but very stable end-capper, often used in equilibration polymerizations to control molecular weight.[20] |
| Vinyl-functional siloxanes | Vinyl-terminated | Used to create polymers for subsequent addition-cure (hydrosilylation) cross-linking systems.[20] |
Experimental Protocol: End-Capping with HMDS
-
Preparation: Dissolve your silanol-terminated polymer in an anhydrous solvent (e.g., toluene) under a nitrogen atmosphere.
-
Reagent Addition: Add a stoichiometric excess (e.g., 2-5 equivalents relative to silanol groups) of HMDS to the solution.
-
Reaction: Gently heat the mixture (e.g., to 50-80°C) and stir for several hours. The reaction progress can be monitored by IR spectroscopy (disappearance of the Si-OH peak) or by testing for the cessation of ammonia evolution.
-
Workup: Remove the excess solvent and HMDS under reduced pressure. The resulting polymer will now be end-capped with stable trimethylsilyl groups.
-
Verification: Use NMR or IR spectroscopy to confirm the absence of silanol groups and the presence of the new end-groups. GPC analysis should show a stable molecular weight upon storage.
By implementing these diagnostic and preventative strategies, you can gain precise control over your silanol polymer systems, ensuring experimental reproducibility and the integrity of your final materials.
References
-
Gelest, Inc. Silanol-Functional Silicones - Technical Library. [Link]
-
Polysiloxane Hybrids via Sol-Gel Process: Effect of Temperature on Network Formation. MDPI. [Link]
-
Homoconjugated Acids as Low Cyclosiloxane-Producing Silanol Polycondensation Catalysts. National Institutes of Health (NIH). [Link]
-
Hydrolysis and condensation reactions as first steps in cross-linking mechanism. ResearchGate. [Link]
-
Brinker, C.J. Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. [Link]
-
Reactivity of silane(s) and silanols. ResearchGate. [Link]
-
A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. National Institutes of Health (NIH). [Link]
-
Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]
-
How Does Siloxane Ring-Opening Polymerization Work?. YouTube. [Link]
-
Silane Terminated Polymer Reactions with Non-Tin Catalysts. King Industries, Inc.. [Link]
- Method for stabilizing silanol-containing polysiloxane solution.
- Silanol condensation catalysts for the crosslinking of filled and unfilled polymer compounds.
-
Mechanism of hydrolysis and cross-linking formation through the condensation reaction of silanol groups. ResearchGate. [Link]
-
Gelest, Inc. High Temperature Stability of Polysiloxanes. [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. MDPI. [Link]
-
Thermal degradation of silanol-terminated PDMS – "unzipping" mechanism. ScienceDirect. [Link]
-
Practical Guide to Silane Coupling Agents: Hydrolysis, Formulation & Industry Tricks. LinkedIn. [Link]
-
A New Concept of End-capping for Reversed Phase Silica Material: Conversion of Silanol Groups to Siloxane Bond by Heating. Pyvot Tech. [Link]
-
The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane. Taylor & Francis Online. [Link]
-
Hydrolysis Method of Silane Coupling Agent. Nanjing SiSiB Silicones Co., Ltd. [Link]
-
Effects of pH value on the silica condensation rate, charge properties... ResearchGate. [Link]
-
Siloxanes as end capping agents. SiSiB SILICONES. [Link]
-
Endcapping – Knowledge and References. Taylor & Francis Online. [Link]
-
Crosslinkable Silane Terminated Polymers. American Coatings Association. [Link]
-
How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. National Institutes of Health (NIH). [Link]
-
The Effect of Aging Process Conditions on the Thermal Properties of Poly(Dimethylsiloxane)-Based Silicone Rubber. MDPI. [Link]
-
Influence of the Temperature on the Viscosity of Different Types of Silicone. Scielo. [Link]
-
Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc.. [Link]
-
Stopping of crosslinking reaction in a PDMS polymer at the gel point. Semantic Scholar. [Link]
-
Silanol Terminated Polydimethylsiloxane. GELEST. [Link]
-
Hydrolysis and condensation mechanism of organofunctional silanes. ResearchGate. [Link]
-
Crosslinking of siloxane elastomers. ResearchGate. [Link]
-
Stability of Silanols and Grafted Alkylsilane Monolayers on Plasma-Activated Mica Surfaces. ResearchGate. [Link]
-
Principles of Hydrolysis and Condensation Reaction of Alkoxysilanes. Universität des Saarlandes. [Link]
-
Temperature Dependence of the Concentration of Silanol Groups in Silica Precipitated from a Hydrothermal Solution. ResearchGate. [Link]
-
Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process: A New Approach to the Cross-Linking of Polysiloxanes and to the Fabrication of Thin Polysiloxane Coatings. National Institutes of Health (NIH). [Link]
-
Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. National Institutes of Health (NIH). [Link]
-
The dependence of the rate of crosslinking in poly(dimethyl siloxane) on the thickness of coatings. ResearchGate. [Link]
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- 16. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. witschem.com [witschem.com]
- 18. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Siloxanes as end capping agents | SiSiB SILICONES [sinosil.com]
Technical Support Center: Optimizing Catalyst Concentration for Hydrosilylation of Vinylphenylsilane Polymers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of platinum-catalyzed hydrosilylation reactions involving vinylphenylsilane polymers. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful cross-linking chemistry. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The hydrosilylation reaction, the addition of a silicon-hydride (Si-H) bond across an unsaturated vinyl group (C=C), is the cornerstone of many advanced silicone materials.[1][2] The concentration of the platinum catalyst, typically a Karstedt's catalyst variant, is arguably the most critical parameter influencing reaction rate, efficiency, and the prevalence of undesirable side reactions.[3][4] This document provides a structured approach to mastering this variable.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The format is designed for quick problem identification and resolution.
Q1: My reaction is extremely slow, has stalled, or shows incomplete conversion. What are the likely causes and solutions?
Probable Causes:
-
Insufficient Catalyst Concentration: The most straightforward cause is a catalyst loading that is too low for the specific polymer system, leading to slow kinetics.
-
Catalyst Inhibition or Poisoning: Trace impurities in reactants or solvents can sequester the active platinum species. Common inhibitors include compounds containing sulfur, phosphorus, amines, or certain unsaturated groups that bind irreversibly to the catalyst.
-
Low Reaction Temperature: While many hydrosilylation reactions proceed at room temperature, polymer systems with high viscosity or steric hindrance may require thermal energy to achieve a sufficient reaction rate.[5]
-
Steric Hindrance: The molecular architecture of the vinylphenylsilane polymer or the hydrosilane crosslinker may sterically hinder the approach of the vinyl or Si-H group to the platinum catalytic center.[6]
Solutions:
-
Systematically Increase Catalyst Loading: Prepare a series of small-scale reactions, incrementally increasing the platinum concentration (e.g., from 5 ppm to 10, 20, and 50 ppm). Monitor the reaction progress to find the "sweet spot" where the rate is acceptable without inducing side reactions.
-
Purify Reagents: Ensure all solvents are anhydrous and reagents are of high purity. If catalyst poisoning is suspected, consider passing solvents through a column of activated alumina or using commercial-grade, inhibitor-free monomers.
-
Increase Reaction Temperature: Gently warm the reaction mixture (e.g., to 50-80°C) and monitor the progress.[5] Be aware that higher temperatures can also accelerate side reactions, so this must be balanced with catalyst concentration.
-
Ensure Homogeneity: For viscous polymer systems, vigorous mechanical stirring is crucial to ensure the catalyst is dispersed evenly. Poor dispersion can lead to localized reactions and an overall appearance of a stalled reaction.
Q2: The final cross-linked polymer is discolored (yellow, brown, or black). How can I prevent this?
Probable Cause:
-
Catalyst Agglomeration: This is the most common cause of discoloration. At excessively high concentrations or elevated temperatures, the catalytically active Pt(0) species can agglomerate into colloidal platinum nanoparticles, often referred to as "platinum black."[1][4] This deactivates the catalyst and imparts a dark color to the material.
Solutions:
-
Reduce Catalyst Concentration: This is the primary solution. Use the lowest possible catalyst concentration that provides an acceptable cure time, as determined by your optimization experiments.
-
Use an Inhibitor/Stabilizer: For systems requiring a long pot life or high-temperature curing, the use of a temporary inhibitor is recommended. Inhibitors are molecules (e.g., certain alkynes or vinylsiloxanes) that coordinate to the platinum center at room temperature, preventing premature reaction and agglomeration.[4] The inhibition is overcome by heating, which drives off the inhibitor and allows the hydrosilylation to proceed.
-
Control Temperature Profile: Avoid rapid, high-temperature spikes. A gradual increase in temperature is less likely to cause catalyst agglomeration.
-
Ensure Proper Mixing: Introduce the catalyst solution slowly into the vortex of a well-stirred polymer solution to ensure rapid and uniform dispersion, preventing localized high concentrations.
Q3: I'm observing significant gas evolution (bubbling) from my reaction. What is happening?
Probable Cause:
-
Dehydrogenative Silylation/Moisture Contamination: The bubbling is likely hydrogen (H₂) gas. This is a classic sign of a side reaction where Si-H groups react with water or with each other. This reaction is also catalyzed by the platinum species and is particularly problematic if trace moisture is present in the reagents or from atmospheric humidity.[7]
Solutions:
-
Work Under Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous grade solvents and ensure your polymer and crosslinker have been properly dried or stored to prevent moisture absorption.
-
Utilize an Inert Atmosphere: Perform the reaction under a blanket of dry nitrogen or argon gas. This prevents atmospheric moisture from entering the reaction vessel.
-
Palladium-Based Hydrogen Scavengers: In critical applications where H₂ evolution cannot be tolerated, adding a very low concentration (10-15 ppm) of a palladium-based catalyst can help to remove hydrogen gas as it forms.[5]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for Karstedt's catalyst in these systems?
A definitive answer is system-dependent, but a well-established starting point for optimization is in the range of 5 to 50 parts per million (ppm) of platinum metal relative to the total mass of the polymer and crosslinker.[5] See the table below for more specific recommendations.
Table 1: Recommended Starting Catalyst (Pt) Concentrations
| System Characteristics | Recommended Pt Conc. (ppm) | Rationale |
| Low Viscosity, Unhindered Reactants | 5 - 15 ppm | High mobility of reactants allows for efficient catalysis at lower loadings. |
| High Viscosity Polymer Melts | 15 - 50 ppm | Higher concentration compensates for diffusion limitations of the reactants. |
| Systems with Known Inhibitors | 20 - 100+ ppm | A portion of the catalyst will be deactivated, requiring a higher initial loading. |
| Fast Cure at Room Temperature | 10 - 30 ppm | Provides a rapid reaction without excessive heat generation. |
| Controlled, High-Temp Cure (with inhibitor) | 5 - 20 ppm | The inhibitor controls the onset of the reaction, allowing for a lower active catalyst concentration. |
Q2: How can I accurately monitor the reaction to know when it's complete?
The most common and practical methods are spectroscopic. The key is to monitor the disappearance of the reactant functional groups.
-
FTIR Spectroscopy: This is a powerful and accessible technique. You will monitor the disappearance of the sharp Si-H stretching band around 2100-2260 cm⁻¹ . You can also track the disappearance of the C=C vinyl stretch around 1600 cm⁻¹ .[8][9] The reaction is considered complete when the Si-H peak is no longer detectable.
-
¹H NMR Spectroscopy: This method provides quantitative data. You will monitor the disappearance of the characteristic signals for the vinyl protons (typically 5.8-6.2 ppm) and the silicon hydride proton (Si-H, typically 4.5-5.0 ppm) .[9]
Q3: Does the "phenyl" group in vinylphenylsilane polymers create special challenges?
Yes, it can. The phenyl group is sterically bulkier than a simple methyl group, which can slightly reduce the reactivity of the adjacent vinyl group. More importantly, the aromatic ring can have electronic interactions with the platinum catalyst. While Karstedt's catalyst is generally very effective, you may find that vinylphenylsilane systems require slightly higher catalyst loadings or temperatures compared to analogous vinylmethylsiloxane polymers to achieve the same cure rate.[6]
Visualized Workflows and Mechanisms
A clear understanding of the process flow is essential for efficient troubleshooting and reaction design.
Diagram 1: Troubleshooting Workflow for Hydrosilylation
Caption: A logical workflow for troubleshooting common hydrosilylation issues.
Diagram 2: Simplified Chalk-Harrod Catalytic Cycle
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.[2]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Concentration Optimization
-
Preparation: In a clean, dry vial equipped with a magnetic stir bar, add your vinylphenylsilane polymer (e.g., 10.0 g). If the polymer is a solid or highly viscous, add an appropriate amount of anhydrous solvent (e.g., toluene) to achieve a manageable viscosity.
-
Crosslinker Addition: Add the stoichiometric amount of your Si-H functional crosslinker. Begin stirring to ensure the mixture is homogeneous.
-
Catalyst Stock Solution: Prepare a stock solution of your Karstedt's catalyst in anhydrous toluene (e.g., 1000 ppm Pt). This allows for accurate dosing of small quantities.
-
Catalyst Addition: Using a microliter syringe, add the calculated volume of the catalyst stock solution to achieve your target initial concentration (e.g., 5 ppm). Add the catalyst dropwise to the stirred polymer solution.
-
Monitoring: Start a timer immediately. At regular intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture for analysis.
-
Analysis: Analyze the aliquots using a pre-established monitoring method (e.g., FTIR or ¹H NMR) to determine the rate of conversion.
-
Iteration: Repeat steps 1-6 with varying catalyst concentrations (e.g., 10, 20, 50 ppm) to determine the optimal loading for your specific application's required cure time and properties.
Protocol 2: Monitoring Reaction Progress by FTIR Spectroscopy
-
Baseline Spectrum: Before adding the catalyst, take a baseline FTIR spectrum of your mixture of polymer and crosslinker. Clearly identify the Si-H peak (~2125 cm⁻¹) and the vinyl C=C peak (~1600 cm⁻¹).
-
Sample Preparation: For each time point, place a small drop of the reacting mixture between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an ATR-FTIR accessory.
-
Acquire Spectrum: Record the infrared spectrum.
-
Analysis: Overlay the spectra from different time points. Monitor the decrease in the intensity (peak height or area) of the Si-H peak. The reaction is typically considered complete when this peak has disappeared into the baseline noise.[8][9]
References
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]
- 5. Karstedt catalysts | Johnson Matthey [matthey.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]
- 9. Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude Dimethyl(4-vinylphenyl)silane by Silica Column Chromatography
Welcome to the technical support center for the purification of crude Dimethyl(4-vinylphenyl)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges encountered during the silica column chromatography of this versatile organosilane.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the column chromatography of this compound, providing probable causes and actionable solutions.
Issue 1: Product is Decomposing on the Column
Symptoms:
-
Streaking on the TLC plate.
-
Appearance of new, more polar spots on the TLC plate after exposure to silica.
-
Low or no recovery of the desired product from the column.
-
The collected fractions contain multiple, inseparable compounds.
Probable Causes:
-
Hydrolysis of the Silane: The Si-H bond in dimethylsilanes can be susceptible to hydrolysis on the acidic surface of silica gel, especially in the presence of moisture, leading to the formation of silanols (Dimethyl(4-vinylphenyl)silanol).[1][2] These silanols are significantly more polar and will either streak or remain on the column.
-
Polymerization of the Vinyl Group: The vinyl group is prone to polymerization, which can be initiated by the acidic nature of the silica gel.[3] This results in oligomers or polymers that are difficult to elute.
-
Oxidation: While less common for this specific compound under a nitrogen or argon atmosphere, prolonged exposure to air on the silica surface can potentially lead to oxidation.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it. You can flush the packed column with an eluent containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine in your non-polar solvent.[4] Discard the initial solvent that passes through before loading your sample.
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or Florisil.[5]
-
Minimize Residence Time: Employ flash chromatography with applied pressure to reduce the time the compound spends on the column.[6]
-
Ensure Dry Conditions: Use anhydrous solvents and properly dried silica gel to minimize the risk of hydrolysis.
Issue 2: Poor Separation of Product from Impurities
Symptoms:
-
Overlapping spots on the TLC plate.
-
Co-elution of the product with impurities, as confirmed by NMR or GC-MS of the collected fractions.
Probable Causes:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal to achieve differential migration of the product and impurities.
-
Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.[7]
-
Improperly Packed Column: Channels or cracks in the silica bed will result in an uneven solvent front and inefficient separation.[7][8]
Solutions:
-
Optimize the Mobile Phase:
-
This compound is a non-polar compound. Start with a very non-polar mobile phase, such as pentane or hexane.[9]
-
Gradually increase the polarity by adding small increments of a slightly more polar solvent like diethyl ether or ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product on the TLC plate for the best separation.[10]
-
A gradient elution, starting with a very non-polar solvent and slowly increasing the polarity, can be effective for separating closely related impurities.[4]
-
-
Correct Sample Loading:
-
As a rule of thumb, use a silica gel to crude product weight ratio of at least 30:1 for good separation. For difficult separations, this ratio may need to be increased to 100:1 or more.[11][12]
-
Dissolve your crude product in a minimal amount of the initial mobile phase or a low-polarity solvent like dichloromethane for loading.[10][13]
-
For compounds that are not very soluble, consider "dry loading" by adsorbing the crude mixture onto a small amount of silica gel before adding it to the column.[4][10][13][14]
-
-
Proper Column Packing:
Issue 3: Product Elutes Too Quickly or Not at All
Symptoms:
-
Product in the first few fractions (elutes too quickly): The Rf value on the TLC plate is very high (close to 1.0) in your chosen solvent system.
-
Product does not come off the column (elutes too slowly or not at all): The Rf value on the TLC is very low (close to 0.0), even with a more polar solvent system.
Probable Causes:
-
Incorrect Mobile Phase Polarity: The eluent is either too polar (causing rapid elution) or not polar enough (causing strong retention).
-
Compound Decomposition: As mentioned in Issue 1, if the compound has decomposed into highly polar byproducts, these may remain adsorbed to the silica.[5]
Solutions:
-
Adjust Mobile Phase Polarity:
-
If eluting too quickly: Decrease the polarity of your mobile phase. For this compound, this would mean using pure pentane or hexane.
-
If not eluting: Gradually and systematically increase the polarity of your mobile phase. For a non-polar compound like this, a small percentage of diethyl ether or ethyl acetate in hexane should be sufficient. Avoid very polar solvents like methanol unless you are trying to flush out highly polar impurities at the end of the purification.
-
-
Verify Compound Stability: Run a quick stability test by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[5]
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A good starting point is 100% pentane or hexane.[9] this compound is a relatively non-polar molecule, and these solvents will elute it from the silica column. You can then add a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate (e.g., 1-2%) to modulate the elution speed and improve separation from other non-polar impurities.
Q2: How can I visualize this compound on a TLC plate?
This compound has a phenyl group, so it can be visualized under a UV lamp (254 nm). Additionally, you can use staining agents. A potassium permanganate (KMnO₄) stain is effective as it will react with the vinyl group. A p-anisaldehyde stain can also be used, which often gives a colored spot with organosilanes upon heating.
Q3: Is it better to use wet or dry loading for this compound?
Both methods can be effective.
-
Wet loading is faster if your crude product is an oil and dissolves easily in a small amount of a non-polar solvent like hexane or dichloromethane.[13][15]
-
Dry loading is preferred if your crude product has poor solubility in the mobile phase or if you need to use a more polar solvent for dissolution that would interfere with the initial separation.[4][10][13][14][15] Dry loading often results in sharper bands and better separation.[7]
Q4: My product seems to be air-sensitive. How should I adapt my chromatography technique?
If you suspect air sensitivity, it is crucial to perform the chromatography under an inert atmosphere. This can be achieved by:
-
Using Schlenk-adapted chromatography columns.
-
Degassing your solvents before use.
-
Maintaining a positive pressure of nitrogen or argon at the top of the column during packing, loading, and elution.[16]
Q5: What are the likely impurities from the synthesis of this compound?
Common impurities can include unreacted starting materials such as 4-bromostyrene or chlorodimethylsilane, and byproducts from side reactions like homo-coupling of the Grignard or organolithium reagent. These impurities will have different polarities and should be separable by column chromatography.
III. Experimental Protocols & Data
Recommended Protocol for Silica Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a volatile solvent.
-
Spot it on a silica TLC plate.
-
Develop the plate in a series of solvents, starting with 100% hexane or pentane.
-
If the Rf is too high, try a slightly more polar system like 99:1 hexane:ethyl acetate.
-
Identify a solvent system that gives your product an Rf value between 0.2 and 0.3.
-
-
Column Preparation:
-
Select a column with an appropriate diameter for the amount of crude product.
-
Plug the bottom of the column with a small piece of cotton or glass wool.[6]
-
Prepare a slurry of silica gel in your initial, least polar eluent.[6][10]
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the sides to release air bubbles.[6]
-
Once packed, add a protective layer of sand on top of the silica bed.[8][10]
-
Drain the solvent until it is just level with the top of the sand layer. Never let the column run dry. [8]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.[10]
-
Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[4][13]
-
Carefully add this powder to the top of your packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your eluting solvent to the top of the column.
-
Apply gentle pressure with a pump or nitrogen line to begin eluting the compounds.
-
Collect fractions in test tubes or vials. The size of the fractions should be appropriate for the scale of your column.
-
Monitor the elution process by collecting small spots from each fraction onto a TLC plate.
-
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Silica to Compound Ratio | 30:1 to 100:1 (w/w) | Ensures sufficient stationary phase for effective separation.[11][12] |
| Initial Mobile Phase | 100% Pentane or Hexane | Matches the non-polar nature of the target compound.[9] |
| Target Rf on TLC | 0.2 - 0.3 | Provides the optimal balance between retention and elution for good separation.[10] |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler if separation is easy. Gradient is better for complex mixtures. |
| Visualization | UV (254 nm), KMnO₄ stain | Aromatic ring is UV active; vinyl group reacts with KMnO₄. |
IV. Visualized Workflows
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting workflow for low yield in this compound purification.
General Workflow for Column Chromatography
Caption: Step-by-step workflow for the purification of this compound.
V. References
-
Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from
-
Various Authors. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and.... ResearchGate. Retrieved from
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column chromatography. Retrieved from
-
Unknown Author. (n.d.). How to run column chromatography. Retrieved from
-
BenchChem. (2025). Technical Support Center: Troubleshooting Tenellin Purification by Column Chromatography. Retrieved from
-
Brinker, C. J. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.
-
Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from
-
Chemistry Stack Exchange. (2016, February 6). Hydrolysis of vinyl silanes. Retrieved from
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from
-
Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column.... Retrieved from
-
Unknown Author. (1998). Synthesis of poly(vinyl alcohol) / silica gel polymer hybrids by in-situ hydrolysis method. John Wiley & Sons, Ltd.
-
VWR. (2024). Method Tips and Tricks HPTLC Sample Preparation Column Choice Mobile Phase Equipment.
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from
-
ChemicalBook. (n.d.). (4 - vinyl phenyl) dimethyl silane synthesis. Retrieved from
-
Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved from
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from
-
Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide. Retrieved from
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from
-
Święs, M. (2015, June 9). Influence of sol–gel conditions on the final structure of silica-based precursors. ResearchGate. Retrieved from
-
Various Authors. (2025, August 6). Graft polymerization of vinyl acetate onto silica. ResearchGate. Retrieved from
-
Various Authors. (2025, August 6). A polyvinyl alcohol-coated silica gel stationary phase for hydrophilic interaction chromatography. ResearchGate. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. benchchem.com [benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]
- 10. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Purification [chem.rochester.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
Technical Support Center: Living Anionic Polymerization of (4-vinylphenyl)dimethylsilane (VPDMS)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the living anionic polymerization of (4-vinylphenyl)dimethylsilane (VPDMS). This guide, designed by our team of Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. We aim to equip you with the knowledge to overcome common challenges and achieve successful, well-controlled polymerizations.
Living anionic polymerization is a powerful technique for synthesizing polymers with precisely controlled molecular weights and narrow molecular weight distributions.[1][2][3] However, the polymerization of functionalized monomers like VPDMS introduces specific challenges that require careful attention to experimental detail.
Frequently Asked Questions (FAQs)
Q1: Why is my polymerization of VPDMS not initiating, or proceeding very slowly?
A1: Several factors can hinder the initiation of VPDMS polymerization. The most common culprits are impurities in the monomer, solvent, or initiator. Living anionic polymerizations are extremely sensitive to protic impurities like water, which can terminate the active anionic species.[4][5] Additionally, the choice of initiator and solvent system plays a crucial role. For instance, using a less reactive initiator in a nonpolar solvent can lead to slow or incomplete initiation.[6]
Q2: I'm observing a broad molecular weight distribution (PDI > 1.2) in my resulting poly(VPDMS). What could be the cause?
A2: A broad polydispersity index (PDI) suggests a loss of "living" character in your polymerization.[1] This can be due to several factors:
-
Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, polymer chains will start growing at different times, leading to a broader distribution of chain lengths.[1]
-
Chain Termination: Impurities, as mentioned above, can cause premature termination of growing polymer chains.
-
Side Reactions: The dimethylsilyl group in VPDMS can be susceptible to side reactions, especially at elevated temperatures. These reactions can lead to chain coupling or termination, broadening the PDI.
-
Poor Temperature Control: Fluctuations in temperature can affect the rates of initiation and propagation, contributing to a broader PDI.[1][7]
Q3: Can the dimethylsilyl group on the VPDMS monomer participate in side reactions?
A3: Yes, while the dimethylsilyl group is generally less reactive than, for example, an alkoxysilyl group, it can still undergo side reactions under certain conditions.[8][9] The living anionic chain end is a strong nucleophile and can potentially attack the silicon atom, especially at higher temperatures. This can lead to chain transfer or termination events, affecting the living nature of the polymerization.
Q4: What is the optimal temperature range for the living anionic polymerization of VPDMS?
A4: The optimal temperature for the living anionic polymerization of VPDMS is typically low, often in the range of -78°C to 0°C, especially when using polar solvents like tetrahydrofuran (THF).[10] Lower temperatures help to suppress side reactions involving the silyl group and minimize spontaneous termination.[11] In nonpolar solvents, the polymerization can sometimes be conducted at slightly higher temperatures, but careful control is still necessary.[10]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the living anionic polymerization of VPDMS.
Issue 1: Failed or Incomplete Polymerization
| Potential Cause | Recommended Action | Scientific Rationale |
| Impurities in Monomer/Solvent | Rigorously purify the VPDMS monomer and the polymerization solvent. Common purification techniques include distillation from drying agents like calcium hydride.[12] Solvents should be freshly distilled before use. | Protic impurities (e.g., water, alcohols) will react with and terminate the anionic initiator and propagating chain ends, preventing polymerization.[4][5] |
| Inactive Initiator | Use a freshly prepared or properly stored initiator. The concentration of alkyllithium initiators should be determined by titration before use. | Alkyllithium initiators are highly reactive and can degrade upon exposure to air or moisture. Accurate concentration is crucial for achieving the target molecular weight.[1] |
| Inappropriate Initiator | For styrenic monomers like VPDMS, strong nucleophilic initiators such as sec-butyllithium or n-butyllithium are typically effective.[13][14] | The initiator must be sufficiently reactive to rapidly and quantitatively add to the vinyl group of the monomer.[11] |
| Poor Temperature Control | Ensure the reaction temperature is maintained at the desired setpoint. For low-temperature polymerizations, use a cryostat or a well-insulated cooling bath. | Temperature affects the rates of both initiation and propagation. Inconsistent temperatures can lead to incomplete reactions.[1][7] |
Issue 2: Broad Molecular Weight Distribution (High PDI)
| Potential Cause | Recommended Action | Scientific Rationale |
| Slow Initiation | Choose an initiator that provides a rapid initiation rate. In some cases, adding a small amount of a polar solvent like THF to a nonpolar polymerization can accelerate initiation. | For a narrow PDI, all polymer chains should start growing at approximately the same time. A fast initiation rate ensures this condition is met.[1] |
| Side Reactions | Conduct the polymerization at a low temperature (e.g., -78°C) to minimize side reactions involving the silyl group. | Lowering the temperature reduces the kinetic energy of the system, disfavoring higher activation energy side reactions relative to the desired propagation reaction.[15] |
| Monomer Impurities | Ensure the VPDMS monomer is of high purity. Impurities with reactive functional groups can act as chain transfer or terminating agents. | Even small amounts of certain impurities can lead to a continuous termination of growing chains, resulting in a broad PDI.[1] |
| Inefficient Mixing | Ensure efficient stirring throughout the polymerization to maintain a homogeneous reaction mixture. | Poor mixing can lead to localized high concentrations of monomer or initiator, resulting in non-uniform chain growth. |
Experimental Protocols
Protocol 1: Purification of (4-vinylphenyl)dimethylsilane (VPDMS)
-
Initial Drying: Stir the as-received VPDMS over calcium hydride (CaH₂) overnight under an inert atmosphere (e.g., argon or nitrogen).
-
Vacuum Distillation: Assemble a distillation apparatus that has been flame-dried under vacuum.
-
Transfer: Transfer the dried VPDMS to the distillation flask via a cannula under a positive pressure of inert gas.
-
Distillation: Distill the VPDMS under reduced pressure. Collect the fraction that boils at the expected temperature.
-
Storage: Store the purified monomer in a sealed ampoule under an inert atmosphere, preferably in a freezer.
Protocol 2: Living Anionic Polymerization of VPDMS
This protocol is a general guideline and may require optimization for specific target molecular weights and polymer architectures.
-
Apparatus Setup: Assemble a flame-dried glass reactor equipped with a magnetic stir bar and sealed with rubber septa under a high-purity inert atmosphere.
-
Solvent Addition: Transfer the freshly distilled anhydrous solvent (e.g., THF) to the reactor via a cannula.
-
Cooling: Cool the reactor to the desired polymerization temperature (e.g., -78°C) using a suitable cooling bath.
-
Initiator Addition: Add the calculated amount of initiator (e.g., sec-butyllithium in cyclohexane) to the stirred solvent. A color change is often observed.
-
Monomer Addition: Slowly add the purified VPDMS monomer to the initiator solution via a gas-tight syringe. A characteristic color change of the living styryl anion should be observed.
-
Polymerization: Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.
-
Termination: Terminate the polymerization by adding a degassed proton source, such as methanol. The color of the living anions will disappear.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
Visualizations
Troubleshooting Workflow for Poor Molecular Weight Control
Caption: Troubleshooting workflow for poor molecular weight control.
Schematic of Living Anionic Polymerization of VPDMS
Caption: Key steps in the living anionic polymerization of VPDMS.
References
-
Hirao, A., Nagawa, T., Hatayama, T., Yamaguchi, K., & Nakahama, S. (1985). Polymerization of monomers containing functional silyl groups. 1. Anionic living polymerization of (4-vinylphenyl)dimethyl-2-propoxysilane. Macromolecules, 18(10), 2101–2105. [Link]
- Pearce, E. M., Wright, C. E., & Bordoloi, B. K. (1982). Laboratory Experiments in Polymer Synthesis and Characterization. Educational Modules for Materials Science and Engineering Project.
-
Living Anionic Polymerization. (2021, September 12). Chemistry LibreTexts. [Link]
-
Anionic addition polymerization. (2023, October 28). In Wikipedia. [Link]
-
Choosing Initiators (for anionic polymerization). (n.d.). MIT OpenCourseWare. [Link]
-
Ma, H., Han, L., Li, Y., & Zhu, X. (2017). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). Polymers, 9(5), 171. [Link]
-
Quirk, R. P., & Yoo, T. (2009). Controlled Synthesis of Poly(dimethylsiloxane) Homopolymers Using High-Vacuum Anionic Polymerization Techniques. Journal of Polymer Science Part A: Polymer Chemistry, 47(18), 4774-4783. [Link]
-
Zapsas, G., & Hadjichristidis, N. (1997). Controlled Anionic Polymerization of Hexamethylcyclotrisiloxane. Model Linear and Miktoarm Star Co- and Terpolymers of Dimethylsiloxane with Styrene and Isoprene. Macromolecules, 30(2), 227-231. [Link]
- Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
-
Hong, K., Uhrig, D., & Mays, J. W. (1999). Living anionic polymerization. Current Opinion in Solid State and Materials Science, 4(6), 531-538. [Link]
-
Polymerization. (2023, December 19). In Wikipedia. [Link]
-
What Is The Mechanism Of Anionic Addition Polymerization? (2023, September 3). Chemistry For Everyone. [Link]
-
Living Anionic Polymerization. (2022, October 31). Encyclopedia MDPI. [Link]
- Müller, A. H. E., & Litvinenko, G. I. (2011). Anionic Vinyl Polymerization. In Polymer Science: A Comprehensive Reference (pp. 225-276). Elsevier.
- Hirao, A., & Ishizone, T. (Eds.). (2015).
- Hsieh, H. L., & Quirk, R. P. (1996).
-
Anionic Polymerization Guide. (2017, April 21). Scribd. [Link]
- Chemical Engineering 160/260 Polymer Science and Engineering Lecture 19 - Cationic/Anionic/Living Polymerizations. (n.d.). University of California, Berkeley.
-
What is Anionic Polymerization and How Does It Work? (2023, July 3). Patsnap. [Link]
-
Notes on All about anionic polymerization. (n.d.). Unacademy. [Link]
-
Hirao, A., Takenaka, K., Packirisamy, S., Yamaguchi, K., & Nakahama, S. (1987). Polymerization of monomers containing functional silyl groups. 3. Anionic living polymerization of (4-vinylphenyl)dimethylsilane. Macromolecules, 20(7), 1505–1509. [Link]
-
Mori, H., & Hirao, A. (2002). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Macromolecules, 35(19), 7171–7180. [Link]
-
Uhrig, D., & Mays, J. (2005). Experimental techniques in high-vacuum anionic polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 43(24), 6179-6222. [Link]
- Morton, M., & Fetters, L. J. (1968). Procedures for homogeneous anionic polymerization. Journal of Polymer Science Part C: Polymer Symposia, 26(1), 99-113.
-
Yoshida, J.-i., Nagaki, A., & Yamada, T. (2015). Anionic Polymerization Using Flow Microreactors. Polymers, 7(6), 1137-1156. [Link]
-
Kitayama, T., & Hirano, T. (2017). Living Anionic Polymerization of 2-Isopropenylthiophene Derivatives. Macromolecules, 50(10), 3949–3958. [Link]
-
Frey, H., & Ishizone, T. (2018). Living Anionic Polymerization – A Powerful Method. Advanced Science News. [Link]
-
Heflin, N. D., & Long, T. E. (2014). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Polymer Chemistry, 5(13), 4049-4056. [Link]
-
Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2023, December 29). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Mori, H., & Hirao, A. (2004). Living Anionic Polymerization of 1-Adamantyl 4-vinylphenyl ketone. Macromolecular Chemistry and Physics, 205(10), 1339-1348. [Link]
- Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2001). Living anionic polymerizations of 4-(1-adamantyl)styrene and 3-(4-vinylphenyl)-1,1′-biadamantane. Macromolecular Chemistry and Physics, 202(14), 2969-2974.
-
Dutkiewicz, M., & Maciejewski, H. (2018). Synthesis, Characterization and Microstructure of New Liquid Poly(methylhydrosiloxanes) Containing Branching Units SiO 4/2. Materials, 11(5), 720. [Link]
-
Dimethylphenylvinylsilane. (n.d.). Hubei Co-Formula Material Tech Co.,Ltd.[Link]
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Technical Support Center: Scaling Up the Synthesis of (4-vinylphenyl)dimethylsilane
Welcome to the Technical Support Center for the synthesis and scale-up of (4-vinylphenyl)dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights to navigate the complexities of this valuable chemical intermediate. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your synthesis is efficient, safe, and scalable.
Introduction
(4-vinylphenyl)dimethylsilane is a key building block in organic synthesis, particularly in the production of polymers and advanced materials due to its unique combination of a vinyl group for polymerization and a dimethylsilyl group for further functionalization.[1][2][3] The most common synthetic route involves a Grignard reaction between a 4-vinylphenyl Grignard reagent and a suitable chlorodimethylsilane.[4][5] While straightforward on a lab scale, scaling up this synthesis presents several challenges that require careful consideration of reaction parameters, safety protocols, and purification strategies. This guide will address these critical aspects to facilitate a smooth transition from benchtop to pilot or production scale.
Process Workflow for Scale-Up Synthesis
The following diagram outlines the key stages in the scaled-up synthesis of (4-vinylphenyl)dimethylsilane via the Grignard route.
Caption: Workflow for the scaled-up synthesis of (4-vinylphenyl)dimethylsilane.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of (4-vinylphenyl)dimethylsilane synthesis.
Question 1: My Grignard reaction fails to initiate, or the initiation is significantly delayed. What are the potential causes and solutions?
Answer: Failure to initiate is a common and critical issue in large-scale Grignard reactions, as the buildup of unreacted alkyl halide can lead to a dangerous runaway reaction once initiation occurs.[6][7]
-
Causality: Grignard reagent formation is a surface reaction on the magnesium metal, which is often coated with a passivating layer of magnesium oxide. Moisture in the glassware or solvent will also quench the Grignard reagent as it forms, preventing a sustained reaction.[8]
-
Troubleshooting Steps:
-
Ensure Rigorous Anhydrous Conditions: All glassware must be meticulously dried, either in an oven overnight at >120 °C or by flame-drying under vacuum just before use.[8][9] Solvents like tetrahydrofuran (THF) or diethyl ether must be anhydrous. Using freshly distilled solvent over a drying agent (e.g., sodium/benzophenone) is recommended. The presence of water in THF can be quantified using in-situ IR spectroscopy.[6]
-
Magnesium Activation: The magnesium turnings should be activated to remove the oxide layer. Common methods include:
-
Mechanical Activation: Gently crushing the magnesium turnings in a mortar and pestle before adding them to the reaction flask can expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or pre-formed Grignard reagent can effectively initiate the reaction.[8][10]
-
-
Localized Heating: Gently warming a small spot of the flask with a heat gun can often initiate the reaction. Be prepared to cool the flask immediately once the reaction starts, as it is highly exothermic.[8]
-
Initiator Addition: Add a small portion of the 4-vinylbromobenzene to the activated magnesium in concentrated solvent. Once the reaction initiates (indicated by gentle refluxing and disappearance of the iodine color if used), the remaining halide, diluted with more anhydrous solvent, can be added slowly.
-
Question 2: I am observing a significant amount of a nonpolar impurity that is difficult to separate from my product. What is it and how can I minimize its formation?
Answer: This impurity is likely 4,4'-divinylbiphenyl, the product of Wurtz coupling.[11][12]
-
Causality: The Wurtz side reaction occurs when the Grignard reagent formed (4-vinylphenylmagnesium bromide) reacts with the starting material (4-vinylbromobenzene). This is more prevalent at higher concentrations and temperatures.
-
Minimization Strategies:
-
Slow Addition: Add the 4-vinylbromobenzene solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side reaction.[9]
-
Temperature Control: Maintain a gentle reflux during the addition. Overheating can increase the rate of the Wurtz coupling.
-
Efficient Stirring: Ensure the reaction mixture is well-agitated to promote rapid reaction with the magnesium surface and dissipate localized heat.
-
Question 3: During the aqueous workup, I am struggling with a persistent emulsion. How can I break it?
Answer: Emulsions are a frequent problem when scaling up Grignard workups, primarily due to the formation of fine precipitates of magnesium salts.[11]
-
Causality: The magnesium salts generated during the reaction and quenching steps can stabilize the interface between the aqueous and organic layers.
-
Solutions:
-
Saturated Brine Wash: After the initial quench with a saturated aqueous solution of ammonium chloride, washing the organic layer with saturated brine (NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous phase.[11]
-
Filtration: Filtering the entire mixture through a pad of Celite® or diatomaceous earth can remove the fine magnesium salt precipitates that are causing the emulsion.
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes help to break the emulsion.
-
Patience: Allowing the mixture to stand for an extended period can sometimes lead to phase separation.
-
Question 4: My final product yield is low after purification. Where could I be losing my product?
Answer: Product loss can occur at several stages of the workup and purification process.
-
Potential Causes and Solutions:
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or GC to ensure all the starting material has been consumed before quenching.
-
Hydrolysis of Grignard Reagent: Ensure all reagents and solvents are scrupulously dry to prevent the Grignard reagent from being quenched by water, which would lead to the formation of styrene.[11]
-
Loss During Workup:
-
Aqueous Layer: The product may have some solubility in the aqueous layer. Perform multiple extractions with an appropriate organic solvent to maximize recovery.[11]
-
Filtration: If you filter to remove magnesium salts, wash the filter cake thoroughly with the organic solvent to recover any adsorbed product.[11]
-
-
Purification Issues:
-
Distillation: (4-vinylphenyl)dimethylsilane is susceptible to polymerization at high temperatures. Purify via vacuum distillation and consider adding a radical inhibitor like BHT (butylated hydroxytoluene) to the distillation flask.
-
Chromatography: If using column chromatography, ensure the chosen solvent system provides good separation from any byproducts. The product is nonpolar, so a nonpolar eluent like hexanes or pentane is typically used.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for scaling up this Grignard reaction?
A1: The primary hazards of a large-scale Grignard reaction are fire due to the use of flammable solvents (like THF and diethyl ether) and the potential for a runaway reaction due to its high exothermicity.[7][9][13]
-
Engineering Controls: The reaction must be conducted in a chemical fume hood with appropriate ventilation. For larger scales, a blast shield is recommended.[9] The reactor should be equipped with an efficient reflux condenser and a means for rapid cooling (e.g., an ice bath).[7]
-
Administrative Controls: Never work alone when performing a large-scale Grignard reaction.[9][14] Develop a detailed Standard Operating Procedure (SOP) before starting.[9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex over nitrile).[7][9]
-
Reaction Control: The addition of the alkyl halide must be slow and controlled to manage the exotherm.[9] In-situ monitoring with technologies like FTIR can help confirm reaction initiation and monitor the concentration of the halide, preventing its accumulation.[6]
Q2: Which solvent is better for this scale-up: diethyl ether or THF?
A2: Tetrahydrofuran (THF) is generally preferred for scale-up.[9] Diethyl ether has a very low boiling point (34.6 °C) and a high vapor pressure, making it a significant fire hazard on a large scale. THF has a higher boiling point (66 °C), which allows for a wider and safer operating temperature range and more effective use of a reflux condenser to prevent solvent loss.[9]
Q3: Are there alternative synthetic routes to (4-vinylphenyl)dimethylsilane that might be more amenable to scale-up?
A3: Yes, transition metal-catalyzed cross-coupling reactions are viable alternatives, although they may have different cost and purification considerations.
-
Kumada Coupling: This reaction couples the Grignard reagent of 4-vinylbromobenzene with chlorodimethylsilane using a nickel or palladium catalyst.[15][16][17] It can be very efficient but requires the handling of Grignard reagents and a transition metal catalyst.
-
Silyl-Heck Reaction: This method involves the palladium-catalyzed reaction of an alkene (like 4-bromostyrene) with a silylating agent.[18][19][20] This can offer good functional group tolerance and avoid the preparation of a Grignard reagent.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic and chromatographic techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure. Key signals to look for are the vinyl protons (typically between 5 and 7 ppm) and the dimethylsilyl protons (a singlet around 0.3 ppm).[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and identifying any volatile impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for characteristic peaks for the vinyl C=C stretch and the Si-CH₃ bonds.
Quantitative Data Summary
| Parameter | Recommendation for Scale-Up | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Higher boiling point than diethyl ether, providing a safer operating window.[9] |
| Grignard Initiation | Iodine crystal or 1,2-dibromoethane | Effective activation of magnesium surface.[8][10] |
| Halide Addition Rate | Slow, dropwise addition | Minimizes Wurtz coupling and allows for effective heat management.[9] |
| Reaction Monitoring | In-situ FTIR / TLC / GC | Confirms initiation, tracks consumption of starting materials, and prevents runaway conditions.[6] |
| Workup Quenching | Saturated aqueous NH₄Cl | Mildly acidic quench that effectively destroys excess Grignard reagent.[4] |
| Purification | Vacuum Distillation with inhibitor | Prevents temperature-induced polymerization of the vinyl group. |
References
-
Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. Available from: [Link]
-
Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling. National Institutes of Health. Available from: [Link]
-
Developing SOPs for Hazardous Chemical Manipulations. DCHAS.org. Available from: [Link]
-
Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. ACS Publications. Available from: [Link]
-
Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. Wiley Online Library. Available from: [Link]
-
Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. Organic Chemistry Portal. Available from: [Link]
-
Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. ACS Publications. Available from: [Link]
-
Silyl-Heck Reactions for the Preparation of Unsaturated Organosilanes. National Institutes of Health. Available from: [Link]
-
Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. Available from: [Link]
-
Grignard Reaction. American Chemical Society. Available from: [Link]
-
What are Grignard reagent preparation precautions during preparation?. Quora. Available from: [Link]
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Kumada coupling. Wikipedia. Available from: [Link]
-
for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University. Available from: [Link]
-
Grignard reaction safety. YouTube. Available from: [Link]
-
Development of the silyl-heck reaction: preparation of organosilanes via the transition metal-catalyzed silylation of alkenes. University of Delaware. Available from: [Link]
-
Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. ResearchGate. Available from: [Link]
-
Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. Available from: [Link]
-
Kumada Coupling. Organic Chemistry Portal. Available from: [Link]
-
Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. National Institutes of Health. Available from: [Link]
-
Synthesis of the Grignard reagent of (4-vinylphenyl) magnesium bromide. ResearchGate. Available from: [Link]
- CN109305985B - Synthesis method of dimethylvinylchlorosilane. Google Patents.
-
GRIGNARD REAGENTS AND SILANES. Gelest, Inc. Available from: [Link]
-
Synthesis of High Molecular Weight Vinylphenyl-Con Taining MQ Silicone Resin via Hydrosilylation Reaction. MDPI. Available from: [Link]
-
Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. MDPI. Available from: [Link]
-
Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization. RSC Publishing. Available from: [Link]
-
Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization. Polymer Chemistry (RSC Publishing). Available from: [Link]
-
4 Vinylphenyl Trimethoxysilane CAS: 18001-13-3. Changfu Chemical. Available from: [Link]
- CN104231276A - Preparation method of vinyl-terminated silicon oil. Google Patents.
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Technical Support Center: Minimizing Byproduct Formation in the Alkylation of m-Cresol for Dimethylphenol Synthesis
Welcome to the technical support center for the synthesis of dimethylphenols via m-cresol alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired dimethylphenol isomers. Here, we address specific challenges in a practical question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect during the alkylation of m-cresol, and why do they form?
A1: The alkylation of m-cresol is a classic electrophilic aromatic substitution reaction. However, several side reactions can lead to a mixture of undesired products. The primary byproducts include:
-
Other Dimethylphenol Isomers: Besides the desired dimethylphenol (e.g., 2,5-dimethylphenol or 2,6-dimethylphenol), other positional isomers are common. The hydroxyl (-OH) and methyl (-CH₃) groups on the m-cresol ring direct the incoming alkyl group to the ortho and para positions relative to the hydroxyl group. This inherent directing effect leads to a mixture of isomers.[1][2]
-
Polyalkylated Products: The initial dimethylphenol product is often more reactive than the starting m-cresol. This increased nucleophilicity makes it susceptible to further alkylation, resulting in the formation of trimethylphenols and other polyalkylated species.[1][3][4][5]
-
O-Alkylated Products (Ethers): The phenolic hydroxyl group is also nucleophilic and can compete with the aromatic ring for the alkylating agent. This results in the formation of a methyl phenyl ether, an undesired O-alkylation product.[1][3][4][5] Lower reaction temperatures tend to favor O-alkylation, while higher temperatures promote the desired C-alkylation.[1][6]
-
Rearranged Products: If the alkylating agent can form a less stable carbocation, it may rearrange to a more stable one before attacking the aromatic ring, leading to isomeric alkylated products.[4]
Troubleshooting Guide
Problem 1: Low yield of the desired dimethylphenol isomer and a complex mixture of other isomers.
Possible Cause: Poor regioselectivity is a common challenge in Friedel-Crafts alkylation of phenols.[4] The electronic and steric effects of the substituents on the m-cresol ring, along with the reaction conditions, dictate the position of alkylation.
Solutions:
-
Catalyst Selection: The choice of catalyst is critical for controlling regioselectivity.
-
Shape-Selective Catalysts: Zeolites, such as H-ZSM-5, can provide high selectivity for a specific isomer due to their defined pore structures.[7] For instance, H-ZSM-5 has shown high selectivity towards thymol (isopropyl m-cresol).[7]
-
Lewis vs. Brønsted Acids: The nature of the acid catalyst influences the product distribution. Strong Lewis acids like AlCl₃ can be very active but may lead to a mixture of products.[5] Milder catalysts or solid acid catalysts can offer better control.[5] The presence of both strong Lewis and Brønsted acid sites can promote C-alkylation.[8]
-
-
Temperature Control: The ratio of ortho to para products can be influenced by temperature.[4] Lower temperatures may favor the thermodynamically more stable para-isomer, while higher temperatures can favor the kinetically controlled ortho-isomer.[4]
-
Solvent Effects: The polarity of the solvent can influence the C-alkylation to O-alkylation ratio. Less polar solvents generally favor C-alkylation.[4]
Problem 2: Significant formation of polyalkylated byproducts.
Possible Cause: As mentioned, the dimethylphenol product is often more activated towards electrophilic attack than m-cresol itself.
Solutions:
-
Molar Ratio of Reactants: Using a significant excess of m-cresol relative to the alkylating agent is a key strategy to favor mono-alkylation.[1][3][4] A molar ratio of 5:1 (m-cresol to alkylating agent) has been shown to be effective in minimizing di-alkylation.[1][3]
-
Reaction Time and Temperature: Carefully monitor the reaction progress and stop it when the concentration of the desired mono-alkylated product is at its maximum. Lowering the reaction temperature can also help slow down the rate of subsequent alkylations.[5]
-
Catalyst Loading: Increasing the catalyst amount can sometimes lead to a decrease in di-alkylated products, as observed in some studies.[1] However, an excessive amount of a highly active catalyst might also promote polysubstitution.
Problem 3: Presence of O-alkylated ether byproducts.
Possible Cause: The phenoxide ion, formed under certain conditions, or the neutral phenol itself can undergo alkylation on the oxygen atom.
Solutions:
-
Reaction Temperature: Higher reaction temperatures generally favor C-alkylation over O-alkylation.[1][6] The O-alkylated product can sometimes be converted to the C-alkylated product at elevated temperatures.[1][3]
-
Catalyst Choice: Certain catalysts are more selective for C-alkylation. For instance, some iron-chromium mixed oxide catalysts have shown no O-alkylation during phenol methylation.[9][10]
-
Solvent: As noted, less polar solvents can help minimize O-alkylation.[4]
Experimental Protocol: Selective Synthesis of 2,6-Dimethylphenol
This protocol is adapted from methodologies that have demonstrated high selectivity for ortho-alkylation.[9][10][11]
Materials:
-
m-Cresol
-
Methanol
-
Iron-chromium mixed oxide catalyst (e.g., TZC-3/1)[12]
-
Nitrogen gas (for inert atmosphere)
-
Suitable solvent for extraction (e.g., diethyl ether)
-
Aqueous sodium hydroxide solution
-
Aqueous hydrochloric acid solution
-
Anhydrous magnesium sulfate
Equipment:
-
Fixed-bed or fluidized-bed reactor
-
Temperature controller
-
Vaporizer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Catalyst Preparation: If using a commercial catalyst, it may need to be crushed and sieved to the appropriate particle size for your reactor.[12]
-
Reaction Setup: Pack the reactor with the iron-chromium catalyst. Heat the reactor to the desired reaction temperature (e.g., 350-380°C) under a flow of nitrogen.[9][10]
-
Reactant Feed: Prepare a feed mixture of m-cresol, methanol, and water. A typical molar ratio could be 1:8:1 (phenol:methanol:water).[9] The presence of water can be beneficial for maintaining catalyst activity.[9]
-
Reaction: Vaporize the feed mixture and introduce it into the reactor at a controlled flow rate. The reaction is typically carried out in the gas phase.
-
Product Collection: The reaction products are passed through a condenser to be collected as a liquid mixture.
-
Workup and Purification:
-
The collected liquid is transferred to a separatory funnel.
-
Wash with an aqueous sodium hydroxide solution to separate the phenolic compounds from non-acidic byproducts.
-
Acidify the aqueous layer with hydrochloric acid to regenerate the phenolic products.
-
Extract the phenolic products with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Analysis: Analyze the product mixture using GC-MS to determine the conversion of m-cresol and the selectivity for 2,6-dimethylphenol and other isomers.[9]
Table 1: Typical Reaction Parameters for Selective 2,6-Dimethylphenol Synthesis
| Parameter | Value | Reference |
| Catalyst | Iron-chromium mixed oxide | [9][10] |
| Temperature | 350-380°C | [9][10] |
| Reactant Ratio (Phenol:Methanol:Water) | 1:8:1 (molar) | [9] |
| Phase | Gas Phase | [9][10] |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Alkylation Pathways of m-Cresol
Caption: Possible product pathways in m-cresol alkylation.
Diagram 2: Troubleshooting Workflow for Byproduct Minimization
Caption: Decision tree for troubleshooting byproduct formation.
References
-
Teodorescu, F., Enache, A., & Sandulescu, M. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66. [Link]
-
Teodorescu, F., Enache, A., & Sandulescu, M. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. ResearchGate. [Link]
-
O'Connor, C. T., van der Riet, M., & Fletcher, J. C. Q. (1998). Alkylation of Phenol and m-Cresol Over Zeolites. ResearchGate. [Link]
-
Ledzińska, M., Wróblewska, A., Tołpa, A., & Michalska, M. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Chemistry Central Journal, 8(1), 51. [Link]
-
Ledzińska, M., Wróblewska, A., Tołpa, A., & Michalska, M. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. ResearchGate. [Link]
-
Sridevi, D., Satyanarayana, C. V. V., & Viswanadham, B. (2015). Study of Gas Phase m-Cresol Alkylation with Methanol on Solid Acid Catalysts. ResearchGate. [Link]
-
Rao, M. S., & Reddy, K. S. N. (2004). Clay-Based Solid Acid Catalyst for the Alkylation of p-Cresol with tert-Butyl Alcohol. Taylor & Francis Online. [Link]
-
Ledzińska, M., Wróblewska, A., Tołpa, A., & Michalska, M. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with. SciSpace. [Link]
- Chen, B., Zhang, G., & Liu, Z. (2005). Method for preparing 2,6-dimethylphenol.
-
Apicella, M., de la Cruz, C., & Primo, A. (2014). Phenol methylation on acid catalysts. CONICET. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN1240654C - Method for preparing 2,6-dimethylphenol - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Stabilizing Dimethyl(4-vinylphenyl)silane
Welcome to the technical support center for Dimethyl(4-vinylphenyl)silane (DMVPS). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and purity of your monomer during storage, thereby safeguarding the integrity of your experimental outcomes. Here, we address common challenges and provide actionable solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its storage so critical?
This compound is an organosilane monomer featuring both a reactive vinyl group and a dimethylsilyl group.[1] This bifunctional nature makes it a valuable building block in the synthesis of advanced polymers and materials. However, the vinyl group is highly susceptible to spontaneous free-radical polymerization. This process can be initiated by exposure to heat, light, or atmospheric oxygen, leading to increased viscosity, the formation of solid polymer, and a complete loss of monomer reactivity.[2][3] Proper storage is therefore not just a recommendation but a critical requirement to maintain its chemical integrity for use in sensitive applications.
Q2: What is the function of the inhibitor included in the monomer, and is it always necessary?
To counteract spontaneous polymerization during transport and storage, DMVPS is typically supplied with a small amount of an inhibitor.[2][4] The most common inhibitor is 4-tert-butylcatechol (TBC).[4][5] TBC works by scavenging free radicals, which are the initiators of the polymerization chain reaction.[2] It effectively intercepts these radicals, preventing them from reacting with the vinyl groups of the monomer.[2] Interestingly, TBC requires a small amount of dissolved oxygen (10-15 mg/L) to form the peroxide radicals that it then scavenges, making a completely anaerobic environment less ideal for its function during storage.[2]
Q3: What are the optimal storage conditions for this compound?
To maximize the shelf-life and maintain the purity of DMVPS, adhering to strict storage protocols is essential. Silane monomers are known to be reactive and require careful handling to ensure safety and stability.[6][7]
| Parameter | Recommendation | Rationale |
| Temperature | 0 to 5°C[8] | Reduces the rate of potential polymerization. Some suppliers may recommend storage at 4°C[9]. |
| Atmosphere | Tightly sealed container[1][8] | Prevents moisture ingress, which can lead to hydrolysis, and minimizes exposure to atmospheric oxygen which can initiate polymerization.[8] After opening, flushing the headspace with a dry, inert gas like nitrogen or argon is ideal.[8] |
| Light | Amber or opaque container, stored in the dark[8] | UV light can provide the energy to initiate free-radical formation. |
| Container | Original supplied container | Containers are selected for compatibility. If transferring, use fluorinated HDPE or glass; avoid prolonged storage in standard glass due to potential reactions with alkali content.[1][8] |
Q4: How can I visually inspect my monomer for signs of degradation?
Regular visual inspection before use is a crucial first step in quality control. Look for the following indicators of polymerization:
-
Increased Viscosity: The monomer should be a freely flowing liquid. A noticeable thickening or syrupy consistency is a clear sign of oligomer or polymer formation.[5]
-
Presence of Solids: Check for any solid precipitates, flakes, or a gelatinous mass. This indicates that polymerization has occurred.
-
Cloudiness or Haze: The pure monomer should be clear. Any turbidity can suggest the formation of insoluble polymer chains or contamination.
If any of these signs are present, the monomer's purity is compromised, and it may not be suitable for your experiment.
Q5: Is it necessary to remove the inhibitor before my experiment?
Yes, in most polymerization applications, the inhibitor must be removed immediately before use. The presence of TBC will interfere with your intended reaction by quenching the radicals generated by your initiator, thus preventing or significantly retarding the polymerization process.[10]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the storage and handling of this compound.
Problem: My monomer appears viscous and contains solid particles.
-
Probable Cause: This is a definitive sign of advanced polymerization. The monomer has been exposed to conditions that initiated a chain reaction, such as elevated temperatures, prolonged exposure to air (oxygen), or light. Once started, this polymerization is exothermic and can accelerate, leading to a runaway reaction if not controlled.[2][3]
-
Solution: Unfortunately, once significant polymerization has occurred, the monomer is generally not salvageable for high-purity applications. The polymeric contaminants are difficult to remove completely and will affect the stoichiometry and kinetics of your reactions. It is safest to dispose of the material according to your institution's hazardous waste guidelines.[7] To prevent recurrence, review and strictly adhere to the recommended storage conditions outlined in the FAQ.
Problem: My polymerization reactions are inconsistent or fail to initiate.
-
Probable Cause 1: Incomplete Inhibitor Removal. Residual TBC is a highly effective inhibitor and even trace amounts can terminate your polymerization reaction.[10]
-
Solution 1: Ensure your inhibitor removal protocol is robust. If using an inhibitor removal column, do not exceed its capacity and consider a second pass if you suspect residual inhibitor. If using an alkaline wash, ensure thorough separation and drying.[10]
-
Probable Cause 2: Monomer Contamination. The monomer may have been contaminated with water (leading to hydrolysis) or other reactive species.
-
Solution 2: Always use clean, dry glassware and syringes for handling. Store the monomer under an inert atmosphere to prevent moisture ingress.[8] Consider purifying the monomer via vacuum distillation if you suspect volatile impurities, though this must be done with extreme care to prevent polymerization in the distillation pot.[10][11]
Problem: I see crystalline material at the bottom of the container.
-
Probable Cause: If the monomer has been stored at very low temperatures, the TBC inhibitor itself might precipitate, as it is a solid at room temperature.[4] This is different from polymer formation.
-
Solution: Gently warm the container to room temperature and swirl to redissolve the inhibitor. Do not apply excessive heat. Once the solution is clear, you can proceed with your inhibitor removal protocol.
Key Experimental Protocols
Protocol 1: Inhibitor Removal Using an Alumina Column
This is a common and effective method for removing phenolic inhibitors like TBC.[3][12]
Materials:
-
Glass chromatography column
-
Basic alumina (activated)
-
This compound (inhibited)
-
Clean, dry collection flask
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Column Packing: Securely clamp the chromatography column in a vertical position inside a fume hood. Place a small plug of glass wool at the bottom. Fill the column with basic alumina. The amount will depend on the volume of monomer to be purified; a common rule of thumb is a 10:1 ratio of alumina to monomer by weight.
-
Equilibration: Gently tap the column to ensure even packing.
-
Loading: Carefully pour the inhibited monomer onto the top of the alumina bed.
-
Elution: Allow the monomer to percolate through the column under gravity or with gentle positive pressure from an inert gas source. The inhibitor will be adsorbed onto the alumina.[11]
-
Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Immediate Use: The purified monomer is now highly reactive and should be used immediately.[11] Do not store it for extended periods without adding a fresh inhibitor.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
A basic GC analysis can help you assess the purity of your monomer and detect the presence of volatile impurities or degradation byproducts.
Typical GC Parameters (Illustrative):
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable.
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 15°C/min.
-
Carrier Gas: Helium or Hydrogen.
Procedure:
-
Sample Preparation: Prepare a dilute solution of your monomer (both before and after inhibitor removal, if desired) in a high-purity solvent like hexane or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) into the GC.
-
Analysis: A pure monomer sample should show one major peak corresponding to this compound. The presence of additional peaks may indicate impurities, solvents, or low molecular weight degradation products. The peak area percentage can provide a semi-quantitative measure of purity. For precise quantification, calibration with a known standard is required.
Visualizations
References
- Time in Skien, NO. Google Search. Accessed January 1, 2026.
- Silanes Monomers | Silane Silicone Manufacturer ZM Silane Limited. ZM Silane Limited. Accessed January 1, 2026.
- A Comparative Performance Analysis of 4-tert-butylcatechol and 4-isopropylcatechol as Polymerization Inhibitors. Benchchem. Accessed January 1, 2026.
- Silane Monomers | ZMsilane. ZMSilane. Accessed January 1, 2026.
- TBC in Styrene tank.indd - Metrohm. Metrohm. Accessed January 1, 2026.
- Safe Operating Procedure for the Handling of Vinylic Monomers. UCLA – Chemistry and Biochemistry. Accessed January 1, 2026.
- VINYLTRIETHOXYSILANE - Gelest, Inc. Gelest, Inc. Accessed January 1, 2026.
- Inhibitor removers - ResearchGate.
- Method for removal of polymerization inhibitor - Google Patents.
- Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. Co-Formula. Accessed January 1, 2026.
- Inhibitor removal from vinyl pyridines - US2826581A - Google Patents.
- 1125-26-4 | Dimethyl(phenyl)(vinyl)silane - ChemScene. ChemScene. Accessed January 1, 2026.
- Removal of inhibitors from ethylenically unsaturated monomers - Google Patents.
- How can I purify vinylimidazole and acrylonitrile monomers? - ResearchGate.
- High-Performance thermal polymerization inhibitors based on 4-tert-Butylcatechol and its compositions for petrochemical plants - ResearchGate.
- Inhibition of Free Radical Polymerization: A Review - PMC - NIH. National Institutes of Health. Accessed January 1, 2026.
- DIMETHYLSILANE - Gelest, Inc. Gelest, Inc. Accessed January 1, 2026.
- 4-tert-Butylcatechol - Wikipedia. Wikipedia. Accessed January 1, 2026.
- (4 - vinyl phenyl) dimethyl silane | 4556-72-3 - ChemicalBook. ChemicalBook. Accessed January 1, 2026.
- Use And Precautions Of Vinyl Silane - Hubei Co-Formula Material Tech Co.,Ltd. Co-Formula. Accessed January 1, 2026.
- (4 - vinyl phenyl) dimethyl silane synthesis - ChemicalBook. ChemicalBook. Accessed January 1, 2026.
- Vinylsilanes [Organosilicon] | Tokyo Chemical Industry UK Ltd. Tokyo Chemical Industry. Accessed January 1, 2026.
- 4556-72-3 Cas No. | this compound - Apollo Scientific. Apollo Scientific. Accessed January 1, 2026.
- What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide. Shin-Etsu Silicone. Accessed January 1, 2026.
- Kinetic aspects of the thermal degradation of poly(dimethyl siloxane) and poly(dimethyl diphenyl siloxane) | Request PDF - ResearchGate.
- (4 - vinyl phenyl) dimethyl silane manufacturers and suppliers - ChemicalBook. ChemicalBook. Accessed January 1, 2026.
- Impurities in monosilanes synthesized by different processes - OUCI. OUCI. Accessed January 1, 2026.
Sources
- 1. Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 2. metrohm.com [metrohm.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. zmsilane.com [zmsilane.com]
- 7. zmsilane.com [zmsilane.com]
- 8. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 9. chemscene.com [chemscene.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Dimethyl(4-vinylphenyl)silane: GC vs. HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. Dimethyl(4-vinylphenyl)silane, a versatile bifunctional organosilane, is increasingly utilized in the synthesis of advanced materials and pharmaceutical compounds. Its purity is paramount, as even trace impurities can significantly impact downstream reactions and the performance of the final product. This guide provides an in-depth comparison of two primary analytical techniques for assessing the purity of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer data-driven insights to aid in selecting the most appropriate technique for your analytical needs.
The Analytical Dichotomy: Volatility vs. Solubility and Chromophoric Properties
The choice between Gas Chromatography and High-Performance Liquid Chromatography for purity analysis hinges on the fundamental physicochemical properties of the analyte. This compound possesses a boiling point of approximately 82 °C at 20 mmHg, indicating sufficient volatility for GC analysis. Conversely, its aromatic phenyl ring and vinyl group provide chromophores that absorb ultraviolet (UV) light, making it a suitable candidate for HPLC with UV detection.
Gas Chromatography (GC) is predicated on the partitioning of a volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. For a thermally stable and volatile compound like this compound, GC offers the potential for high-resolution separation and rapid analysis times.
High-Performance Liquid Chromatography (HPLC) , on the other hand, separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. The separation is based on the analyte's differential affinity for the stationary and mobile phases. For this compound, its non-polar nature makes it well-suited for reversed-phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase.
Head-to-Head Comparison: Performance and Practical Considerations
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle of Separation | Partitioning based on volatility and interaction with the stationary phase. | Partitioning based on polarity and affinity for stationary and mobile phases. |
| Speed of Analysis | Generally faster, with run times often under 10 minutes. | Typically longer run times, often in the range of 10-30 minutes. |
| Resolution | Capable of very high resolution, especially with capillary columns. | High resolution is achievable, particularly with modern sub-2 µm particle columns. |
| Sample Volatility | Mandatory; the compound must be volatile and thermally stable. | Not required; suitable for a wide range of non-volatile and thermally labile compounds. |
| Sample Preparation | Often simple dilution in a volatile solvent. | May require filtration and dissolution in a mobile phase-compatible solvent. |
| Detector | Flame Ionization Detector (FID) is common, offering universal detection for organic compounds. Mass Spectrometry (MS) provides structural information. | UV-Vis detector is common for compounds with chromophores. Mass Spectrometry (MS) can also be coupled for enhanced identification. |
| Potential Issues | Potential for on-column degradation or rearrangement of reactive silanes. | Silanophilic interactions with residual silanols on silica-based columns can cause peak tailing. |
| Cost and Complexity | Generally lower initial instrument cost and less solvent consumption. | Higher initial instrument cost and significant solvent consumption. |
Experimental Protocols
Gas Chromatography (GC) Method for Purity Analysis
This proposed method is based on established protocols for the analysis of similar vinyl-functionalized and phenyl-containing silanes.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Autosampler for precise and reproducible injections.
Chromatographic Conditions:
-
Column: A low- to mid-polarity capillary column is recommended to achieve good separation of potential impurities. Two excellent starting points are:
-
Agilent J&W DB-5ms Ultra Inert (or equivalent): 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a versatile, low-bleed column suitable for a wide range of analytes.
-
Agilent J&W Select Silanes: A stabilized trifluoropropyl methyl polysiloxane phase specifically designed for silane analysis, offering high capacity and reduced surface activity.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1.0 µL with a split ratio of 50:1 to avoid column overload.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C.
-
Makeup Gas (Nitrogen): 25 mL/min.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity, volatile solvent such as hexane or dichloromethane.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
Causality Behind Experimental Choices:
-
The choice of a low- to mid-polarity column is based on the non-polar nature of the analyte. The phenyl and vinyl groups introduce some polarity, making a 5% phenyl-type column (like DB-5ms) a good starting point for selectivity.
-
A split injection is used to introduce a small, representative amount of the sample onto the column, preventing peak distortion and column damage.
-
The temperature program is designed to elute the relatively volatile this compound at a reasonable retention time while also ensuring that any less volatile impurities are eluted from the column before the next injection.
-
The FID is an excellent universal detector for organic compounds and provides a linear response over a wide concentration range, making it ideal for purity analysis where the main component is present at a high concentration and impurities at low levels.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This proposed method leverages the UV-absorbent properties of the analyte and is based on common reversed-phase chromatography principles for organosilanes.
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, a UV-Vis or Diode Array Detector (DAD), and an autosampler.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is the recommended starting point. A column with high inertness is preferable to minimize interactions with the silane.
-
Waters SunFire™ C18 (or equivalent): 4.6 x 150 mm, 5 µm. This is a general-purpose C18 column with good peak shape for a wide range of compounds.
-
Phenomenex Luna® Omega Polar C18 (or equivalent): A polar-modified C18 phase that can offer alternative selectivity and improved peak shape for polar analytes.
-
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start at 60% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a primary wavelength of 254 nm is recommended for good sensitivity. A Diode Array Detector would be advantageous to monitor for impurities with different spectral characteristics.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.
Causality Behind Experimental Choices:
-
A C18 column is chosen due to the non-polar nature of the analyte, promoting retention through hydrophobic interactions.
-
A water/acetonitrile gradient is a standard mobile phase for reversed-phase HPLC, allowing for the elution of compounds with a wide range of polarities. The gradient starts with a relatively high organic content to ensure the analyte is retained and then increases to elute more non-polar impurities.
-
The detection wavelength of 254 nm is selected because it is a common wavelength for aromatic compounds and is expected to provide a strong signal for the phenyl group in the analyte.
-
Filtering the sample is crucial in HPLC to prevent particulates from clogging the column and damaging the instrument.
Concluding Recommendations
Both GC and HPLC are powerful and suitable techniques for the purity analysis of this compound. The optimal choice will depend on the specific requirements of the analysis and the available instrumentation.
-
For routine quality control where high throughput is desired and the potential impurities are also volatile, GC-FID is an excellent choice. It is a robust, cost-effective, and rapid technique.
-
When a comprehensive impurity profile is required, or if non-volatile or thermally sensitive impurities are suspected, HPLC-UV/DAD is the preferred method. The ability to obtain UV spectra of all detected peaks with a DAD can provide valuable information for impurity identification.
Ultimately, for method validation and in-depth characterization, employing both techniques can provide a more complete picture of the sample's purity, as they offer orthogonal separation mechanisms and can detect different types of impurities.
References
-
NIST Chemistry WebBook. Phenyldimethylvinylsilane. [Link]
-
Agilent Technologies. Silanes Application Note. [Link]
-
Agilent Technologies. Select Silanes GC column. [Link]
-
SIELC Technologies. Separation of Silane, tris[(1-methylethenyl)oxy]phenyl- on Newcrom R1 HPLC column. [Link]
-
Wasson-ECE Instrumentation. Analysis of Silanes by Gas Chromatography. [Link]
A Tale of Two Pathways: Comparing ATRP and Anionic Polymerization for Dimethyl(4-vinylphenyl)silane Monomers
A Senior Application Scientist's Guide to Precision Polymer Synthesis
For researchers and drug development professionals venturing into the synthesis of functional polymers, the choice of polymerization technique is a critical decision that dictates the ultimate structure, purity, and functionality of the final material. Dimethyl(4-vinylphenyl)silane (DMVPS) is a monomer of significant interest, offering a versatile handle for post-polymerization modification via its reactive silyl hydride group. This guide provides an in-depth comparison of two powerful controlled polymerization techniques—Atom Transfer Radical Polymerization (ATRP) and Anionic Polymerization—for the precise synthesis of poly(this compound) (PDMVS). We will delve into the mechanistic nuances, experimental demands, and comparative performance of each method, supported by experimental insights to inform your selection.
The Fork in the Road: Radical vs. Anionic Control
At the heart of this comparison lie two fundamentally different approaches to controlling polymer chain growth. Anionic polymerization, a classic "living" technique, relies on the complete absence of termination and chain transfer reactions, allowing polymer chains to grow uniformly until the monomer is consumed.[1][2][3] In contrast, ATRP is a form of controlled/living radical polymerization (CRP) that establishes a dynamic equilibrium between a low concentration of active propagating radicals and a high concentration of dormant species.[4][5] This equilibrium effectively "tames" the otherwise highly reactive radicals, enabling controlled growth.[6][7]
Anionic Polymerization: The Gold Standard for Precision
Living anionic polymerization is renowned for its ability to produce polymers with exceptionally well-defined architectures, including near-monodisperse molecular weight distributions (Đ or PDI ≤ 1.1) and precise control over molecular weight.[2] This high degree of control stems from the stability of the propagating carbanionic chain ends under stringent reaction conditions.
Mechanism of Anionic Polymerization of DMVPS
The polymerization is initiated by a potent nucleophile, such as an organolithium reagent (e.g., n-butyllithium) or an alkali metal complex (e.g., potassium naphthalenide), which attacks the vinyl group of the DMVPS monomer.[8][9] This creates a new carbanionic species that then propagates by sequentially adding more monomer units. The key to its "living" nature is the maintenance of these active carbanionic ends throughout the process.
Caption: Mechanism of Anionic Polymerization of DMVPS.
Experimental Protocol: A Rigorous Approach
Success in anionic polymerization hinges on meticulous experimental technique to eliminate all protic impurities, oxygen, and carbon dioxide, which would otherwise terminate the living carbanions.
Step-by-Step Methodology:
-
Solvent and Monomer Purification: Tetrahydrofuran (THF) is a common solvent and must be rigorously dried, typically by distillation from a sodium/benzophenone ketyl under an inert atmosphere. The DMVPS monomer must also be purified and dried, often by distillation over calcium hydride.
-
Apparatus Setup: The polymerization is conducted in all-glass, sealed reactors under high vacuum or using Schlenk line techniques with a continuous flow of high-purity inert gas (e.g., Argon or Nitrogen).[2]
-
Initiation: The reactor is cooled to a low temperature, typically -78 °C (dry ice/acetone bath), to suppress side reactions.[10][11] The initiator, such as n-butyllithium in hexane, is then injected into the stirred THF solution.
-
Polymerization: The DMVPS monomer is added slowly to the initiator solution. A color change often indicates the formation of the propagating styryl anions. The reaction proceeds until all monomer is consumed.
-
Termination: The living polymer chains are deliberately "killed" or terminated by adding a quenching agent like degassed methanol. This protonates the carbanion, rendering it inactive.
Atom Transfer Radical Polymerization (ATRP): The Versatile Workhorse
ATRP offers a more user-friendly approach to controlled polymerization, demonstrating greater tolerance to functional groups and impurities compared to anionic methods.[4][12] This makes it a highly versatile tool for synthesizing complex architectures like block and graft copolymers from a wide range of monomers.[13][14]
Mechanism of ATRP of DMVPS
ATRP relies on a reversible halogen atom transfer between a dormant alkyl halide species (the polymer chain end) and a transition metal complex (the catalyst). A copper(I) complex, for example, abstracts a halogen from the dormant chain, creating a copper(II) species and an active carbon-centered radical that can propagate. This radical can then be quickly deactivated by the copper(II) complex, reforming the dormant species.
Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).
Experimental Protocol: Greater Tolerance, Broader Scope
While still requiring oxygen removal, ATRP is significantly less demanding than anionic polymerization.
Step-by-Step Methodology:
-
Reagent Preparation: The DMVPS monomer, initiator (e.g., ethyl 2-bromoisobutyrate), and solvent (e.g., toluene) are placed in a Schlenk flask.[13][14]
-
Deoxygenation: The mixture is deoxygenated, typically by several freeze-pump-thaw cycles or by purging with an inert gas.
-
Catalyst Addition: The copper(I) halide catalyst (e.g., Cu(I)Br) and the ligand (e.g., a bipyridine derivative) are added to the flask under a positive pressure of inert gas.[15]
-
Polymerization: The flask is placed in a thermostatted oil bath at a specific temperature (e.g., 70-110 °C for styrenics) to start the polymerization.[15][16][17] The reaction is monitored by taking samples periodically to analyze for monomer conversion and polymer molecular weight.
-
Termination/Purification: The polymerization is stopped by cooling and exposing the mixture to air, which oxidizes the Cu(I) catalyst. The polymer is then typically purified by passing it through a column of neutral alumina to remove the copper catalyst, followed by precipitation into a non-solvent like methanol.
Head-to-Head Comparison: ATRP vs. Anionic Polymerization
| Feature | Anionic Polymerization | Atom Transfer Radical Polymerization (ATRP) |
| Control (Đ/PDI) | Excellent (typically ≤ 1.1) | Very Good (typically 1.1 - 1.3)[14][16] |
| Molecular Weight | Highly predictable based on [Monomer]/[Initiator] ratio | Predictable, follows [Monomer]/[Initiator] ratio |
| Mechanism | Living, ionic propagation | Controlled, radical propagation |
| Experimental Setup | High vacuum or rigorous Schlenk technique required.[2][10] | Standard Schlenk technique or glovebox. |
| Purity Requirements | Extremely high; intolerant to protic impurities and O₂. | Tolerant to many functional groups and trace impurities.[12] |
| Temperature | Very low (-78 °C is common for styrenics).[10] | Typically elevated (e.g., 70-110 °C), but room temperature systems exist.[16] |
| Initiators | Organometallics (e.g., n-BuLi, sec-BuLi).[8] | Activated alkyl halides (e.g., ethyl 2-bromoisobutyrate). |
| Catalyst | Not applicable (initiator-driven) | Transition metal complex (typically Copper-based).[15] |
| Monomer Scope | Limited to monomers without acidic protons or reactive electrophilic groups.[9] | Broad, including functional monomers like acrylates, methacrylates, and styrenes.[12] |
| Post-Reaction Workup | Simple quenching and precipitation. | Requires catalyst removal (e.g., alumina column). |
Conclusion: Selecting the Right Tool for the Job
The choice between ATRP and anionic polymerization for this compound depends entirely on the specific requirements of your research and the available experimental capabilities.
Choose Anionic Polymerization if:
-
You require the highest possible degree of control over molecular weight and the narrowest possible polydispersity (Đ < 1.1).
-
Your goal is to synthesize defect-free block copolymers of the highest definition.
-
You have access to high-vacuum lines or dedicated Schlenk lines and the expertise to perform rigorous anaerobic and anhydrous chemistry.
Choose Atom Transfer Radical Polymerization (ATRP) if:
-
You need a more robust and versatile method that is tolerant to a wider range of functional groups, either in the monomer or in subsequent copolymerization steps.[13][14]
-
Your experimental setup is better suited to standard Schlenk techniques without the demands of ultra-high purity.
-
A polydispersity in the range of 1.1-1.3 is acceptable for your application.
-
You plan to create complex architectures like star or brush polymers where ATRP's functional initiator and macroinitiator capabilities are advantageous.
Both techniques are powerful tools in the polymer chemist's arsenal. Anionic polymerization offers unparalleled precision at the cost of experimental stringency, while ATRP provides exceptional versatility and control in a more forgiving experimental framework. By understanding the fundamental principles and practical demands of each, researchers can confidently select the optimal pathway to synthesize well-defined PDMVS for their advanced material and biomedical applications.
References
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Model Block−Graft Copolymer via Anionic Living Polymerization: Preparation and Characterization of [Poly((4-vinylphenyl)dimethylvinylsilane)- graft-polyisoprene]-block-polystyrene. Macromolecules - ACS Publications. Available at: [Link]
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Anionic Polymerization of Styrene. University of Southern Mississippi, Department of Polymer Science. Available at: [Link]
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Polymerization of monomers containing functional silyl groups. 3. Anionic living polymerization of (4-vinylphenyl)dimethylsilane. Macromolecules - ACS Publications. Available at: [Link]
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Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization. Polymer Chemistry - RSC Publishing. Available at: [Link]
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The ATRP of substituted styrene monomers at ambient temperature. Polymer. Available at: [Link]
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Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization. RSC Publishing. Available at: [Link]
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ATRP-ARGET of a Styrene Monomer onto Modified Natural Rubber Latex as an Initiator. Langmuir - ACS Publications. Available at: [Link]
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Mechanochemical ATRP: an asset for the bulk copolymerization of solid and liquid monomers. ChemRxiv. Available at: [Link]
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Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with a,a-dichlorotoluene as initiator; a kinetic study. Macromolecular Chemistry and Physics. Available at: [Link]
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Anionic Polymerization of Monomers Containing Functional Groups. 6. Anionic Block Copolymerization of Styrene Derivatives Para-S. ElectronicsAndBooks. Available at: [Link]
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Kinetics of Anionic Polymerization of Styrene in Tetrahydrofuran. ACS Publications. Available at: [Link]
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ANIONIC POLYMERIZATION OF STYRENE. ResearchGate. Available at: [Link]
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Anionic Polymerization: Principles, Practice, Strength, Consequences and Applications. ResearchGate. Available at: [Link]
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A comparison of RAFT and ATRP methods for controlled radical polymerization. SpringerLink. Available at: [Link]
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Polymerization of Polar Vinyl Monomers Catalyzed by Lewis Pairs. Chinese Journal of Polymer Science. Available at: [Link]
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Synthesis of High Molecular Weight Vinylphenyl-Con Taining MQ Silicone Resin via Hydrosilylation Reaction. MDPI. Available at: [Link]
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Synthesis and properties of vinyl silane grafted styrene butadiene rubber through atom transfer radical polymerization in latex. ResearchGate. Available at: [Link]
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Recent Progress on Hyperbranched Polymers Synthesized via Radical-Based Self-Condensing Vinyl Polymerization. MDPI. Available at: [Link]
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A Comparative Guide to Functional Styrene Monomers in Copolymerization: Dimethyl(4-vinylphenyl)silane and its Counterparts
In the dynamic landscape of polymer chemistry, the strategic incorporation of functional monomers into polymer chains is a cornerstone of designing materials with tailored properties and advanced capabilities. Among the versatile building blocks available to researchers, functionalized styrene monomers offer a robust platform for introducing a diverse array of chemical moieties. This guide provides an in-depth comparison of dimethyl(4-vinylphenyl)silane (DMVPhS) and other key functional styrene monomers—4-vinylbenzyl chloride (VBC), 4-vinylbenzoic acid (VBA), and 4-acetoxystyrene (AS)—in the context of copolymerization.
This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to understand the nuanced differences in the copolymerization behavior of these monomers and how to leverage their unique functionalities for specific applications.
The Significance of Functional Styrene Monomers
Styrene, a foundational monomer in the plastics industry, can be endowed with a wide range of chemical functionalities through substitution on the phenyl ring. These functional groups can serve as reactive handles for post-polymerization modification, impart specific physical or chemical properties to the resulting copolymer, or direct the self-assembly of block copolymers. The choice of functional styrene monomer is therefore a critical decision in the design of polymers for applications ranging from drug delivery systems and advanced coatings to microelectronics and high-performance composites.
This compound (DMVPhS): A Gateway to Silyl-Functionalized Polymers
This compound is a unique monomer that introduces a reactive Si-H group into a polymer backbone. This functionality opens up a plethora of post-polymerization modification possibilities through hydrosilylation reactions, allowing for the grafting of a wide variety of molecules onto the polymer chain.
Copolymerization Behavior
Based on the electronic nature of the dimethylsilyl group, which is generally considered to be weakly electron-donating or neutral, the reactivity of DMVPhS in free-radical copolymerization with styrene is expected to be similar to that of styrene itself. This would likely result in a random incorporation of both monomers into the copolymer chain.
Unique Applications
The true value of DMVPhS lies in the versatility of the resulting silyl-functionalized polymers. The Si-H bond can be readily oxidized to a silanol group (Si-OH), which can participate in hydrogen bonding and enhance miscibility with polar polymers. Furthermore, the Si-H group is a reactive site for hydrosilylation, enabling the attachment of a wide range of functional groups, including those with applications in:
-
Drug Delivery: Conjugation of therapeutic agents.
-
Biomaterials: Surface modification to improve biocompatibility.
-
Microelectronics: As a precursor for silicon-containing ceramics.
-
Adhesion Promoters: Enhancing the bonding between organic polymers and inorganic substrates.[1]
Comparative Analysis with Other Functional Styrene Monomers
To provide a comprehensive understanding of the landscape of functional styrene monomers, we will now compare DMVPhS with three other widely used derivatives: 4-vinylbenzyl chloride, 4-vinylbenzoic acid, and 4-acetoxystyrene. The comparison will focus on their copolymerization behavior with styrene, the properties of the resulting copolymers, and their primary applications.
4-Vinylbenzyl Chloride (VBC): The Reactive Workhorse
4-Vinylbenzyl chloride is a highly reactive monomer due to the presence of the benzylic chloride group.[2] This group serves as an excellent site for nucleophilic substitution reactions, making VBC a popular choice for the synthesis of a wide variety of functional polymers.[3]
In free-radical copolymerization with styrene, VBC exhibits a slightly higher reactivity. This is attributed to the electron-withdrawing nature of the chloromethyl group, which can influence the reactivity of the vinyl group. The reactivity ratios for the styrene (M1) and VBC (M2) system have been reported, and while specific values can vary with reaction conditions, they generally indicate a tendency towards the formation of random copolymers.[4]
Copolymers of styrene and VBC are versatile intermediates for further functionalization. The pendant chloromethyl groups can be readily converted to a variety of other functional groups, including:
-
Quaternary ammonium salts: For the preparation of anion-exchange membranes and biocidal materials.
-
Azides: For use in "click" chemistry reactions.
-
Thiol groups: For applications in heavy metal chelation and as chain transfer agents in subsequent polymerizations.
The ability to easily modify the copolymer after polymerization makes VBC a cornerstone monomer for creating a diverse library of functional materials.
4-Vinylbenzoic Acid (VBA): The pH-Responsive Building Block
4-Vinylbenzoic acid introduces a carboxylic acid functionality, rendering the resulting copolymers pH-responsive.[5] This property is highly valuable in applications where controlled release or changes in solubility are desired.
The copolymerization of VBA with styrene via free-radical methods has been investigated. While specific reactivity ratios are not consistently reported across the literature, the presence of the electron-withdrawing carboxylic acid group is expected to influence the reactivity of the vinyl group. The resulting copolymers typically have a random distribution of monomer units.
The carboxylic acid groups in poly(styrene-co-VBA) can be deprotonated at higher pH, leading to a change in the polymer's solubility and conformation. This pH-responsiveness is exploited in:
-
Drug Delivery: For pH-triggered release of encapsulated drugs.
-
Smart Coatings: Materials that change their properties in response to environmental pH changes.
-
Adhesives and Binders: Where the carboxylic acid groups can form strong hydrogen bonds with substrates.
4-Acetoxystyrene (AS): A Protected Route to Hydroxystyrene Polymers
4-Acetoxystyrene serves as a protected form of 4-hydroxystyrene. The acetoxy group can be easily hydrolyzed post-polymerization to yield a phenolic hydroxyl group. This two-step approach is often preferred because 4-hydroxystyrene itself can be unstable and prone to inhibition or side reactions during polymerization.
The free-radical copolymerization of 4-acetoxystyrene with styrene has been studied, and it is known to readily copolymerize. The acetoxy group has a modest electronic effect on the vinyl group's reactivity.
Copolymers of styrene and 4-acetoxystyrene are primarily used as precursors to poly(styrene-co-hydroxystyrene). The phenolic hydroxyl groups in the hydrolyzed copolymer are valuable for:
-
Photoresists: In the microelectronics industry, where the polarity change upon deprotection is utilized.
-
Epoxy Resin Curing Agents: The phenolic groups can react with epoxy resins to form crosslinked networks.
-
Antioxidants: Phenolic compounds are known for their ability to scavenge free radicals.
Quantitative Comparison of Copolymerization Reactivity
A direct, quantitative comparison of the copolymerization behavior of these monomers is best achieved by examining their reactivity ratios with a common comonomer, such as styrene (M1). The reactivity ratio, r, is the ratio of the rate constant for a propagating radical adding its own type of monomer to the rate constant for it adding the other monomer.
While a comprehensive dataset with directly comparable reactivity ratios for all four monomers under identical free-radical polymerization conditions is not available, we can compile and infer from existing literature to provide a comparative overview.
Table 1: Comparison of Functional Styrene Monomers in Copolymerization with Styrene
| Monomer (M2) | Functional Group | Expected Electronic Effect of Substituent | Expected Reactivity Relative to Styrene (in Free Radical Copolymerization) | Primary Applications of Copolymers |
| This compound (DMVPhS) | -SiH(CH₃)₂ | Weakly electron-donating/Neutral | Similar to styrene | Post-polymerization modification via hydrosilylation, precursor to silanol-functionalized polymers. |
| 4-Vinylbenzyl Chloride (VBC) | -CH₂Cl | Weakly electron-withdrawing | Slightly more reactive than styrene | Reactive intermediate for diverse functionalization (quaternary amines, azides, etc.).[4] |
| 4-Vinylbenzoic Acid (VBA) | -COOH | Electron-withdrawing | More reactive than styrene | pH-responsive materials, drug delivery, smart coatings. |
| 4-Acetoxystyrene (AS) | -OCOCH₃ | Weakly electron-donating | Similar to or slightly less reactive than styrene | Precursor to poly(hydroxystyrene) for photoresists and epoxy resins. |
Note: The expected reactivity is a qualitative assessment based on the electronic effects of the substituents and available literature. Precise reactivity ratios are highly dependent on specific reaction conditions.
Experimental Protocols: A Representative Free-Radical Copolymerization
To provide a practical context, a general protocol for the free-radical solution copolymerization of a functional styrene monomer with styrene is outlined below. This protocol can be adapted for each of the discussed monomers, with adjustments to purification methods based on the properties of the resulting copolymer.
Materials
-
Styrene (inhibitor removed)
-
Functional Styrene Monomer (e.g., 4-vinylbenzyl chloride, inhibitor removed)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized)
-
Anhydrous Toluene
-
Methanol
Procedure
-
Monomer and Initiator Preparation: Prepare a solution of styrene, the functional styrene monomer, and AIBN in anhydrous toluene in a Schlenk flask. The molar ratio of monomers and the concentration of the initiator will depend on the desired copolymer composition and molecular weight.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a controlled temperature (typically 60-80 °C) and stir for a specified time.
-
Termination and Precipitation: Cool the reaction mixture to room temperature and precipitate the copolymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Characterization: Analyze the copolymer composition using techniques such as ¹H NMR spectroscopy and determine the molecular weight and polydispersity by gel permeation chromatography (GPC).
Visualization of Concepts
Monomer Structures
Caption: Chemical structures of the compared functional styrene monomers.
Copolymerization Workflow
Caption: General workflow for free-radical copolymerization.
Conclusion: Selecting the Right Monomer for the Job
The choice between this compound, 4-vinylbenzyl chloride, 4-vinylbenzoic acid, and 4-acetoxystyrene for a specific copolymerization application depends critically on the desired functionality of the final polymer.
-
This compound is the monomer of choice when subsequent modification via hydrosilylation is desired, or when silicon-containing materials with unique properties are the target.
-
4-Vinylbenzyl chloride offers a highly versatile platform for a wide range of post-polymerization modifications through nucleophilic substitution.[4]
-
4-Vinylbenzoic acid is ideal for creating "smart" polymers that respond to changes in pH.
-
4-Acetoxystyrene provides a convenient and stable route to polymers containing phenolic hydroxyl groups, which are crucial in the electronics and thermoset industries.
By understanding the distinct reactivity and functional potential of each of these monomers, researchers can make informed decisions to design and synthesize copolymers with precisely controlled properties and functionalities, thereby advancing the frontiers of materials science and drug development.
References
- Montheard, J. P., Jegat, C., & Camps, M. (1999). Vinylbenzylchloride (chloromethylstyrene), polymers, and copolymers. Recent reactions and applications. Journal of Macromolecular Science, Reviews in Macromolecular Chemistry and Physics, C39(1), 135-174.
-
Ito, H., Dalby, C., Pomerantz, A., Sherwood, M., Sato, R., Sooriyakumaran, R., Guy, K., & Breyta, G. (Year). Monomer Reactivities and Kinetics in Radical Copolymerization of Hydroxystyrene Derivatives and tert-Butyl (Meth)acrylate. Macromolecules. [Link]
- Zhang, X., et al. (2019). Regulation from gradient to near periodic sequence during anionic copolymerization of styrene and dimethyl-[4-(1-phenyl-vinyl)phenyl]silane (DPE-SiH). Polymer.
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Walling, C., Briggs, E. R., Wolfstirn, K. B., & Mayo, F. R. (Year). Copolymerization. X. The Effect of meta- and para-Substitution on the Reactivity of the Styrene Double Bond. Journal of the American Chemical Society. [Link]
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Qiu, J., & Matyjaszewski, K. (Year). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules. [Link]
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Kotabe, Y., et al. (2000). Living Radical Polymerization of Para-Substituted Styrenes and Synthesis of Styrene-Based Copolymers with Rhenium and Iron Complex Catalysts. Macromolecules, 33(23), 8544-8549. [Link]
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4-Vinylbenzyl chloride - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]
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American Chemical Society. (2025). Studying the synthesis and characterisation of statistical copolymers containing 4-acetoxystyrene. ACS Fall 2025. [Link]
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Co-Formula. (n.d.). Dimethylphenylvinylsilane. Retrieved from [Link]
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ResearchGate. (2025). Vinylbenzylchloride (Chloromethylstyrene), Polymers, and Copolymers. Recent Reactions and Applications. [Link]
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MDPI. (2019). Synthesis of High Molecular Weight Vinylphenyl-Con Taining MQ Silicone Resin via Hydrosilylation Reaction. [Link]
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Polymer Source. (n.d.). Poly(4-vinylbenzoic acid). Retrieved from [Link]
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ResearchGate. (2025). Free Radical Copolymerization Reactivity Ratios. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Comparison of Dimethyl(4-vinylphenyl)silane and its Polymerization Product
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl(4-vinylphenyl)silane (DMVPS) is a pivotal monomer in materials science, prized for its hybrid organic-inorganic structure which imparts unique thermal and optical properties to the resulting polymers. The transformation of this monomer into a polymer, Poly[this compound] (PDMVPS), involves the conversion of the vinyl functional group into a saturated polymer backbone. This guide provides an in-depth spectroscopic comparison of the DMVPS precursor and its polymerization product. By leveraging Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will demonstrate how these analytical techniques provide unequivocal evidence of successful polymerization and offer critical insights into the structural changes at a molecular level.
Introduction: The Significance of Silyl-Styrenes
The strategic incorporation of silicon-containing moieties into organic polymers is a well-established method for enhancing material properties. Silyl-styrenes, such as this compound, are particularly valuable. The phenyl group provides rigidity and a high refractive index, while the dimethylsilane group offers thermal stability, hydrophobicity, and low surface energy. A key feature of DMVPS is the reactive Si-H bond, which can be reserved for post-polymerization modifications, and the vinyl group, which allows for addition polymerization.
Monitoring the conversion of the monomer to the polymer is fundamental to controlling the final material's properties. Spectroscopy is the most powerful tool for this purpose, as it provides a non-destructive, detailed fingerprint of the molecular structure. This guide explains the causal relationships between structural changes and spectral shifts, empowering researchers to confidently characterize their own materials.
The Precursor: this compound (DMVPS)
DMVPS is a styrenic monomer distinguished by a dimethylsilyl group at the para position of the phenyl ring. This unique structure gives rise to a distinct spectroscopic signature.
Caption: Molecular Structure of this compound (DMVPS).
Spectroscopic Profile of DMVPS
The key to identifying the precursor is the simultaneous presence of signals for the vinyl group, the aromatic ring, and the unique dimethylsilyl (Si-H) group.
| Technique | Key Feature | Typical Chemical Shift / Wavenumber | Structural Assignment & Rationale |
| ¹H NMR | Vinyl Protons (ABC system) | δ 5.2-6.8 ppm | Three distinct multiplets (typically dd) confirm the -CH=CH₂ group. The wide chemical shift range is due to the different electronic environments of the geminal and cis/trans protons.[1] |
| Aromatic Protons | δ 7.4-7.6 ppm | Two doublets are expected for the para-substituted benzene ring, indicating a clean aromatic structure.[1] | |
| Si-H Proton | δ ~4.4 ppm | A multiplet (often a heptet or septet due to coupling with the six methyl protons) is a definitive marker for the Si-H bond.[1] | |
| Si-CH₃ Protons | δ ~0.35 ppm | A doublet, resulting from coupling to the single Si-H proton, is characteristic of the dimethylsilyl group.[1] | |
| ¹³C NMR | Vinyl Carbons | δ ~137 ppm (-C H=) & ~114 ppm (=C H₂) | Two distinct signals in the olefinic region confirm the presence of the vinyl group's sp² carbons. |
| Aromatic Carbons | δ ~125-140 ppm | Multiple signals corresponding to the substituted and unsubstituted carbons of the phenyl ring. | |
| Si-CH₃ Carbon | δ ~ -2.0 ppm | A single, upfield signal characteristic of methyl groups attached to silicon. | |
| FT-IR | Si-H Stretch | ~2120 cm⁻¹ | A sharp, strong absorption band in a relatively clear region of the spectrum, providing unambiguous evidence of the Si-H bond. |
| C=C Stretch (Vinyl) | ~1630 cm⁻¹ | A sharp band of medium intensity confirming the presence of the vinyl double bond. | |
| =C-H Bending (Vinyl) | ~990 & 910 cm⁻¹ | Out-of-plane bending vibrations that are highly characteristic of a monosubstituted alkene (vinyl group). | |
| UV-Vis | π → π* transition | λₘₐₓ ~250-260 nm | This absorption is characteristic of the styrene chromophore, where the vinyl group is conjugated with the phenyl ring. |
The Transformation: Free-Radical Polymerization
The most direct way to form a polymer from DMVPS is through free-radical polymerization, often initiated by a thermal initiator like 2,2'-Azobis(isobutyronitrile) (AIBN). The core of this transformation is the conversion of the vinyl group's π-bond into σ-bonds, forming the long aliphatic backbone of the polymer.
Caption: Reaction scheme for the polymerization of DMVPS.
The Product: Poly[this compound] (PDMVPS)
Upon polymerization, the individual monomer units link together. This creates a new macromolecular structure where the once-reactive vinyl groups are now part of the polymer backbone. This fundamental change is clearly reflected in the resulting spectra.
Caption: Repeating unit of Poly[this compound] (PDMVPS).
Spectroscopic Profile of PDMVPS
The most telling change is the disappearance of the vinyl group signals. The remaining signals will broaden due to the restricted molecular motion within the polymer chain.
| Technique | Key Feature | Typical Chemical Shift / Wavenumber | Structural Assignment & Rationale |
| ¹H NMR | Disappearance of Vinyl Protons | Signals at δ 5.2-6.8 ppm are absent. | This is the most definitive proof of polymerization, indicating consumption of the C=C double bond. |
| Aliphatic Backbone Protons | Broad signals at δ ~1.4-2.1 ppm | New, broad resonances appear, corresponding to the -CH-CH₂- protons of the newly formed polymer backbone. Broadening is characteristic of macromolecules. | |
| Aromatic & Silyl Protons | Broad signals at δ ~6.5-7.5 & ~0.3 ppm | The signals for the aromatic and silyl-methyl groups persist but become significantly broader than in the monomer spectrum. The Si-H signal also remains but broadens. | |
| ¹³C NMR | Disappearance of Vinyl Carbons | Signals at δ ~137 & ~114 ppm are absent. | Confirms the conversion of sp² vinyl carbons into sp³ backbone carbons. |
| Aliphatic Backbone Carbons | New signals at δ ~40-46 ppm | The appearance of new signals in the aliphatic region corresponds to the carbons of the polymer backbone. | |
| FT-IR | Disappearance of Vinyl Bands | Bands at ~1630, 990, & 910 cm⁻¹ are absent or greatly diminished. | The loss of the C=C stretch and =C-H bending vibrations is direct evidence of the vinyl group's reaction. |
| Persistence of Si-H Band | ~2120 cm⁻¹ | The Si-H stretch remains, confirming that this functional group is preserved during the polymerization and is available for further reactions. | |
| UV-Vis | π → π* transition | λₘₐₓ may show a slight shift (e.g., to ~260-270 nm) | The electronic environment of the phenyl ring is slightly altered by the change from a conjugated vinyl group to a saturated alkyl chain, which can cause a small shift in the absorption maximum. |
Direct Comparison and Workflow
Summary of Spectroscopic Changes
| Feature | DMVPS (Precursor) | PDMVPS (Product) | Interpretation |
| ¹H NMR Vinyl Signals | Present (δ 5.2-6.8 ppm) | Absent | Successful polymerization |
| ¹H NMR Backbone Signals | Absent | Present (Broad, δ ~1.4-2.1 ppm) | Formation of polymer backbone |
| FT-IR C=C Stretch | Present (~1630 cm⁻¹) | Absent | Consumption of vinyl group |
| FT-IR Si-H Stretch | Present (~2120 cm⁻¹) | Present (~2120 cm⁻¹) | Si-H group is retained |
| Signal Shape | Sharp, well-resolved peaks | Broad, less-resolved peaks | Transition from small molecule to macromolecule |
Experimental Workflow
The process from monomer synthesis to polymer characterization follows a logical, self-validating sequence.
Caption: Experimental workflow from precursor synthesis to product analysis.
Experimental Protocols
Protocol 1: Synthesis of this compound (DMVPS)
This protocol is based on established organometallic procedures.[1]
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-bromo-4-vinylbenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise over 30 minutes. A color change indicates the formation of the lithiated species.
-
Stir the mixture at -78 °C for 2 hours.
-
In a separate flask, prepare a solution of chlorodimethylsilane (1.2 eq) in anhydrous THF.
-
Add the chlorodimethylsilane solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approx. 8-12 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solution under reduced pressure. Purify the crude product via silica gel column chromatography using pentane or hexane as the eluent to yield pure DMVPS.
Protocol 2: Free-Radical Polymerization of DMVPS
-
Place the purified DMVPS monomer (1.0 eq) and a radical initiator such as AIBN (e.g., 0.5-1.0 mol%) into a Schlenk flask.
-
If conducting a solution polymerization, add a dry, degassed solvent like toluene or benzene. For bulk polymerization, no solvent is needed.
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the reaction.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at the appropriate temperature for the initiator (e.g., 60-70 °C for AIBN).
-
Allow the reaction to proceed for several hours (e.g., 4-24 h). The viscosity of the solution will increase noticeably.
-
Cool the reaction to room temperature and, if necessary, dissolve the viscous product in a small amount of a good solvent like THF.
-
Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a solid.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 3: Spectroscopic Characterization
-
NMR Spectroscopy : Dissolve a small amount of the sample (5-10 mg for ¹H, 20-30 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃). Transfer to an NMR tube and acquire spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
FT-IR Spectroscopy : For liquid monomers, a thin film can be cast between two KBr or NaCl plates. For the solid polymer, a sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by casting a thin film onto a salt plate from a solution and allowing the solvent to evaporate.
-
UV-Vis Spectroscopy : Prepare dilute solutions of the monomer and polymer in a UV-transparent solvent (e.g., chloroform, THF, or cyclohexane) at a known concentration (e.g., 1.0 x 10⁻⁵ M).[2] Analyze the solutions in a quartz cuvette using a dual-beam UV-Vis spectrophotometer, scanning a relevant wavelength range (e.g., 200-400 nm).
Conclusion
The spectroscopic comparison between this compound and its corresponding polymer provides a clear and definitive narrative of chemical transformation. The disappearance of the sharp, characteristic signals of the vinyl group in ¹H NMR and FT-IR spectra, coupled with the emergence of broad resonances from the new aliphatic backbone, serves as conclusive evidence of successful polymerization. These techniques are indispensable, offering not just confirmation of the reaction's outcome but also providing insights into the purity of the precursor and the structure of the final macromolecule. This guide equips researchers with the foundational knowledge to apply these principles, ensuring robust and reliable characterization of silyl-styrene based materials.
References
-
Mavrokefalos, P., Pispas, S., & Hadjichristidis, N. (2001). Synthesis and Molecular and Morphological Characterization of Poly(p-trimethylsilyl styrene) and Diblock Copolymers with Poly(1,3-Cyclohexadiene). Journal of Polymer Science Part A: Polymer Chemistry, 39(19), 3276-3285. Available at: [Link]
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Schmalz, H., & Schmelz, J. (2022). Anionic Copolymerization of 4-Trimethylsilylstyrene: From Kinetics to Gradient and Block Copolymers. Macromolecules, 55(12), 5148–5159. Available at: [Link]
-
ResearchGate. 1 H-NMR spectra of P (4-VP) in DMSO-d 6 , and 1 H-NMR, C-NMR spectra of its quaternary derivatives in D 2 O. Available at: [Link]
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ResearchGate. FT-IR spectra for poly(4-vinylphenol) and PAO over the full scan range... Available at: [Link]
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NASA Technical Reports Server. (1994). Microscale Synthesis and Characterization of Polystyrene. Available at: [Link]
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ResearchGate. UV-vis absorption spectra of the obtained polymers and the model compounds. Available at: [Link]
-
ResearchGate. UV-vis transmittance spectra for different polymers. Available at: [Link]
-
ResearchGate. UV–Vis spectra of P4VP: a used as reference and b P4VP4, P4VP6 and P4VP12 films. Available at: [Link]
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Thermal stability analysis of polymers derived from Dimethyl(4-vinylphenyl)silane
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, the quest for materials with enhanced thermal stability is perpetual. For applications ranging from advanced electronics to specialized labware, the ability of a polymer to withstand high temperatures without degrading is paramount. This guide provides an in-depth technical comparison of the thermal properties of polymers derived from Dimethyl(4-vinylphenyl)silane and its analogs, with a particular focus on how the incorporation of silicon into the polymer structure influences its thermal stability relative to conventional polystyrene.
The Significance of Silicon Integration in Polystyrene Derivatives
Polystyrene, a widely used thermoplastic, is known for its ease of processing and excellent electrical insulation properties. However, its relatively low thermal stability can be a limiting factor in more demanding applications.[1] The introduction of silicon-containing moieties, such as the dimethylsilyl group in poly(this compound), offers a promising avenue for enhancing thermal resistance. The underlying principle is that the Si-C and Si-Si bonds are generally more thermally stable than the C-C bonds that constitute the backbone of traditional vinyl polymers.[2] This guide delves into the experimental data that substantiates this claim.
For the purpose of this guide, and due to the limited availability of specific thermal analysis data for poly(this compound) homopolymer in the public domain, we will draw a close comparison with poly(4-vinylbiphenyl) (P4VBP). The biphenyl group in P4VBP provides a similar increase in molecular rigidity and steric hindrance to the dimethylsilylphenyl group, offering a valuable comparative insight into the effects of bulky side groups on the thermal properties of polystyrene derivatives.[3]
Comparative Thermal Analysis: A Data-Driven Insight
The thermal stability of a polymer is primarily assessed through two key techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition profile. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as the glass transition temperature (Tg).
Data Summary
The following tables summarize the key thermal properties of poly(4-vinylbiphenyl) and its analogs, including polystyrene, as derived from experimental data.[3]
Table 1: Glass Transition Temperatures (Tg) of Poly(4-vinylbiphenyl) and Analogs [3]
| Polymer | Glass Transition Temperature (Tg) (°C) |
| Polystyrene (PS) | 100 |
| Poly(4-methylstyrene) (P4MS) | 105 |
| Poly(4-chlorostyrene) (P4CS) | 125 |
| Poly(4-vinylbiphenyl) (P4VBP) | 145 |
Table 2: Thermal Decomposition Characteristics of Poly(4-vinylbiphenyl) and Analogs by TGA [3]
| Polymer | Onset of Decomposition (Tonset) (°C) | Temperature at 10% Weight Loss (T10%) (°C) | Temperature at 50% Weight Loss (T50%) (°C) | Char Yield at 600°C (%) |
| Polystyrene (PS) | 375 | 400 | 425 | < 1 |
| Poly(4-methylstyrene) (P4MS) | 380 | 405 | 430 | < 1 |
| Poly(4-chlorostyrene) (P4CS) | 350 | 375 | 400 | ~5 |
| Poly(4-vinylbiphenyl) (P4VBP) | 425 | 450 | 475 | ~15 |
Causality Behind Experimental Observations
The data clearly indicates that the introduction of the bulky biphenyl group in P4VBP significantly enhances its thermal stability compared to polystyrene. The glass transition temperature (Tg) is elevated by 45°C, and the onset of thermal decomposition is shifted to a considerably higher temperature. This can be attributed to several factors:
-
Increased Molecular Rigidity: The rigid biphenyl side groups restrict the segmental motion of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state.
-
Steric Hindrance: The bulky nature of the biphenyl groups protects the polymer backbone from thermal scission, thus delaying the onset of decomposition.
-
Enhanced Intermolecular Interactions: The aromatic biphenyl groups can lead to stronger intermolecular pi-pi stacking interactions, further contributing to the overall stability of the material.
It is highly probable that poly(this compound) would exhibit a similar, if not superior, enhancement in thermal stability due to the presence of the thermally robust silyl group.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of thermal analysis data, it is crucial to follow standardized and well-documented experimental protocols.
Thermogravimetric Analysis (TGA) Protocol
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA pan (platinum or alumina).
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the TGA instrument.
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20 mL/min to prevent oxidative degradation.
-
Program the instrument to first equilibrate at a low temperature (e.g., 30°C) and then ramp up to a final temperature (e.g., 800°C) at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Initiate the temperature program and record the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperatures at which 10% and 50% weight loss occur, and the percentage of residue remaining at the final temperature (char yield).
Differential Scanning Calorimetry (DSC) Protocol
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Step-by-Step Methodology:
-
Sample Preparation: Weigh 5-10 mg of the polymer sample and hermetically seal it in an aluminum DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas.
-
Program the instrument for a heat-cool-heat cycle. A typical program would involve heating the sample to a temperature well above its expected Tg to erase any prior thermal history, cooling it rapidly to a low temperature, and then reheating at a controlled rate (e.g., 10°C/min).
-
-
Data Acquisition: Start the temperature program and record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan, typically as the midpoint of the step change in the heat flow curve.
Conclusion
The integration of silicon-containing moieties into the polystyrene backbone, as exemplified by the comparison with poly(4-vinylbiphenyl), presents a robust strategy for enhancing the thermal stability of these polymers. The increase in glass transition temperature and the delayed onset of thermal decomposition are clear indicators of the positive impact of introducing bulky, rigid side groups. This comprehensive guide, supported by experimental data and detailed protocols, provides a solid foundation for researchers and scientists in the selection and application of these advanced materials in thermally demanding environments. Further investigation into the specific thermal properties of poly(this compound) is warranted to fully elucidate the benefits of direct silicon incorporation.
References
-
How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. [Link]
-
Some Thermal Studies of Polysilanes and Polycarbosilanes. [Link]
-
Synthesis and characterization of (4-vinylphenyl)dimethylsilanol polymer and copolymers. [Link]
-
Synthesis of High Molecular Weight Vinylphenyl-Containing MQ Silicone Resin via Hydrosilylation Reaction. [Link]
-
Thermogravimetric Analysis of Poly-N-(4-vinylphenyl)alkyl Dithiocarbamates. [Link]
-
Enhancement of thermal stability of polystyrene and poly(methyl methacrylate) by cyclotriphosphazene derivatives. [Link]
-
(1) TGA, (2) DSC analysis for (a) the copolymer and (b) poly(MMA-co-BA) with VTES. [Link]
-
Synthesis and Thermal Properties of Poly(ethynyldimethysilane-co-dimethylsiloxanes). [Link]
-
Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. [Link]
-
Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films. [Link]
-
DSC Step Annealing for Fingerprinting Molecular Structure in Poly(vinylidene fluoride). [Link]
-
Webinar: Polymer Characterization using DSC & TGA. [Link]
-
Comparison of Thermal Decomposition of Polystyrene Products vs. Bio-Based Polymer Aerogels. [Link]
-
Thermal Degradation of Polystyrene (PS) Nanocomposites Loaded with Sol Gel-Synthesized ZnO Nanorods. [Link]
-
Kinetic aspects of the thermal degradation of poly(dimethyl siloxane) and poly(dimethyl diphenyl siloxane). [Link]
-
Why is the thermal stability of polyethylene higher than polystyrene? [Link]
-
Thermal, Mechanical and Chemical Analysis of Poly(vinyl alcohol) Multifilament and Braided Yarns. [Link]
-
Synthesis and characterization of novel polysiloxane-grafted fluoropolymers. [Link]
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Reactivity comparison of Dimethyl(4-vinylphenyl)silane with other vinylsilanes
An In-Depth Guide to the Comparative Reactivity of Dimethyl(4-vinylphenyl)silane
This guide provides a detailed comparative analysis of the reactivity of this compound (DMVPS) against other common vinylsilanes. Drawing upon foundational principles and experimental evidence, we will explore its unique behavior in key synthetic transformations, including polymerization and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of functionalized organosilicon compounds in their work.
Structural Analysis: The Foundation of Reactivity
The reactivity of any vinylsilane is intrinsically linked to its molecular architecture. The substituents on the silicon atom and the electronic environment of the C=C double bond dictate the molecule's behavior in chemical reactions. Here, we compare the structure of DMVPS with two widely used vinylsilanes: Vinyltrimethylsilane (VTMS) and Vinyltriethoxysilane (VTES).
This compound (DMVPS)
DMVPS possesses a unique hybrid structure, integrating three key functional components:
-
A Styrenic Vinyl Group: The vinyl group is part of a styrene moiety. This is a critical distinction, as the phenyl ring electronically isolates the double bond from the silicon atom, causing it to exhibit reactivity characteristics more akin to styrene than to a typical vinylsilane where the silyl group is directly attached to the vinyl carbon.
-
A Phenyl Spacer: This aromatic ring acts as a rigid scaffold and electronic conduit.
-
A Reactive Dimethylsilyl Group (-SiH(CH₃)₂): The presence of a silicon-hydride (Si-H) bond offers a reactive site for post-modification, such as hydrosilylation, a feature absent in many common vinylsilanes.[1][2]
Comparative Vinylsilanes: Vinyltrimethylsilane (VTMS) and Vinyltriethoxysilane (VTES)
-
Vinyltrimethylsilane (VTMS): As a foundational vinylsilane, VTMS features a vinyl group bonded directly to a trimethylsilyl group (-Si(CH₃)₃).[3][4] The C-Si bond's ability to stabilize an adjacent carbocation (the β-silyl effect) is a dominant factor in its electrophilic reactions.[5][6]
-
Vinyltriethoxysilane (VTES): VTES contains three hydrolyzable ethoxy groups (-Si(OCH₂CH₃)₃).[7] These groups are electron-withdrawing, influencing the double bond's reactivity. More importantly, they allow for hydrolysis and condensation to form stable siloxane networks, making VTES a crucial crosslinking agent and coupling agent.
Figure 1: Key structural and feature comparison of DMVPS, VTMS, and VTES.
Comparative Reactivity in Polymerization
The vinyl group is a gateway to polymerization, and the nature of the silane moiety profoundly influences this process.
Anionic Polymerization: The Decisive Role of the Phenyl Spacer
Anionic polymerization is highly sensitive to the electronic nature of the monomer. For polymerization to proceed, the propagating carbanion must be sufficiently stable.
-
This compound (DMVPS): Due to the phenyl spacer, the vinyl group of DMVPS behaves like styrene. Anionic initiators (e.g., organolithium reagents) readily attack the vinyl group, generating a benzylic carbanion stabilized by the phenyl ring. This allows for well-controlled, living anionic polymerization to produce poly[(4-vinylphenyl)dimethylsilane] (PVPDS) with predictable molecular weights and narrow polydispersity.[8][9]
-
Vinyltrimethylsilane (VTMS): VTMS is significantly less reactive in anionic polymerization. The electron-releasing nature of the trimethylsilyl group, combined with its steric bulk, destabilizes the propagating carbanion at the α-carbon, making initiation and propagation difficult.[10]
Causality in Experimental Design: The choice of a strong, non-nucleophilic initiator like cumylcesium or sec-butyllithium in a polar aprotic solvent like THF at low temperatures (-78 °C) is critical for achieving a living polymerization.[8] This combination ensures rapid initiation relative to propagation, minimizes side reactions, and maintains the stability of the propagating anionic chain ends.
Table 1: Representative Data for Anionic Polymerization of Vinylsilanes
| Monomer | Initiator | Mₙ ( g/mol ) | Polydispersity (Đ) | Polymerization | Reference |
|---|---|---|---|---|---|
| DMVPS | sec-BuLi | 25,000 | 1.05 | Living | [9] |
| VTMS | n-BuLi | < 2,000 | > 2.0 | Low Yield / Oligomers | [11] |
| Styrene | sec-BuLi | 25,000 | 1.04 | Living |[11] |
Note: Data are representative examples to illustrate reactivity trends.
Post-Polymerization Modification: Harnessing the Si-H Bond
A key advantage of DMVPS is that the resulting polymer, PVPDS, contains a pendant Si-H bond for each monomer unit. This allows for a vast range of post-polymerization functionalization reactions, most notably hydrosilylation. Using a platinum catalyst (e.g., Karstedt's catalyst), various molecules with terminal double bonds (e.g., allyl alcohol, fluoroalkenes) can be grafted onto the polymer backbone.[1][2] This two-step approach—polymerization followed by modification—is a powerful strategy for synthesizing functional polymers with precisely controlled architectures.
Figure 2: Synthetic pathway from DMVPS monomer to a functionalized polymer.
Reactivity in Palladium-Catalyzed Cross-Coupling
Vinylsilanes are valuable partners in C-C bond-forming reactions. The structure of the silane dictates its utility and the reaction conditions required.
The Silyl-Heck Reaction
The Heck reaction couples a vinyl compound with an organohalide. The silyl-Heck variant results in the formation of a vinylsilane.[12][13] When comparing substrates for the Heck reaction, DMVPS behaves as a typical styrene derivative. Its reactivity is primarily governed by the electronics of the vinylphenyl group, not the silane. It readily couples with various aryl iodides and bromides.[14][15]
In contrast, vinylsilanes with directly attached silyl groups, like VTES, can also participate. However, the reaction's success and regioselectivity can be influenced by the electronic nature of the silyl group and potential competing pathways. The key advantage of DMVPS here is its predictable, styrene-like reactivity.
The Hiyama Coupling: A Tale of Activation
The Hiyama coupling is a powerful reaction that couples an organosilane with an organohalide.[16] A crucial step in the catalytic cycle is transmetalation, which requires activation of the C-Si bond, typically with a fluoride source (e.g., TBAF).
-
Reactivity Hierarchy: The ease of C-Si bond cleavage is paramount. Vinylsilanes with electronegative groups on the silicon, such as vinylalkoxysilanes (e.g., VTES) or vinylsilanols (derived from hydrolysis of VTES), are highly reactive.[17][18] The fluoride activator readily coordinates to the silicon, facilitating the transfer of the vinyl group to the palladium center.
-
DMVPS Reactivity: DMVPS, with two methyl groups on the silicon, has a relatively non-polarized and strong C-Si bond. It is therefore a poor substrate for traditional Hiyama coupling without prior modification. To be used effectively, the Si-H bond would first need to be converted to a more activating group, such as a silanol (-SiOH) or an alkoxysilyl group (-SiOR).
-
Highly Activated Alternatives: Specialized vinylsilanes, such as those bearing a 2-pyridyl or o-hydroxymethylphenyl group on the silicon, show exceptionally high reactivity, often proceeding without an external activator.[17] This is due to intramolecular coordination that pre-activates the silicon center.
Table 2: Relative Reactivity of Vinylsilanes in Hiyama Coupling with Iodobenzene
| Vinylsilane Partner | Activating Group | Typical Activator | Relative Reactivity | Reference |
|---|---|---|---|---|
| Vinyl(dimethyl)silanol | -OH | TBAF | High | [17] |
| Vinyltriethoxysilane (VTES) | -OEt | TBAF | High | [16] |
| Vinyl(2-pyridyl)dimethylsilane | 2-pyridyl | None (Internal) | Very High | [17] |
| This compound | -H | TBAF | Very Low | (Inferred) |
Note: Reactivity is a qualitative assessment based on established principles.
Experimental Protocols
To provide a practical context for the discussed reactivity, the following are detailed, self-validating protocols for key comparative experiments.
Protocol: Comparative Anionic Polymerization of DMVPS and VTMS
Objective: To demonstrate the superior polymerizability of DMVPS over VTMS under anionic conditions.
Methodology:
-
Apparatus Setup: All glassware is flame-dried under vacuum and backfilled with high-purity argon. Reactions are performed in a glass reactor equipped with a magnetic stirrer and septa for reagent addition via syringe.
-
Solvent and Monomer Purification: Tetrahydrofuran (THF) is distilled from sodium/benzophenone ketyl. DMVPS and VTMS are distilled from calcium hydride.
-
Initiation: The reactor is charged with 100 mL of purified THF and cooled to -78 °C (dry ice/acetone bath). A calculated amount of sec-butyllithium (sec-BuLi) in cyclohexane is injected to achieve the target molecular weight.
-
Polymerization:
-
Reactor A (DMVPS): 10.0 g of purified DMVPS is slowly added via syringe. The solution should develop a characteristic reddish-orange color of the styryl anion.
-
Reactor B (VTMS): 10.0 g of purified VTMS is slowly added to a separate, identical setup.
-
-
Monitoring and Termination: The reactions are stirred at -78 °C for 2 hours. A small aliquot is withdrawn from each for analysis. The polymerization is terminated by injecting 1 mL of degassed methanol, causing the color to disappear.
-
Isolation and Analysis: The polymers are precipitated by pouring the reaction mixture into a large volume of methanol, filtered, and dried under vacuum. The molecular weight (Mₙ) and polydispersity (Đ) are determined by Size Exclusion Chromatography (SEC) calibrated with polystyrene standards. Expected Outcome: Reactor A will yield a high molecular weight polymer with a narrow polydispersity (Đ < 1.1). Reactor B will yield little to no polymer, or only low molecular weight oligomers with a broad polydispersity.
Protocol: Comparative Silyl-Heck Reaction
Objective: To compare the reactivity of DMVPS and VTES as substrates in a palladium-catalyzed Heck reaction with iodobenzene.
Figure 3: Experimental workflow for the comparative Heck reaction study.
Protocol: Hydrosilylation of Poly[(4-vinylphenyl)dimethylsilane]
Objective: To demonstrate the functionalization of the PVPDS backbone via hydrosilylation.
Methodology:
-
Setup: In a round-bottom flask under argon, dissolve 1.0 g of PVPDS (synthesized in Protocol 4.1) in 20 mL of dry toluene.
-
Reagent Addition: Add 1.2 molar equivalents (relative to Si-H units) of allyl alcohol.
-
Catalysis: Add 2-3 drops of Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene).
-
Reaction: Stir the mixture at room temperature for 6 hours.
-
Monitoring: Monitor the disappearance of the Si-H stretching band (~2116 cm⁻¹) using FT-IR spectroscopy.
-
Isolation: Precipitate the functionalized polymer into hexanes, filter, and dry under vacuum. Expected Outcome: FT-IR analysis will confirm the disappearance of the Si-H peak and the appearance of C-O stretching bands. ¹H NMR will show new peaks corresponding to the propyl alcohol chain, confirming successful grafting.
Conclusion and Application Outlook
This compound is not merely another vinylsilane; it is a highly versatile monomer whose reactivity profile is a unique composite of styrene and a functional silane.
-
Key Reactivity Differences:
-
Polymerization: Unlike simple vinylsilanes, DMVPS undergoes well-controlled living anionic polymerization, mirroring styrene.
-
Post-Modification: The polymer retains a reactive Si-H bond, enabling extensive post-polymerization functionalization, a feature absent in polymers from VTMS or VTES.
-
Cross-Coupling: In Heck reactions, it behaves as a predictable styrene derivative. For Hiyama couplings, its C-Si bond is less reactive than that of alkoxysilanes or silanols, requiring chemical modification for efficient participation.
-
These distinct characteristics make DMVPS an ideal candidate for the synthesis of advanced materials. Its ability to form well-defined block copolymers via living polymerization, followed by selective functionalization of the silane-containing block, opens avenues for creating novel amphiphiles, stimuli-responsive materials, and functional coatings with tailored properties.
References
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Gelest, Inc. (n.d.). Cross-Coupling Reactions, Continued. Technical Library. [Link]
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Naga, N., et al. (1998). Preparations and Properties of Poly(vinylsilane)s. Macromolecules, 31(12), 3746-3751. [Link]
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McAtee, J. R., et al. (2015). Simplified Preparation of Trialkylvinylsilanes via the Silyl-Heck Reaction Utilizing a Second Generation Catalyst. National Institutes of Health. [Link]
-
Takenaka, K., et al. (2000). Model Block−Graft Copolymer via Anionic Living Polymerization: Preparation and Characterization of [Poly((4-vinylphenyl)dimethylvinylsilane)- graft-polyisoprene]-block-polystyrene. Macromolecules, 33(25), 9287-9293. [Link]
-
Various Authors. (2024). Hiyama Cross-Coupling Reaction of Aryl Vinylsilanes and Aryl Halides. Request PDF on ResearchGate. [Link]
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Martin, S. E. S., & Watson, D. A. (2013). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. Journal of the American Chemical Society, 135(36), 13330-13333. [Link]
-
Hirao, A., et al. (1991). Polymerization of monomers containing functional silyl groups. 3. Anionic living polymerization of (4-vinylphenyl)dimethylsilane. Macromolecules, 24(19), 5345-5349. [Link]
-
Reid, W. B. (2015). Palladium catalyzed cross-coupling of silicon reagents for the formation of allylsilanes, vinylsilanes, and tetrasubstituted alkenes. University of Delaware Institutional Repository. [Link]
-
Reid, W. B., & Watson, D. A. (2015). Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling. National Institutes of Health. [Link]
-
Martin, S. E. S., & Watson, D. A. (2013). Silyl-Heck Reactions for the Preparation of Unsaturated Organosilanes. National Institutes of Health. [Link]
-
Naga, N., et al. (1998). Preparations and Properties of Poly(vinylsilane)s. ACS Publications. [Link]
-
Chavan, V., et al. (2019). Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization. Polymer Chemistry, 11(2), 353-359. [Link]
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Martin, S. E. S. (2014). Development of the silyl-heck reaction: preparation of organosilanes via the transition metal-catalyzed silylation of alkenes. University of Delaware Institutional Repository. [Link]
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Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]
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Clayden, J., et al. (n.d.). Allyl silanes are more reactive than vinyl silanes but also react through β-silyl cations. Oxford University Press. [Link]
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Wang, H., et al. (2018). Stereoselective synthesis of vinylsilanes via copper-catalyzed silylation of alkenes with silanes. Chemical Communications, 54(81), 11451-11454. [Link]
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Nakao, Y., & Hiyama, T. (2006). Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers. Chemical Communications, (20), 2145-2147. [Link]
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Reid, W. B., et al. (2011). Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. National Institutes of Health. [Link]
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Martin, S. E. S., & Watson, D. A. (2013). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. National Institutes of Health. [Link]
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A Comparative Guide to Silane Monomers in Block Copolymers: Spotlight on Dimethyl(4-vinylphenyl)silane
Abstract
The incorporation of silicon-containing monomers into block copolymers offers a versatile platform for the design of advanced materials with unique thermal, mechanical, and self-assembly properties. This guide provides a detailed comparison of Dimethyl(4-vinylphenyl)silane (DMVPS) with other common silane monomers when used in the synthesis of functional block copolymers. We will delve into the performance characteristics imparted by these monomers, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and professionals in materials science and drug development who are exploring the use of silane-functionalized polymers.
Introduction: The Role of Silane Monomers in Advanced Polymer Design
Block copolymers, composed of two or more distinct polymer chains linked together, are renowned for their ability to self-assemble into ordered nanostructures.[1] The introduction of silane monomers into one or more of these blocks can significantly enhance the performance of the resulting material. Silane moieties can improve thermal stability, act as precursors for ceramic materials, enhance miscibility with other polymers, and serve as reactive sites for further functionalization.[2][3]
This compound (DMVPS) is a particularly interesting monomer as it combines a polymerizable vinyl group with a reactive Si-H bond, all attached to a rigid phenyl group. This structure offers a unique combination of properties that can be exploited in various applications. This guide will compare the performance of DMVPS-containing block copolymers with those synthesized from other vinyl silane monomers, with a particular focus on Vinyltrimethylsilane (VTMS) as a key alternative.
Causality Behind Monomer Selection: DMVPS vs. Alternatives
The choice of silane monomer is dictated by the desired properties of the final block copolymer.
-
This compound (DMVPS) : The presence of the Si-H bond in DMVPS is a key feature, making it a versatile monomer for post-polymerization modification through hydrosilylation. The phenyl group contributes to a higher glass transition temperature (Tg) and thermal stability.
-
Vinyltrimethylsilane (VTMS) : As a simpler vinyl silane, VTMS is often used to introduce silicon content and improve properties like gas permeability.[1] Its block copolymers are known for their film-forming capabilities.[1]
-
Other Vinyl Silanes : A variety of other vinyl silanes with different alkoxy or alkyl groups on the silicon atom are available, allowing for fine-tuning of reactivity and solubility.
The primary distinction lies in the intended application. DMVPS is ideal for creating functional materials that require further chemical modification, while VTMS is a good choice for applications where the intrinsic properties of the silane-containing block are sufficient.
Performance Benchmarks: A Quantitative Comparison
The following tables summarize the key properties of DMVPS and VTMS, as well as the performance of their respective block copolymers with polystyrene.
Table 1: Monomer Properties
| Property | This compound (DMVPS) | Vinyltrimethylsilane (VTMS) |
| Structure | CH2=CH-C6H4-SiH(CH3)2 | CH2=CH-Si(CH3)3 |
| Molecular Weight | 162.30 g/mol | 100.23 g/mol |
| Boiling Point | 75-77 °C (3 mmHg) | 54.5 °C |
| Key Feature | Reactive Si-H bond, Phenyl group | Simple, stable Si(CH3)3 group |
Table 2: Performance of Polystyrene-b-Poly(silane) Block Copolymers
| Performance Metric | PS-b-P(DMVPS) | PS-b-P(VTMS) | Polystyrene (for reference) |
| Glass Transition Temp. (Tg) of Silane Block | ~105 °C (for the silane homopolymer)[4] | Data not readily available, but generally lower than PS | - |
| Thermal Decomposition (TGA) | High thermal stability due to phenyl and silane groups | Good thermal stability | Onset of degradation ~387 °C[5] |
| Film Forming Properties | Good | Excellent, even at lower molecular weights[1] | Good |
| Gas Permeability | Not extensively reported | High, a key feature of PVTMS membranes[1] | Low |
| Post-polymerization Functionality | High (via hydrosilylation of Si-H) | Low | Low |
Note: Data is synthesized from multiple sources for comparative purposes. Direct head-to-head comparative studies are limited in the literature.
Experimental Protocols: Synthesis and Characterization
The synthesis of well-defined block copolymers with silane monomers is most effectively achieved through living anionic polymerization. This method allows for precise control over molecular weight and results in polymers with a narrow molecular weight distribution.[6]
Anionic Polymerization of Polystyrene-b-Poly(this compound)
This protocol is a representative example of the synthesis of a diblock copolymer using sequential monomer addition.
Causality of Experimental Choices:
-
Living Anionic Polymerization : Chosen for its ability to produce block copolymers with controlled block lengths and low polydispersity, which is crucial for predictable self-assembly.[6][7]
-
High Vacuum Techniques : Essential to prevent termination of the living anionic chain ends by atmospheric impurities like water and oxygen.[8]
-
Sec-butyllithium Initiator : A common initiator for the polymerization of styrene in non-polar solvents.[9]
-
Sequential Monomer Addition : The only way to create a block copolymer architecture with this method. The first monomer is polymerized to completion before the second is added.
Workflow Diagram:
Caption: Workflow for the synthesis and characterization of PS-b-P(DMVPS).
Step-by-Step Protocol:
-
Reagent Purification :
-
Solvents (e.g., benzene or THF) must be rigorously purified and dried. A common method is distillation from a sodium/benzophenone ketyl or a Na/K alloy under high vacuum.[8]
-
Monomers (styrene and DMVPS) must be purified to remove inhibitors and trace impurities. This typically involves stirring over CaH2 followed by vacuum distillation.[8]
-
The initiator, sec-butyllithium, is titrated to determine its exact concentration.
-
-
Polymerization of the First Block (Polystyrene) :
-
A high-vacuum glass reactor is charged with the purified solvent.
-
The calculated amount of sec-butyllithium initiator is added.
-
The purified styrene monomer is introduced into the reactor. The polymerization is allowed to proceed until all the monomer is consumed. The solution will typically turn a characteristic orange-red color, indicating the presence of living styryl anions.
-
-
Polymerization of the Second Block (Poly(this compound)) :
-
A small aliquot of the living polystyrene solution is taken for analysis (e.g., by GPC) to determine the molecular weight of the first block.
-
The purified DMVPS monomer is then added to the living polystyrene solution. The polymerization of the second block commences.
-
The reaction is allowed to proceed to completion.
-
-
Termination and Polymer Recovery :
-
The living block copolymer is "killed" by the addition of a terminating agent, such as degassed methanol. This protonates the carbanion chain ends.
-
The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
Characterization Techniques
-
Gel Permeation Chromatography (GPC/SEC) : Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.1) is indicative of a successful living polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Confirms the structure of the monomers and the final block copolymer. The relative integration of characteristic peaks is used to determine the composition of the copolymer.
-
Differential Scanning Calorimetry (DSC) : Used to measure the glass transition temperatures (Tg) of the different blocks in the copolymer. The presence of two distinct Tgs is strong evidence for microphase separation.[10]
-
Thermogravimetric Analysis (TGA) : Measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature.[5]
Structure-Property Relationships and Self-Assembly
The performance of a block copolymer is intrinsically linked to its self-assembled morphology. The incompatibility between the polystyrene block and the polysilane block drives microphase separation, leading to the formation of ordered nanostructures such as lamellae, cylinders, or spheres.
Diagram of Structure-Property Relationships:
Caption: Relationship between synthesis parameters and final material properties.
-
Influence of the Silane Monomer : The choice between DMVPS and VTMS will influence the Flory-Huggins interaction parameter (χ) with polystyrene, which in turn affects the segregation strength and the resulting domain sizes. The higher polarity and aromatic nature of the DMVPS unit may lead to a larger χ value compared to the more aliphatic VTMS unit.
-
Block Volume Fraction : The relative lengths of the two blocks are the primary determinant of the self-assembled morphology. For example, a symmetric block copolymer (volume fraction of each block ≈ 0.5) will typically form a lamellar morphology.
-
Total Molecular Weight : The overall molecular weight of the block copolymer influences the domain spacing of the self-assembled structures. Higher molecular weight polymers will have larger domain sizes.
Conclusion and Future Outlook
This compound is a highly versatile monomer for the synthesis of advanced block copolymers. Its key advantage over simpler alternatives like Vinyltrimethylsilane lies in the reactive Si-H group, which opens up a wide range of possibilities for post-polymerization modification. This allows for the creation of materials with tailored surface properties, cross-linking capabilities, and the potential for grafting other polymer chains.
While block copolymers from both DMVPS and VTMS exhibit good thermal stability and film-forming properties, the choice of monomer should be guided by the intended application. For applications requiring high gas permeability, VTMS-based copolymers are a well-established option.[1] For the development of functional materials, reactive interfaces, or nanostructured thermosets, DMVPS provides a more flexible and powerful platform.
Future research in this area will likely focus on exploiting the reactivity of the P(DMVPS) block to create novel hybrid organic-inorganic materials and to develop advanced lithographic templates with tunable etch selectivity.
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A Comparative Guide to Validating Functional Group Incorporation: FTIR vs. MALDI-ToF Spectroscopy
From the Desk of a Senior Application Scientist
In the realms of drug development, advanced materials science, and bioconjugation, the successful incorporation of a functional group onto a parent molecule is a pivotal event. It can dictate a compound's efficacy, stability, and mechanism of action. However, merely running a reaction is insufficient; rigorous validation is paramount. This guide provides an in-depth comparison of two powerhouse analytical techniques, Fourier Transform Infrared (FTIR) Spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry, for confirming this critical molecular modification. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to not only understand these techniques but to strategically apply them.
Deep Dive: FTIR Spectroscopy for Functional Group Analysis
Fundamental Principles
FTIR spectroscopy is a non-destructive technique that probes the vibrational modes of molecules.[1][2] When a sample is irradiated with infrared light, its chemical bonds absorb energy at specific frequencies, causing them to stretch, bend, or rotate.[3][4] The resulting spectrum is a unique "molecular fingerprint," where individual peaks correspond to specific functional groups.[5][6][7] For instance, the appearance of a strong, sharp peak around 1715 cm⁻¹ is a tell-tale sign of a carbonyl group (C=O), while a broad peak between 3200-3550 cm⁻¹ indicates the presence of a hydroxyl group (O-H).[3]
Why FTIR is a Go-To Technique
The ubiquity of FTIR in chemistry labs is a testament to its advantages. It is rapid, requires minimal sample preparation, and can be used on solids, liquids, and gases. The qualitative information it provides about the presence or absence of specific chemical bonds is invaluable for a quick assessment of a reaction's success.[5]
Experimental Protocol: A Self-Validating Workflow for FTIR Analysis
A key to trustworthy FTIR analysis is the direct comparison of the starting material and the final product. The appearance of new peaks or the disappearance of reactant-specific peaks provides strong evidence of a successful reaction.
Step-by-Step Methodology:
-
Background Spectrum Acquisition: Begin by running a background spectrum without any sample. This is crucial to subtract the absorbance of atmospheric water and carbon dioxide, which can interfere with the sample spectrum.
-
Sample Preparation:
-
For Solids: A common method is creating a potassium bromide (KBr) pellet. A small amount of the finely ground sample is mixed with KBr powder and pressed into a thin, transparent disk.
-
For Liquids: A few drops of the liquid can be placed directly on a salt plate (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): This is a popular and simple technique where the sample is placed in direct contact with a high-refractive-index crystal. The IR beam reflects off the internal surface of the crystal and penetrates a short distance into the sample.[8]
-
-
Sample Spectrum Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum.[8][9] Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing and Interpretation:
-
Subtract the background spectrum from the sample spectrum.
-
Identify the key functional group regions in the spectrum (e.g., 4000-2500 cm⁻¹ for single bonds to hydrogen, 2500-2000 cm⁻¹ for triple bonds, 2000-1500 cm⁻¹ for double bonds, and <1500 cm⁻¹ for the "fingerprint region").[3][6]
-
Compare the spectra of the starting material and the product. Look for the appearance of new peaks corresponding to the incorporated functional group and the disappearance of peaks from the starting material.
-
Visualizing the FTIR Workflow
Caption: A streamlined workflow for validating functional group incorporation using FTIR spectroscopy.
Case Study & Data Interpretation: Esterification of a Carboxylic Acid
Let's consider the esterification of benzoic acid to methyl benzoate.
| Compound | Key Functional Group | Characteristic FTIR Peak (cm⁻¹) | Observation |
| Benzoic Acid | O-H (Carboxylic Acid) | Broad peak ~3000 cm⁻¹ | Disappears in product |
| Benzoic Acid | C=O (Carboxylic Acid) | ~1700 cm⁻¹ | Shifts in product |
| Methyl Benzoate | C=O (Ester) | ~1720 cm⁻¹ | Appears in product |
| Methyl Benzoate | C-O (Ester) | ~1280 cm⁻¹ | Appears in product |
The disappearance of the broad O-H peak and the shift in the C=O peak, coupled with the appearance of the C-O ester peak, provides strong evidence for the successful incorporation of the methyl ester group.
Limitations and Considerations
While powerful, FTIR is not without its limitations. Overlapping peaks can make spectra complex to interpret, especially for large molecules.[4] It is primarily a qualitative technique, and while semi-quantitative analysis is possible, it can be challenging.[1] Furthermore, its sensitivity may be insufficient for detecting low levels of modification.
Deep Dive: MALDI-ToF Mass Spectrometry for Confirming Covalent Modifications
Fundamental Principles
MALDI-ToF mass spectrometry is a soft ionization technique that measures the mass-to-charge ratio (m/z) of molecules.[10] In this process, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte into the gas phase as intact, ionized molecules.[11][12] These ions are then accelerated into a time-of-flight tube, and their time to reach the detector is measured.[1] Lighter ions travel faster, allowing for the precise determination of their molecular weight.[1]
The Power of Mass-Based Confirmation
The strength of MALDI-ToF lies in its high sensitivity and ability to provide exact molecular weight information.[13] This makes it an excellent tool for confirming the covalent modification of a molecule, as the incorporation of a functional group will result in a predictable mass shift.[14] It is particularly well-suited for the analysis of large biomolecules like peptides and proteins.[13][14]
Experimental Protocol: A Rigorous Approach to MALDI-ToF Analysis
A successful MALDI-ToF experiment hinges on proper sample preparation and instrument calibration.
Step-by-Step Methodology:
-
Matrix Selection and Preparation: The choice of matrix is critical and depends on the analyte. Sinapinic acid is commonly used for proteins, while α-cyano-4-hydroxycinnamic acid (CHCA) is often used for peptides. The matrix is typically dissolved in a mixture of organic solvent (e.g., acetonitrile) and water with a small amount of trifluoroacetic acid (TFA).
-
Sample Preparation and Spotting: The analyte is mixed with the matrix solution.[10] A small volume (typically 1 µL) of this mixture is spotted onto a MALDI target plate and allowed to air-dry, forming co-crystals.[11][15]
-
Instrument Calibration: The mass spectrometer must be calibrated using a standard of known molecular weights. This ensures accurate mass determination of the analyte.
-
Data Acquisition: The target plate is inserted into the mass spectrometer.[10] The laser is fired at the sample spot, and the resulting ions are analyzed.
-
Data Analysis:
-
Analyze the spectrum of the unmodified starting material to determine its molecular weight.
-
Analyze the spectrum of the modified product.
-
Calculate the difference in mass between the product and the starting material. This mass shift should correspond to the molecular weight of the incorporated functional group.
-
Visualizing the MALDI-ToF Workflow
Caption: A systematic workflow for validating covalent modifications using MALDI-ToF mass spectrometry.
Case Study & Data Interpretation: Biotinylation of a Peptide
Consider the biotinylation of a peptide with a starting molecular weight of 1500.0 Da. The biotinylation reagent adds a mass of 226.3 Da.
| Sample | Expected MW (Da) | Observed MW (Da) | Mass Shift (Da) | Conclusion |
| Unmodified Peptide | 1500.0 | 1500.1 | - | Starting material confirmed |
| Biotinylated Peptide | 1726.3 | 1726.4 | +226.3 | Successful biotinylation |
The observed mass shift of +226.3 Da provides definitive evidence of the successful covalent attachment of one biotin molecule to the peptide.
Limitations and Considerations
Potential challenges in MALDI-ToF include matrix interference, which can create background noise in the low-mass region of the spectrum. Ion suppression, where the presence of one analyte affects the ionization of another, can be an issue in complex mixtures.[16] Also, some molecules may undergo fragmentation during the ionization process.
Head-to-Head Comparison: FTIR vs. MALDI-ToF
| Feature | FTIR Spectroscopy | MALDI-ToF Mass Spectrometry |
| Information Provided | Bond vibrations, functional groups[1][5] | Precise molecular weight, mass distribution[1] |
| Sensitivity | Generally lower, in the microgram to milligram range | High, in the femtomole to picomole range[13] |
| Quantitative vs. Qualitative | Primarily qualitative[1] | Can be quantitative with appropriate standards |
| Sample Preparation | Relatively simple (e.g., KBr pellet, ATR) | More complex (matrix selection, spotting)[15] |
| Instrumentation Cost | Generally lower | Higher |
| Throughput | High | High, especially with automated systems[17] |
| Common Applications | Identifying functional groups in organic and inorganic compounds[5] | Analyzing large biomolecules, polymers, and confirming covalent modifications[14][18] |
Synergistic Use: A Comprehensive Validation Strategy
FTIR and MALDI-ToF are not mutually exclusive; in fact, they are highly complementary.[1] For a comprehensive validation, one can first use FTIR for a rapid screen to see if the characteristic peaks of the new functional group have appeared. Following this, MALDI-ToF can be employed to provide definitive confirmation of the covalent modification by accurately measuring the mass shift. This dual-pronged approach provides orthogonal data, significantly increasing confidence in the experimental results.
Conclusion: Choosing the Right Tool for the Job
The choice between FTIR and MALDI-ToF depends on the specific needs of the experiment. For a quick, qualitative check of functional group incorporation, FTIR is an excellent first-pass technique. When precise confirmation of a covalent modification and high sensitivity are required, particularly for large or complex molecules, MALDI-ToF is the superior choice. By understanding the strengths and limitations of each technique, researchers can design robust validation strategies that ensure the integrity and success of their synthetic endeavors.
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A Comparative Guide to the Efficacy of Dimethyl(4-vinylphenyl)silane and Vinyltriethoxysilane as Crosslinking Agents
In the realm of polymer science, the selection of an appropriate crosslinking agent is a critical determinant of the final material's properties. Crosslinking agents create covalent bonds between polymer chains, transforming linear or branched polymers into a three-dimensional network.[1][2] This modification significantly enhances mechanical strength, thermal stability, and chemical resistance.[1][3] This guide provides an in-depth comparison of two vinylsilane crosslinking agents: Dimethyl(4-vinylphenyl)silane (DMVPhS) and Vinyltriethoxysilane (VTES). We will delve into their mechanisms of action, comparative performance data, and the experimental protocols necessary for their evaluation, offering a comprehensive resource for researchers and professionals in materials science and drug development.
Introduction to DMVPhS and VTES: Chemical Structure and Reactivity
At the heart of their function, both DMVPhS and VTES possess a vinyl group that can participate in polymerization reactions.[1][4] However, their distinct molecular architectures lead to different crosslinking pathways and ultimately, different performance characteristics in the resultant polymer network.
This compound (DMVPhS) , with the chemical formula C10H14Si, features a vinyl group attached to a phenyl ring, which is in turn bonded to a dimethylsilyl group.[5] The presence of the Si-H bond is a key feature, enabling hydrosilylation reactions. The phenyl ring contributes to the thermal stability of the resulting polymer.[4]
Vinyltriethoxysilane (VTES) , with the formula C8H18O3Si, contains a vinyl group and three ethoxy groups attached to the silicon atom. Its crosslinking action is primarily mediated by the hydrolysis of the ethoxy groups to form silanols, which then condense to create stable siloxane (Si-O-Si) bonds.[1]
The choice between these two agents often depends on the desired crosslinking chemistry and the specific polymer system. DMVPhS is often utilized in addition-cure systems, particularly with polymers containing vinyl groups, where the hydrosilylation reaction can be initiated by a catalyst. VTES is a cornerstone of moisture-curing systems, where the presence of water triggers the crosslinking process.[1]
Mechanism of Action: A Tale of Two Chemistries
The efficacy of a crosslinking agent is intrinsically linked to its reaction mechanism. The distinct functionalities of DMVPhS and VTES dictate their crosslinking pathways.
DMVPhS: Hydrosilylation-Driven Crosslinking
The primary crosslinking mechanism for DMVPhS is hydrosilylation, an addition reaction between the Si-H bond of the silane and a vinyl group on a polymer chain, typically catalyzed by a platinum complex. This reaction is highly efficient and does not produce any byproducts, leading to a clean and controlled crosslinking process.
Caption: Hydrosilylation mechanism of DMVPhS.
VTES: Moisture-Cured Siloxane Network Formation
VTES operates through a two-step moisture-curing process.[6] First, the ethoxy groups hydrolyze in the presence of water to form reactive silanol groups (Si-OH). Subsequently, these silanol groups condense with each other or with hydroxyl groups on other polymer chains or inorganic fillers to form stable siloxane (Si-O-Si) crosslinks.[1] This process releases ethanol as a byproduct.
Caption: Two-step moisture-curing mechanism of VTES.
Performance Comparison: Experimental Evidence
The choice between DMVPhS and VTES significantly impacts the final properties of the crosslinked polymer. The following sections present a comparative analysis based on experimental data for key performance indicators.
Mechanical Properties
Crosslinking enhances the mechanical properties of polymers, such as tensile strength and modulus.[7] The nature of the crosslinks formed by DMVPhS and VTES can lead to different mechanical behaviors.
| Property | Polymer System | Crosslinking Agent | Concentration | Result |
| Tensile Strength | Polyethylene | VTES | 4.56 phr | Optimum mechanical properties achieved.[8] |
| Flexural Strength | PMMA | Generic Dimethacrylate | 5-15% | Improvement in mechanical properties.[9] |
| Elastic Modulus | Phthalonitrile Resin | N/A (Conversion-based) | Increased Conversion | Increased Young's and storage moduli.[7] |
The hydrosilylation reaction of DMVPhS can lead to a more uniform and controlled crosslink density, which often translates to superior mechanical properties compared to the sometimes less uniform networks formed by moisture-curing systems. However, the presence of the phenyl group in DMVPhS can also increase the rigidity of the polymer network.[4]
Thermal Stability
The thermal stability of a crosslinked polymer is crucial for high-temperature applications.[3] The chemical nature of the crosslinker plays a significant role in determining the degradation temperature of the material.
| Property | Polymer System | Crosslinking Agent | Observation |
| Thermal Stability | Polyisoprene | Aromatic dihalides | Significant char formation, indicating enhanced thermal stability.[10] |
| Thermal Stability | Polyethylene | VTES | Improved thermal stability allows for use at temperatures above 100°C.[2][3] |
| Decomposition Temp. | Poly(vinyl alcohol) | Physical Crosslinking | Increased thermal stability and slower decomposition rate.[11] |
The aromatic ring in DMVPhS is known to enhance the thermal stability of polymers.[4] This is a distinct advantage over aliphatic crosslinkers like VTES in applications where high-temperature resistance is paramount. The Si-C bond formed during hydrosilylation is also thermally stable. The siloxane bonds (Si-O-Si) formed by VTES are also known for their good thermal stability.[1]
Hydrolytic Stability
Hydrolytic stability refers to the resistance of the crosslinked network to degradation in the presence of water. This is a critical parameter for materials used in humid or aqueous environments.
The Si-O-Si bonds formed by VTES condensation are generally stable, but can be susceptible to hydrolysis under certain conditions, potentially leading to a reversal of the crosslinking process.[12][13] In contrast, the Si-C bonds formed by DMVPhS through hydrosilylation are generally more resistant to hydrolysis, offering superior long-term stability in aqueous environments. Dipodal silanes, which have two silicon atoms, have been shown to offer even greater hydrolytic stability compared to conventional monosilanes.[13][14][15]
Experimental Protocols for Efficacy Evaluation
To objectively compare the efficacy of DMVPhS and VTES, a series of standardized experimental protocols should be employed.
Sample Preparation
-
Polymer Selection: Choose a base polymer compatible with both crosslinking mechanisms (e.g., a vinyl-functionalized silicone or polyethylene).
-
Formulation: Prepare formulations with varying concentrations of DMVPhS and VTES. For DMVPhS, include a suitable platinum catalyst. For VTES, a condensation catalyst (e.g., a tin compound) may be necessary to accelerate curing.[6]
-
Mixing: Thoroughly mix the components to ensure homogeneous dispersion of the crosslinking agent and catalyst.
-
Curing:
-
DMVPhS: Cure the samples in a controlled temperature environment (e.g., an oven) to facilitate the hydrosilylation reaction.
-
VTES: Expose the samples to a controlled humidity environment to initiate moisture curing.[6]
-
Characterization Techniques
A comprehensive evaluation requires a suite of analytical techniques to probe the material's properties.[16]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of Dimethyl(4-vinylphenyl)silane
This guide provides essential safety and operational protocols for the laboratory use of Dimethyl(4-vinylphenyl)silane (CAS 4556-72-3). As a valued researcher, your safety is paramount. This document moves beyond a simple checklist to provide a framework for understanding the inherent risks and implementing robust safety measures, ensuring both personal protection and the integrity of your research. While a specific Safety Data Sheet (SDS) from the manufacturer should always be consulted, this guide synthesizes available data on closely related organosilanes to offer comprehensive, actionable advice.[1][2][3]
Understanding the Risks: A Profile of this compound
This compound is an organosilicon compound that, like many silanes, presents a unique set of handling challenges.[4][5] While specific toxicity data for this compound is not widely published, the presence of the vinyl and silane functional groups suggests a reactivity profile that demands careful management.[6][7] Based on data from analogous compounds, the primary hazards include:
-
Flammability: Organosilanes can be flammable, with the potential for vapors to form explosive mixtures with air.[8][9]
-
Moisture Sensitivity: Silane compounds can react with moisture, including humidity in the air, to produce flammable or toxic gases.[10]
-
Health Hazards: Inhalation of vapors may cause respiratory tract irritation.[11] Skin and eye contact can also lead to irritation.[11]
A thorough risk assessment is the cornerstone of safe laboratory practice. Before commencing any work with this compound, consult all available safety literature and the manufacturer's SDS.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile or neoprene). | Flame-resistant lab coat. | Recommended, especially if not handled in a fume hood. |
| Conducting Reactions | Chemical splash goggles and a face shield. | Chemical-resistant gloves. | Flame-resistant lab coat. | Use within a certified chemical fume hood. |
| Handling Spills | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or suit over a flame-resistant lab coat. | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) for large spills. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
